4-Methoxy estrone-d4
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H24O3 |
|---|---|
Molecular Weight |
304.4 g/mol |
IUPAC Name |
(8R,9S,13S,14S)-1,2,16,16-tetradeuterio-3-hydroxy-4-methoxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C19H24O3/c1-19-10-9-12-11-5-7-16(20)18(22-2)14(11)4-3-13(12)15(19)6-8-17(19)21/h5,7,12-13,15,20H,3-4,6,8-10H2,1-2H3/t12-,13-,15+,19+/m1/s1/i5D,7D,8D2 |
InChI Key |
PUEXVLNGOBYUEW-OVMUWQPRSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C2=C1[C@H]3CC[C@]4([C@H]([C@@H]3CC2)CC(C4=O)([2H])[2H])C)OC)O)[2H] |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4OC)O |
Origin of Product |
United States |
Foundational & Exploratory
4-Methoxyestrone-d4: A Technical Guide for Researchers
An in-depth overview of 4-Methoxyestrone-d4, a deuterated metabolite of estrone, for its application in scientific research and drug development.
Introduction
4-Methoxyestrone-d4 is the deuterated form of 4-Methoxyestrone, an endogenous estrogen metabolite. It is primarily utilized as an internal standard in analytical chemistry, particularly in mass spectrometry-based methods, for the accurate quantification of 4-Methoxyestrone and other related estrogens in biological matrices. Its isotopic labeling provides a distinct mass-to-charge ratio, allowing for precise differentiation from its endogenous, non-labeled counterpart.
Chemical and Physical Properties
The following tables summarize the key chemical and physical properties of 4-Methoxyestrone-d4 and its non-deuterated analog, 4-Methoxyestrone. Due to the limited availability of specific experimental data for the deuterated form, some properties are inferred from the non-deuterated compound.
Table 1: General Properties
| Property | 4-Methoxyestrone-d4 | 4-Methoxyestrone |
| Chemical Formula | C₁₉H₂₀D₄O₃ | C₁₉H₂₄O₃ |
| Molecular Weight | 304.42 g/mol [1] | 300.4 g/mol [2][] |
| CAS Number | Not available | 58562-33-7[2][] |
| Appearance | White to off-white solid (presumed) | White solid[] |
| Melting Point | Not available | 223-225 °C[] |
| Solubility | Not available | Slightly soluble in chloroform and methanol |
Table 2: Spectroscopic Data
| Data Type | 4-Methoxyestrone-d4 | 4-Methoxyestrone |
| ¹H NMR | Specific data not available. Peaks corresponding to the deuterated positions would be absent. | Specific data not readily available in searched literature. |
| ¹³C NMR | Specific data not available. Carbons bearing deuterium would show altered signals (e.g., triplets with reduced intensity). | Specific data not readily available in searched literature. |
| Mass Spectrometry | A distinct molecular ion peak at m/z 304.4. Fragmentation pattern will differ from the non-deuterated form due to the presence of deuterium. | Molecular ion peak at m/z 300.4. |
Metabolic Pathway
4-Methoxyestrone is a product of estrogen metabolism. The pathway begins with the conversion of androgens to estrone (E1). Estrone is then hydroxylated to form 4-hydroxyestrone, a catechol estrogen. This reaction is primarily catalyzed by cytochrome P450 enzymes. Subsequently, the enzyme Catechol-O-methyltransferase (COMT) methylates 4-hydroxyestrone to produce 4-methoxyestrone.[4] This metabolic process is a key route for the detoxification and elimination of estrogens.
Metabolic pathway of 4-Methoxyestrone formation.
Experimental Protocols
4-Methoxyestrone-d4 is an ideal internal standard for quantifying estrogens in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Below is a generalized protocol based on established methods for estrogen analysis.
Sample Preparation
-
Spiking: To a known volume of the biological sample (e.g., 1 mL of serum or plasma), add a precise amount of 4-Methoxyestrone-d4 solution to serve as the internal standard.
-
Extraction: Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the estrogens from the sample matrix. A common LLE method involves the addition of an organic solvent such as methyl tert-butyl ether (MTBE), followed by vortexing and centrifugation to separate the organic and aqueous layers.[5]
-
Derivatization (Optional but common): To enhance ionization efficiency and improve sensitivity in mass spectrometry, the extracted estrogens can be derivatized. A common derivatizing agent is dansyl chloride, which reacts with the phenolic hydroxyl group of the estrogens.[6]
-
Reconstitution: After extraction and optional derivatization, the sample is dried down under a stream of nitrogen and reconstituted in a suitable solvent for LC-MS/MS analysis, typically a mixture of water and an organic solvent like methanol or acetonitrile.[5]
LC-MS/MS Analysis
-
Chromatographic Separation: The reconstituted sample is injected into an HPLC or UHPLC system. A reversed-phase C18 column is commonly used to separate the different estrogen metabolites based on their polarity. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile), often with additives like ammonium fluoride or formic acid, is employed.[5]
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for both the analyte (e.g., 4-Methoxyestrone) and the internal standard (4-Methoxyestrone-d4) are monitored. The use of a stable isotope-labeled internal standard corrects for variations in sample preparation and instrument response, leading to highly accurate and precise quantification.[6]
Experimental Workflow
The following diagram illustrates a typical workflow for the quantification of estrogens in biological samples using a deuterated internal standard like 4-Methoxyestrone-d4.
Workflow for estrogen analysis using an internal standard.
Conclusion
4-Methoxyestrone-d4 is a valuable tool for researchers in the fields of endocrinology, clinical chemistry, and drug development. Its use as an internal standard in LC-MS/MS methods enables the reliable quantification of estrogen metabolites, contributing to a better understanding of hormonal balance and its role in health and disease. While specific physical and spectral data for the deuterated compound are not widely published, its properties can be largely inferred from its non-deuterated counterpart for the purpose of analytical method development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 4-Methoxy estrone - SRIRAMCHEM [sriramchem.com]
- 4. 4-Methoxyestrone - Wikipedia [en.wikipedia.org]
- 5. LC/MS/MS Analysis of Estradiol (Underivatized) from Patient Serum on Titan C18, 5 cm Column application for LC-MS | Sigma-Aldrich [sigmaaldrich.com]
- 6. msacl.org [msacl.org]
An In-depth Technical Guide to the Chemical Properties and Analysis of 4-Methoxy Estrone-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of 4-Methoxy estrone-d4, a deuterated analog of the endogenous estrogen metabolite 4-Methoxy estrone. This document details its physicochemical characteristics, its role in estrogen metabolism, and methodologies for its use in quantitative analysis. The information presented is intended to support research and development activities in endocrinology, oncology, and drug metabolism.
Core Chemical Properties
This compound is a stable isotope-labeled form of 4-Methoxy estrone, where four hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification of its non-labeled counterpart in biological matrices.
Physicochemical Data
The following table summarizes the key chemical and physical properties of 4-Methoxy estrone and its deuterated analog.
| Property | 4-Methoxy estrone | This compound |
| Synonyms | 3-Hydroxy-4-methoxyestra-1,3,5(10)-trien-17-one, 4-MeOE1 | 4-Methoxyestrone-1,2,16,16-d4 |
| Molecular Formula | C₁₉H₂₄O₃ | C₁₉H₂₀D₄O₃ |
| Molecular Weight | 300.40 g/mol | 304.42 g/mol |
| CAS Number | 58562-33-7 | Not available |
| Appearance | White to off-white solid | Not available |
| Melting Point | 223-225 °C | Not available |
| Solubility | Slightly soluble in chloroform and methanol[1][2][3] | Not available |
| Storage Temperature | -20°C[1][2] | -20°C |
Role in Estrogen Metabolism
4-Methoxy estrone is a metabolite of the primary estrogen, estrone. The metabolic pathway involves the hydroxylation of estrone to 4-hydroxyestrone, which is then methylated by the enzyme catechol-O-methyltransferase (COMT) to form 4-Methoxy estrone.[3] This pathway is a crucial part of the detoxification of catechol estrogens. The ratio of 4-Methoxy estrone to its precursor, 4-hydroxyestrone, is sometimes used as a biomarker for assessing COMT activity and potential estrogen-related cancer risk.
Estrogen Metabolism Signaling Pathway
The following diagram illustrates the metabolic conversion of estrone to 4-Methoxy estrone.
Experimental Protocols
Due to its isotopic labeling, this compound is primarily utilized as an internal standard in quantitative analytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the precise measurement of endogenous 4-Methoxy estrone in biological samples such as serum and urine.
General Experimental Workflow for Quantification of 4-Methoxy Estrone using LC-MS/MS
The diagram below outlines a typical workflow for the analysis of 4-Methoxy estrone in a biological matrix.
Detailed Methodologies
1. Sample Preparation:
-
Internal Standard Spiking: A known concentration of this compound is added to the biological sample (e.g., serum, urine) at the beginning of the sample preparation process. This allows for the correction of any analyte loss during extraction and for variations in instrument response.
-
Extraction:
-
Liquid-Liquid Extraction (LLE): The sample is mixed with an immiscible organic solvent (e.g., methyl tert-butyl ether, hexane/ethyl acetate mixture) to extract the estrogens. The organic layer is then separated and evaporated.
-
Solid-Phase Extraction (SPE): The sample is passed through a solid-phase extraction cartridge that retains the estrogens. After washing, the estrogens are eluted with an appropriate solvent.
-
-
Derivatization (Optional): In some methods, the extracted estrogens are derivatized to improve their chromatographic properties and ionization efficiency in the mass spectrometer.
-
Reconstitution: The dried extract is redissolved in a solvent compatible with the liquid chromatography mobile phase.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC): The reconstituted sample is injected into an LC system. A reversed-phase column (e.g., C18) is typically used to separate 4-Methoxy estrone from other components in the sample. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile) with additives like formic acid or ammonium fluoride is commonly employed.
-
Tandem Mass Spectrometry (MS/MS): The eluent from the LC column is introduced into the mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both 4-Methoxy estrone and this compound are monitored.
-
For 4-Methoxy estrone: The precursor ion (M-H)⁻ at m/z 299.2 is typically selected and fragmented to produce a specific product ion.
-
For this compound: The precursor ion (M-H)⁻ at m/z 303.2 is selected and fragmented.
-
-
Quantification: The concentration of 4-Methoxy estrone in the original sample is determined by comparing the peak area of its MRM transition to the peak area of the this compound internal standard's MRM transition. A calibration curve is generated using standards with known concentrations of 4-Methoxy estrone and a fixed concentration of the internal standard.
This in-depth guide provides essential information for researchers and professionals working with this compound. The data and methodologies presented are intended to facilitate accurate and reliable quantification of this important estrogen metabolite, thereby supporting advancements in related fields of study.
References
An In-depth Technical Guide to the Synthesis and Manufacturing of 4-Methoxyestrone-d4
An in-depth technical guide or whitepaper on the core of 4-Methoxy estrone-d4 synthesis and manufacturing for researchers, scientists, and drug development professionals.
Disclaimer: The synthesis of specific, isotopically labeled reference standards such as 4-Methoxyestrone-d4 is often proprietary. The following guide presents a chemically plausible, multi-step synthetic route based on established organic chemistry principles and published transformations for similar steroidal compounds. This is a representative pathway and not a disclosure of a specific, confidential manufacturing process.
Introduction
4-Methoxyestrone (4-MeOE1) is a naturally occurring metabolite of the primary estrogen, estrone (E1).[1][2] In the body, estrone is first hydroxylated to 4-hydroxyestrone (4-OHE1), which is then methylated by the enzyme catechol-O-methyltransferase (COMT) to form 4-MeOE1.[3][4][5][6] This metabolic pathway is a key part of estrogen detoxification.[3]
The deuterated isotopologue, 4-Methoxyestrone-d4, is a critical tool in biomedical and pharmaceutical research. Its primary application is as an internal standard for quantitative analysis using mass spectrometry (MS).[][8][9] The inclusion of stable isotopes like deuterium (²H or D) creates a compound that is chemically identical to the analyte but has a different mass.[] This allows for precise and accurate quantification of endogenous 4-Methoxyestrone in biological samples such as plasma or urine.[8][10] This guide outlines a potential synthetic workflow for the preparation of 4-Methoxyestrone-d4, detailing the necessary chemical transformations and experimental considerations.
Biological Significance and Metabolic Pathway
Understanding the natural formation of 4-Methoxyestrone provides context for its importance. The metabolic conversion of estrone is a critical pathway influencing hormonal balance. A simplified diagram of this pathway is presented below.
Caption: Metabolic pathway of Estrone to 4-Methoxyestrone.
Estrone is hydroxylated at the 4-position by cytochrome P450 enzymes, particularly CYP1B1, to yield 4-hydroxyestrone.[4] This catechol estrogen is then O-methylated by catechol-O-methyltransferase (COMT) to produce the more stable and readily excreted 4-methoxyestrone.[5][6]
Proposed Chemical Synthesis of 4-Methoxyestrone-d4
A logical and efficient chemical synthesis would likely involve a multi-step process starting from a commercially available steroid precursor. The proposed route involves:
-
Deuteration: Introduction of the deuterium labels onto the estrone backbone.
-
Hydroxylation: Introduction of a hydroxyl group at the C-4 position.
-
Methylation: Selective methylation of the C-4 hydroxyl group.
The following diagram illustrates the proposed synthetic workflow.
Caption: Proposed synthetic workflow for 4-Methoxyestrone-d4.
Detailed Experimental Protocols
The following are plausible, representative protocols for each step of the proposed synthesis.
4.1 Step 1: Synthesis of Estrone-2,4,6,9-d4 (Estrone-d4)
This procedure is based on acid-catalyzed hydrogen-deuterium exchange at positions activated by the aromatic ring and the carbonyl group.
-
Objective: To introduce four deuterium atoms onto the estrone scaffold.
-
Protocol:
-
Suspend estrone (1.0 eq) in a mixture of dioxane and deuterium oxide (D₂O).
-
Add a catalytic amount of deuterium chloride (DCl) in D₂O.
-
Heat the mixture to reflux (approx. 100-110 °C) under an inert atmosphere (e.g., Nitrogen or Argon) for 48-72 hours.
-
Monitor the reaction progress by LC-MS to confirm the incorporation of four deuterium atoms (M+4).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a mild base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield Estrone-d4.
-
4.2 Step 2: Synthesis of 4-Hydroxyestrone-d4
This step involves the electrophilic hydroxylation of the deuterated estrone's aromatic A-ring.
-
Objective: To introduce a hydroxyl group at the C-4 position.
-
Protocol:
-
Dissolve Estrone-d4 (1.0 eq) in a suitable solvent like acetic acid.
-
Add a buffered solution of peracetic acid in the presence of a catalyst or promoter such as sodium acetate (NaOAc).
-
Maintain the reaction at a controlled temperature (e.g., 0-5 °C) to minimize side reactions.
-
Stir the mixture for several hours, monitoring the formation of the product by TLC or LC-MS.
-
Once the reaction is complete, quench the excess peracetic acid with a reducing agent (e.g., sodium bisulfite solution).
-
Extract the product into an organic solvent.
-
Wash the organic phase sequentially with water and brine, then dry and concentrate.
-
Purify the resulting catechol by column chromatography, taking care to use deoxygenated solvents to prevent oxidation.
-
4.3 Step 3: Synthesis of 4-Methoxyestrone-d4
This final step involves the selective methylation of the more reactive C-4 hydroxyl group of the catechol intermediate.
-
Objective: To selectively methylate the C-4 hydroxyl group.
-
Protocol:
-
Dissolve 4-Hydroxyestrone-d4 (1.0 eq) in an anhydrous polar aprotic solvent such as acetone or DMF.
-
Add a mild base, such as potassium carbonate (K₂CO₃), to deprotonate the phenolic hydroxyl groups.
-
Add dimethyl sulfate (DMS) (approx. 1.0-1.1 eq) dropwise at room temperature. Using a slight excess of the methylating agent can drive the reaction to completion, but a large excess should be avoided to prevent methylation of the C-3 hydroxyl.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by LC-MS for the disappearance of the starting material and the formation of the desired product.
-
Upon completion, filter off the base and concentrate the solvent.
-
Purify the final product, 4-Methoxyestrone-d4, using preparative HPLC or column chromatography to achieve high purity (>98%).
-
Characterize the final compound by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm its structure and isotopic enrichment.
-
Data Presentation
The following tables summarize representative quantitative data for the proposed synthesis. Yields and purities are estimates based on similar transformations reported in the literature for steroidal compounds.
Table 1: Summary of Reaction Steps and Expected Yields
| Step | Reaction | Starting Material | Product | Representative Yield (%) |
| 1 | Deuteration | Estrone | Estrone-d4 | 85 - 95% |
| 2 | Hydroxylation | Estrone-d4 | 4-Hydroxyestrone-d4 | 40 - 60% |
| 3 | Methylation | 4-Hydroxyestrone-d4 | 4-Methoxyestrone-d4 | 70 - 85% |
Table 2: Quality Control Parameters for Final Product
| Parameter | Specification | Method |
| Chemical Purity | ≥ 98% | HPLC, LC-MS |
| Isotopic Purity | ≥ 98% d4 | Mass Spectrometry |
| Isotopic Enrichment | ≥ 99 atom % D | Mass Spectrometry |
| Structure Confirmation | Conforms to structure | ¹H NMR, ¹³C NMR, HRMS |
Manufacturing and Quality Assurance
The manufacturing of isotopically labeled standards for pharmaceutical and research use is typically conducted under stringent quality control systems.
-
Process Scale-Up: The transition from laboratory-scale synthesis to pilot or commercial scale requires careful optimization of reaction parameters, including temperature, concentration, and reaction time, to ensure consistent yield and purity.
-
Purification: High-performance liquid chromatography (HPLC) is a crucial technique for the final purification of the steroid product, ensuring the removal of closely related impurities and isomers.[11]
-
Analytical Testing: A comprehensive suite of analytical tests is required to confirm the identity, purity, and isotopic enrichment of the final product. Mass spectrometry is essential for determining the degree and location of deuterium labeling.[10][11]
-
Documentation: All manufacturing steps, from raw material sourcing to final product testing and release, must be thoroughly documented to ensure traceability and compliance with regulatory standards if required.
Conclusion
The synthesis of 4-Methoxyestrone-d4 is a multi-step process that requires careful execution of key organic transformations. The proposed pathway, involving deuteration of the estrone core followed by regioselective hydroxylation and methylation, represents a viable strategy for obtaining this valuable internal standard. The final product's high chemical and isotopic purity is paramount for its application in sensitive and accurate quantitative bioanalysis.
References
- 1. 4-Methoxyestrone - Wikipedia [en.wikipedia.org]
- 2. 4-Methoxyestrone | Rupa Health [rupahealth.com]
- 3. 4-Hydroxyestrone | Rupa Health [rupahealth.com]
- 4. 4-Methoxyestrone/4-Hydroxyestrone Ratio | Rupa Health [rupahealth.com]
- 5. Modulation of estrogen synthesis and metabolism by phytoestrogens in vitro and the implications for women's health - Toxicology Research (RSC Publishing) [pubs.rsc.org]
- 6. ClinPGx [clinpgx.org]
- 8. Isotopically Labeled Steroid Standards [sigmaaldrich.com]
- 9. Application of stable isotopes in the measurement of steroid hormones using the LC-MS / MS system - Mesbah Energy [irisotope.com]
- 10. Development and Evaluation of a Reference Measurement Procedure for the Determination of Estradiol-17 in Human Serum Using Isotope-Dilution Liquid Chromatography-Tandem Mass Spectrometry | NIST [nist.gov]
- 11. Steroid - Isolation, Extraction, Purification | Britannica [britannica.com]
Technical Guide: Certificate of Analysis for 4-Methoxy Estrone-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the quality control (QC) testing and certification for 4-Methoxy Estrone-d4, a deuterated stable isotope-labeled internal standard crucial for analytical and research applications. The document outlines the typical data presented in a Certificate of Analysis (CoA), details the experimental protocols for key analytical tests, and illustrates the metabolic and analytical workflows.
Certificate of Analysis: Representative Data
The Certificate of Analysis for this compound summarizes the quality and purity of a specific batch. The following tables present typical specifications and example results.
Table 1: Product Identification and Physical Properties
| Parameter | Specification |
| Product Name | This compound |
| Synonyms | 4-MeOE1-d4 |
| CAS Number | Not available for deuterated version (Unlabeled: 58562-33-7) |
| Molecular Formula | C₁₉H₂₀D₄O₃[1] |
| Molecular Weight | 304.42 g/mol [1] |
| Appearance | White to off-white solid |
| Storage | 2-8°C for long-term storage[2] |
| Stability | ≥ 4 years under recommended conditions[3] |
Table 2: Analytical Data and Specifications
| Test | Method | Specification | Example Batch Results |
| Purity (HPLC) | HPLC-UV | ≥98.0% | 99.5% |
| Identity (¹H-NMR) | ¹H-NMR Spectroscopy | Conforms to structure | Conforms |
| Identity (MS) | ESI-MS | Conforms to mass | Conforms |
| Isotopic Purity | Mass Spectrometry | ≥99% Deuterated | 99.7% |
| Residual Solvents | GC-MS | Meets USP <467> limits | Passes |
| Loss on Drying | Gravimetric | ≤1.0% | 0.2% |
Experimental Protocols
Detailed methodologies are critical for the replication and validation of analytical results. The following are representative protocols for the key experiments cited in the CoA.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
This method is used to determine the chemical purity of this compound by separating it from any potential impurities.
-
Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent, with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Program:
-
0-2 min: 50% B
-
2-15 min: Linear gradient from 50% to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: Return to 50% B and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: The sample is accurately weighed and dissolved in methanol to a final concentration of 1 mg/mL.
-
Purity Calculation: The area percentage of the main peak relative to the total peak area is calculated to determine purity.
Mass Spectrometry (MS) for Identity and Isotopic Purity
Mass spectrometry confirms the molecular weight and isotopic enrichment of the deuterated compound.
-
Instrumentation: Waters Xevo TQ-S mass spectrometer or equivalent, with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Infusion Solvent: 50:50 Acetonitrile:Water with 0.1% formic acid.
-
Infusion Flow Rate: 10 µL/min.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 350°C.
-
Data Acquisition: Full scan mode from m/z 100 to 500.
-
Analysis: The resulting spectrum is analyzed for the presence of the expected molecular ion peak ([M+H]⁺) corresponding to the mass of this compound. Isotopic purity is determined by comparing the signal intensity of the deuterated species to any unlabeled (d0) species.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H-NMR spectroscopy is used to confirm the chemical structure by analyzing the hydrogen atoms. For a deuterated compound like this compound, the absence of signals at specific deuterium-labeled positions confirms successful labeling.
-
Instrumentation: Bruker Avance III 400 MHz NMR spectrometer or equivalent.
-
Solvent: Chloroform-d (CDCl₃).
-
Sample Concentration: 5-10 mg of the sample dissolved in ~0.7 mL of solvent.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
Acquisition Parameters:
-
Number of Scans: 16
-
Pulse Program: zg30
-
Acquisition Time: 4 seconds
-
Relaxation Delay: 1 second
-
-
Analysis: The resulting spectrum is compared to a reference spectrum of unlabeled 4-Methoxy Estrone. The absence of proton signals at the deuterated positions confirms the identity and labeling of the compound.
Visualized Workflows and Pathways
Diagrams provide a clear visual representation of complex processes. The following have been generated using Graphviz (DOT language) to illustrate key workflows and biological pathways.
Quality Control (QC) Workflow
The following diagram outlines the typical workflow for the quality control analysis of a new batch of this compound.
Metabolic Pathway of 4-Methoxy Estrone
4-Methoxy Estrone is an endogenous metabolite of estrone.[4] The following diagram illustrates its formation pathway. The hydroxylation of estrone by cytochrome P450 enzymes (like CYP1B1) forms 4-Hydroxyestrone, which is then methylated by Catechol-O-methyltransferase (COMT) to produce 4-Methoxy Estrone.[3][5]
References
In-Depth Technical Guide: 4-Methoxy Estrone-d4
For Researchers, Scientists, and Drug Development Professionals
Core Summary
This technical guide provides a comprehensive overview of 4-Methoxy Estrone-d4, a deuterated analog of the endogenous estrogen metabolite 4-Methoxy Estrone. This document details its chemical properties, biological significance, and relevant experimental methodologies. Particular focus is placed on its role in estrogen metabolism as a detoxified product, and its utility as an internal standard in quantitative analyses. This guide is intended to serve as a valuable resource for professionals in pharmacology, drug metabolism, and endocrinology research.
Chemical and Physical Properties
This compound is the deuterated form of 4-Methoxy Estrone. While a specific CAS number for the d4 variant is not consistently reported, the CAS number for the unlabeled 4-Methoxy Estrone is 58562-33-7 .[1][][3] The deuterated analog is primarily used as an internal standard in mass spectrometry-based quantification of 4-Methoxy Estrone in biological samples.
| Property | 4-Methoxy Estrone | This compound |
| CAS Number | 58562-33-7[1][][3] | Not consistently available |
| Molecular Formula | C₁₉H₂₄O₃[1][][3] | C₁₉H₂₀D₄O₃[4] |
| Molecular Weight | 300.40 g/mol [] | 304.42 g/mol [4] |
| Synonyms | 4-MeOE1, 4-methoxy E1 | 4-Methoxy Estrone (deuterated) |
Biological Significance and Signaling Pathway
4-Methoxy Estrone is a key metabolite in the detoxification pathway of estrogens.[5] Estrone is first hydroxylated to form 4-hydroxyestrone, a catechol estrogen with potential carcinogenic properties due to its ability to form reactive quinone species that can damage DNA.[5] The enzyme Catechol-O-methyltransferase (COMT) then catalyzes the methylation of 4-hydroxyestrone to produce 4-Methoxy Estrone.[3][5] This conversion is a critical detoxification step, as the resulting methoxyestrogen is less likely to form damaging quinones.[5] The ratio of 4-Methoxy-E1 to 4-hydroxyestrone is often used as a biomarker for assessing methylation efficiency and potential cancer risk.[5]
The primary signaling pathway for 4-Methoxy Estrone is its role in the broader estrogen metabolism pathway, which is crucial for maintaining hormonal balance and preventing estrogen-related cellular damage.
Experimental Protocols
Synthesis of this compound
Quantitative Analysis by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of 4-Methoxy Estrone in biological matrices such as urine and serum.[8][9][10][11] this compound serves as the ideal internal standard for this analysis due to its similar chemical properties and distinct mass.
Sample Preparation (Urine)
-
To a 0.5 mL aliquot of urine, add 20 µL of the deuterated internal standard solution (e.g., 1.6 ng of each deuterated estrogen metabolite).[10]
-
Add 0.5 mL of a freshly prepared enzymatic hydrolysis buffer containing β-glucuronidase/sulfatase to deconjugate the estrogen metabolites.[9][10]
-
Incubate the sample (e.g., for 20 hours at 37°C).[10]
-
Perform a liquid-liquid extraction with a suitable organic solvent like dichloromethane or use solid-phase extraction (SPE) for cleanup.[10]
-
Evaporate the organic extract to dryness.
-
For enhanced sensitivity, derivatize the dried residue with dansyl chloride. Re-dissolve the residue in 100 µL of 0.1 M sodium bicarbonate buffer (pH 9.0) and 100 µL of dansyl chloride solution (1 mg/mL in acetone), and incubate at 60°C for 5 minutes.[9][10]
-
Reconstitute the final sample in an appropriate solvent for LC-MS/MS analysis.
Sample Preparation (Serum)
-
To a 400 µL aliquot of serum, add 10 µL of the internal standard solution.[8]
-
Perform a liquid-liquid extraction by adding 1 mL of methyl tert-butyl ether (MTBE) and vortexing.[8]
-
Centrifuge the sample and transfer the upper organic layer to a clean tube.[8]
-
Evaporate the organic layer to dryness under a stream of nitrogen.[8]
-
Reconstitute the dried extract in a water/methanol mixture for injection into the LC-MS/MS system.[8]
LC-MS/MS Parameters
| Parameter | Typical Value |
| LC Column | C18 reverse-phase column (e.g., 150 mm x 2.0 mm, 4 µm particle size)[9][10] |
| Mobile Phase A | 0.1% Formic acid in water[9][10] |
| Mobile Phase B | Methanol[9][10] |
| Gradient | A linear gradient, for example, from 72% to 85% Methanol over 75 minutes.[10] |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion(s) (m/z) |
| 4-Methoxy Estrone | 534.3 | 156, 171 |
Note: The precursor ion m/z value is for the dansylated derivative.
Human Umbilical Vein Endothelial Cell (HUVEC) Proliferation Assay
4-Methoxy Estrone has been shown to increase the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs) at concentrations of 10 and 100 nM.[3] A typical proliferation assay protocol is as follows:
-
Cell Culture: Culture HUVECs in appropriate media (e.g., M199 with 10-20% FBS). Use cells at a low passage number (2-5) for optimal results.[12]
-
Seeding: Seed HUVECs in a 96-well plate at a density of approximately 3,000-10,000 cells per well.[12]
-
Treatment: After allowing the cells to adhere, replace the medium with fresh medium containing various concentrations of 4-Methoxy Estrone (e.g., 1, 10, 100 nM) and appropriate vehicle controls.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Proliferation Assessment: Measure cell proliferation using a suitable method, such as:
-
MTS Assay: Add MTS reagent to each well, incubate, and measure the absorbance, which is proportional to the number of viable cells.
-
BrdU Assay: Add BrdU to the wells, which will be incorporated into the DNA of proliferating cells. Detect the incorporated BrdU using an antibody-based assay.[12]
-
-
Data Analysis: Compare the proliferation in the treated wells to the control wells to determine the effect of 4-Methoxy Estrone.
Conclusion
This compound is an essential tool for researchers studying estrogen metabolism and its implications in health and disease. Its use as an internal standard enables accurate and precise quantification of its non-deuterated counterpart in complex biological matrices. The experimental protocols and data presented in this guide provide a solid foundation for the application of this compound in a research setting. Further investigation into the specific signaling pathways directly modulated by 4-Methoxy Estrone may reveal additional biological functions beyond its role as a detoxified metabolite.
References
- 1. 4-Methoxy estrone - CAS - 58562-33-7 | Axios Research [axios-research.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 4-Methoxyestrone | Rupa Health [rupahealth.com]
- 6. Estrone-d4 - CAS - 53866-34-5 | Axios Research [axios-research.com]
- 7. Synthesis of 2-methoxy and 4-methoxy equine estrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sciex.com [sciex.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. A Liquid Chromatography-Mass Spectrometry Method for the Simultaneous Measurement of Fifteen Urinary Estrogens and Estrogen Metabolites: Assay Reproducibility and Inter-individual Variability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
In-Depth Technical Guide: 4-Methoxy Estrone-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Methoxy estrone-d4, a deuterated form of the endogenous estrogen metabolite 4-Methoxy estrone. This guide covers its molecular characteristics, metabolic significance, and detailed experimental applications, particularly in quantitative analysis.
Core Molecular Data
The incorporation of four deuterium atoms into the 4-Methoxy estrone structure results in a predictable increase in its molecular weight. This isotopic labeling is crucial for its use as an internal standard in mass spectrometry-based assays.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| 4-Methoxy estrone | C₁₉H₂₄O₃ | 300.40[1] |
| This compound | C₁₉H₂₀D₄O₃ | 304.42 [2][3] |
Metabolic Pathway and Clinical Significance
4-Methoxy estrone is a key metabolite in the estrogen metabolic pathway. Its formation is a critical step in the detoxification of catechol estrogens.
4-Methoxyestrone (4-ME1) is a naturally occurring metabolite of estrone.[1] It is formed from 4-hydroxyestrone through the action of the enzyme catechol-O-methyltransferase (COMT).[4][5][6] This methylation process is considered a detoxification step, as it converts the potentially carcinogenic 4-hydroxyestrone into a less reactive compound.[4] The precursor, 4-hydroxyestrone, can be oxidized to form quinones that can damage DNA and generate reactive oxygen species, increasing the risk of mutagenesis.[4]
The ratio of 4-Methoxy estrone to 4-hydroxyestrone in urine is utilized as a biomarker to assess the efficiency of methylation and is linked to the risk of developing certain cancers, including breast cancer.[4][5] An imbalance in this ratio may suggest an increased risk.[4]
Experimental Protocols
Deuterated steroids, such as this compound, are invaluable in quantitative analytical methods due to their chemical similarity to the analyte and their distinct mass. They are most commonly used as internal standards in mass spectrometry to ensure accuracy and precision.
Quantification of 4-Methoxy Estrone in Human Urine by GC-MS
This protocol describes a general workflow for the quantification of 4-Methoxy estrone in urine samples using this compound as an internal standard.
Methodology:
-
Sample Preparation:
-
To a 1 mL aliquot of human urine, add a known concentration of this compound as the internal standard.
-
To deconjugate the estrogen metabolites, perform enzymatic hydrolysis using β-glucuronidase/sulfatase from Helix pomatia at 37°C for at least 4 hours.
-
-
Extraction:
-
Solid-Phase Extraction (SPE): Utilize a C18 SPE cartridge. Condition the cartridge with methanol followed by water. Load the hydrolyzed sample, wash with a low percentage of organic solvent to remove interferences, and elute the analytes with methanol or another suitable organic solvent.
-
Liquid-Liquid Extraction (LLE): Extract the sample with a water-immiscible organic solvent such as methyl tert-butyl ether (MTBE). Vortex the mixture and centrifuge to separate the phases. Collect the organic layer.
-
-
Derivatization:
-
Evaporate the extracted sample to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a derivatizing agent, such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with an ammonium iodide and dithioerythritol catalyst, to create trimethylsilyl (TMS) derivatives. This step improves the volatility and chromatographic properties of the estrogens for GC-MS analysis.
-
Incubate the mixture at 60-70°C for 1 hour.
-
-
GC-MS Analysis:
-
Inject an aliquot of the derivatized sample into a gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Use a suitable capillary column (e.g., a DB-5ms) for chromatographic separation.
-
The mass spectrometer should be operated in selected ion monitoring (SIM) mode to monitor the characteristic ions of the derivatized 4-Methoxy estrone and this compound.
-
-
Quantification:
-
The concentration of 4-Methoxy estrone in the sample is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard (this compound) and comparing this to a standard curve prepared with known concentrations of the analyte and internal standard.
-
Synthesis of this compound
Applications in Drug Development and Research
-
Pharmacokinetic Studies: Deuterated compounds are used to study the absorption, distribution, metabolism, and excretion (ADME) of their non-deuterated counterparts.
-
Metabolomics: this compound is essential for accurately quantifying estrogen metabolite profiles in clinical research, helping to understand hormonal imbalances and disease states.
-
Endocrinology Research: It facilitates the study of estrogen metabolism in various physiological and pathological conditions.
-
Cancer Research: Given the link between estrogen metabolism and cancer, accurate measurement of metabolites like 4-Methoxy estrone is crucial for risk assessment and biomarker studies. The 4-hydroxy estrogen metabolites have been found to be significantly increased in the urine of breast cancer patients.[3]
References
- 1. 4-Methoxyestrone - Wikipedia [en.wikipedia.org]
- 2. 4-Methoxyestradiol - Wikipedia [en.wikipedia.org]
- 3. 4-Hydroxy estrogen metabolite, causing genomic instability by attenuating the function of spindle-assembly checkpoint, can serve as a biomarker for breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Methoxyestrone | Rupa Health [rupahealth.com]
- 5. 4-Methoxyestrone/4-Hydroxyestrone Ratio | Rupa Health [rupahealth.com]
- 6. caymanchem.com [caymanchem.com]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to 4-Methoxy Estrone and its Deuterated Analog, 4-Methoxy Estrone-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Methoxy estrone and its deuterated analog, 4-Methoxy estrone-d4. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed information on their properties, synthesis, analysis, and biological relevance.
Introduction
4-Methoxy estrone (4-MeOE1) is a naturally occurring, endogenous metabolite of the primary estrogen, estrone.[1][2] It is formed through the metabolic pathway of estrogens, specifically through the methylation of its precursor, 4-hydroxyestrone.[1][3] This conversion is a critical step in the detoxification of potentially genotoxic catechol estrogens.[3] 4-Methoxy estrone itself exhibits estrogenic activity.[1]
This compound is a stable isotope-labeled version of 4-Methoxy estrone, where four hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an invaluable tool in analytical chemistry, particularly in mass spectrometry-based quantification methods, where it is used as an internal standard to ensure accuracy and precision.
Physicochemical Properties
A clear distinction in the physicochemical properties of 4-Methoxy estrone and its deuterated form is essential for their application in research and development. The key properties are summarized in the table below for easy comparison.
| Property | 4-Methoxy Estrone | This compound |
| Chemical Formula | C₁₉H₂₄O₃[1] | C₁₉H₂₀D₄O₃ |
| Molecular Weight | 300.39 g/mol [1] | 304.42 g/mol |
| CAS Number | 58562-33-7 | Not available |
| Appearance | White solid | Not available |
| Solubility | Slightly soluble in Chloroform and Methanol | Not available |
| Storage Temperature | +4°C | Not available |
Synthesis and Experimental Protocols
A plausible synthetic route to 4-Methoxy estrone could involve the selective methoxylation of estrone at the C4 position. One approach described for the synthesis of 4-formyl estrone, a related C4-substituted estrogen, utilizes a positional protecting group to direct the reaction to the desired position. This involves first protecting the C2 position, followed by an electrophilic aromatic substitution at C4, and subsequent deprotection. A similar strategy could potentially be employed for methylation.
The synthesis of this compound would likely follow a similar pathway, incorporating a deuterated methylating agent to introduce the isotopic label.
Note: The synthesis of these compounds should only be undertaken by qualified chemists in a controlled laboratory setting, following all appropriate safety precautions.
Analytical Characterization
The accurate identification and quantification of 4-Methoxy estrone and its deuterated analog are crucial for research and clinical applications. Mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical techniques employed for this purpose.
Mass Spectrometry
Mass spectrometry is a powerful tool for the analysis of 4-Methoxy estrone and this compound, providing information on their molecular weight and structure. The deuterated analog is particularly useful as an internal standard in quantitative LC-MS/MS assays due to its identical chemical behavior and distinct mass-to-charge ratio.
Fragmentation Patterns:
While specific, detailed fragmentation patterns for 4-Methoxy estrone and its deuterated analog are not extensively published, general fragmentation pathways for estrogens have been studied. In electrospray ionization (ESI) mass spectrometry, estrogens typically show characteristic fragmentation patterns involving the steroid core. The presence of the methoxy group in 4-Methoxy estrone would likely influence the fragmentation, potentially leading to a neutral loss of a methyl radical (•CH₃) or formaldehyde (CH₂O).
For this compound, the fragmentation pattern would be expected to be similar, but with a corresponding mass shift in the fragments containing the deuterated methoxy group. This predictable mass shift is the basis for its use as an internal standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical structure of molecules. While specific 1H and 13C NMR data for 4-Methoxy estrone and its deuterated form are not widely available in public databases, predicted spectra can be generated based on the known structure of estrone and the chemical shifts of methoxy groups on aromatic rings.
Expected NMR Spectral Features:
-
¹H NMR: The spectrum of 4-Methoxy estrone would be expected to show characteristic signals for the aromatic protons, the methoxy group (a singlet around 3.8 ppm), and the protons of the steroid backbone. The introduction of deuterium in this compound would result in the disappearance of the corresponding proton signals in the ¹H NMR spectrum, providing a clear method for confirming deuteration.
-
¹³C NMR: The ¹³C NMR spectrum would provide information on all the carbon atoms in the molecule. The carbon of the methoxy group would be expected to appear around 55-60 ppm.
Biological Role and Signaling Pathway
4-Methoxy estrone is an integral part of the estrogen metabolism pathway. Understanding this pathway is crucial for assessing its biological significance and its potential role in health and disease.
Estrogen Metabolism Pathway
Estrogens, primarily estrone (E1) and estradiol (E2), undergo extensive metabolism in the body. A key step is the hydroxylation of estrone at the C4 position by Cytochrome P450 enzymes (CYP450) to form 4-hydroxyestrone.[3] This catechol estrogen can be further metabolized through two main pathways: oxidation to a reactive quinone, which can cause DNA damage, or detoxification through methylation.
The enzyme Catechol-O-methyltransferase (COMT) catalyzes the methylation of 4-hydroxyestrone to form the more stable and less reactive 4-Methoxy estrone.[3][4] This process is considered a crucial detoxification step, as it prevents the formation of harmful quinones.
Below is a diagram illustrating the metabolic conversion of estrone to 4-Methoxy estrone.
Conclusion
4-Methoxy estrone and its deuterated analog, this compound, are important molecules in the study of estrogen metabolism and its implications for human health. While 4-Methoxy estrone is a key metabolite in the detoxification of potentially harmful estrogens, this compound serves as an essential tool for accurate analytical measurements. This guide has provided a comprehensive overview of their properties, synthesis, analysis, and biological context, aiming to support the ongoing research and development efforts in this critical area. Further research to elucidate detailed synthetic protocols and complete analytical spectral data will be invaluable to the scientific community.
References
The Biological Significance of 4-Methoxyestrogens: A Technical Guide for Researchers
Introduction
4-Methoxyestrogens, including 4-methoxyestradiol (4-MeOE2) and 4-methoxyestrone (4-MeOE1), are endogenous metabolites of estrogen. Formed through the methylation of catechol estrogens, these compounds were initially considered inactive byproducts of estrogen metabolism. However, a growing body of evidence has revealed their distinct and significant biological activities, largely independent of classical estrogen receptor (ER) signaling. This technical guide provides an in-depth overview of the synthesis, metabolism, and multifaceted biological roles of 4-methoxyestrogens, with a focus on their implications in cancer, neuroprotection, and cardiovascular health. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in endocrinology, oncology, and related fields.
1. Synthesis and Metabolism of 4-Methoxyestrogens
The biosynthesis of 4-methoxyestrogens is a multi-step enzymatic process originating from parent estrogens, primarily 17β-estradiol (E2).
-
Step 1: Hydroxylation: Estradiol is first hydroxylated at the C4 position of the aromatic A-ring to form 4-hydroxyestradiol (4-OHE2). This reaction is catalyzed by cytochrome P450 (CYP) enzymes, particularly CYP1B1, which is expressed in various tissues including the breast, prostate, and liver.[1][2] The intermediate, 4-OHE2, is a catechol estrogen, a reactive molecule implicated in carcinogenesis due to its potential to oxidize into quinones that can form DNA adducts and generate oxidative stress.[3][4]
-
Step 2: Methylation: The catechol estrogen 4-OHE2 is then methylated by the enzyme Catechol-O-methyltransferase (COMT).[5][6] COMT transfers a methyl group from S-adenosyl-L-methionine to the hydroxyl group of 4-OHE2, producing the more stable and less reactive 4-methoxyestradiol (4-MeOE2).[1][5] This methylation is considered a critical detoxification pathway, as it prevents the accumulation of genotoxic 4-OHE2.[1][7]
The balance between the formation of 4-hydroxyestrogens by CYP1B1 and their detoxification via methylation by COMT is crucial in determining the overall estrogenic and carcinogenic potential within a tissue.
2. Biological Activities and Mechanisms of Action
4-Methoxyestrogens exhibit a range of biological effects that are distinct from their parent hormone, estradiol. A key differentiator is their minimal affinity for estrogen receptors, which suggests their actions are mediated through non-classical pathways.[3][7]
2.1. Antiproliferative and Anticancer Activity
A significant area of research on 4-methoxyestrogens is their potential role in cancer prevention and treatment.
-
Antiangiogenic and Antiproliferative Effects: 4-MeOE2 has demonstrated notable antiangiogenic and antiproliferative properties, inhibiting the formation of new blood vessels and curbing cell proliferation, which are critical processes in tumor growth.[3][7] These effects have been observed in various cancer cell lines, including breast and lung cancer.[7]
-
Induction of Oxidative Stress in Cancer Cells: Paradoxically, while the formation of 4-MeOE2 from 4-OHE2 is a detoxification step, 4-MeOE2 itself has been shown to induce oxidative DNA damage and increase reactive oxygen species (ROS) levels specifically within cancer cells, contributing to its anticancer activity.[7]
-
Feedback Inhibition of CYP Enzymes: Methoxyestrogens, including 4-MeOE2, can act as noncompetitive inhibitors of CYP1A1 and CYP1B1.[5][8] This feedback inhibition reduces the oxidative metabolism of estradiol into catechol estrogens, thereby lowering the concentration of potentially carcinogenic precursors like 4-OHE2.[5][9] This represents a physiological defense mechanism against estrogen-induced DNA damage.[5]
The ratio of 4-MeOE2 to its precursor 4-OHE2 is emerging as a clinically relevant biomarker. A higher 4-MeOE2/4-OH-E2 ratio indicates efficient detoxification of the genotoxic 4-OHE2 and is associated with a protective effect against hormone-dependent cancers.[3]
2.2. Neuroprotective Effects
Emerging research suggests a role for estrogen metabolites in neuronal health. Studies have demonstrated that endogenous estrogens can protect against oxidative damage in the brain. Specifically, 4-hydroxyestrone, a related metabolite, has shown potent neuroprotective effects against oxidative neurotoxicity, even stronger than 17β-estradiol. This protection involves the modulation of p53 activity. While direct evidence for 4-methoxyestrogens is still developing, the neuroprotective capacity of their precursors suggests a promising area for future investigation. The brain possesses the necessary enzymatic machinery for estrogen metabolism, indicating that these metabolites can be locally produced and exert effects within the central nervous system.
2.3. Cardiovascular Effects
4-Methoxyestrogens may also contribute to cardiovascular health. Like their well-studied counterpart, 2-methoxyestradiol, they have been shown to inhibit the growth of cardiac fibroblasts.[10] This action is significant as cardiac remodeling by these fibroblasts can lead to both diastolic and systolic dysfunction.[10] The effects appear to be independent of classical estrogen receptors, further highlighting the unique signaling pathways of these metabolites.[10] Additionally, methoxyestrogens may play a role in regulating blood pressure and mitigating neuroinflammation associated with hypertension.[11]
3. Quantitative Data
The distinct biological profile of 4-methoxyestrogens is underscored by their biochemical properties, particularly their receptor binding affinity and enzyme inhibition kinetics.
Table 1: Relative Binding Affinity (RBA) for Estrogen Receptors
| Compound | Estrogen Receptor α (ERα) RBA (%) | Estrogen Receptor β (ERβ) RBA (%) | Reference(s) |
|---|---|---|---|
| 17β-Estradiol (E2) | 100 | 100 | [12] |
| 4-Methoxyestradiol (4-MeOE2) | Minimal Affinity | Minimal Affinity | [7] |
| 2-Methoxyestradiol (2-MeOE2) | 0.05 ± 0.04 | Lower than ERα | [12][13] |
| 4-Hydroxyestradiol (4-OHE2) | Data not available | Data not available |
| 4-Hydroxytamoxifen | ~100 | High Affinity |[14][15] |
Note: RBA is relative to 17β-Estradiol, which is set at 100%. "Minimal Affinity" indicates that the compound does not significantly bind to or activate the receptor in the way estradiol does.
Table 2: Inhibition of CYP1A1 and CYP1B1 by Methoxyestrogens
| Inhibitor | Enzyme | Inhibition Type | Ki (μM) | Reference(s) |
|---|---|---|---|---|
| 4-Methoxyestradiol (4-MeOE2) | CYP1A1 | Noncompetitive | 27 - 153 | [5][8] |
| 4-Methoxyestradiol (4-MeOE2) | CYP1B1 | Noncompetitive | 27 - 153 | [5][8] |
| 2-Methoxyestradiol (2-MeOE2) | CYP1A1/CYP1B1 | Noncompetitive | 27 - 153 | [5][8] |
| 2-Hydroxy-3-Methoxyestradiol | CYP1A1/CYP1B1 | Noncompetitive | 27 - 153 |[5][8] |
Note: The order of inhibitory potency for both enzymes was reported as 2-OH-3-MeOE2 ≥ 2-MeOE2 > 4-MeOE2.[5]
4. Experimental Protocols
The study of 4-methoxyestrogens requires sensitive and specific analytical methods for their quantification and functional characterization.
4.1. Quantification of 4-Methoxyestrogens in Biological Samples (Urine, Serum, Plasma)
Gas chromatography-tandem mass spectrometry (GC-MS/MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the preferred methods for accurately quantifying low concentrations of estrogen metabolites.[16][17]
-
Objective: To measure the concentration of 4-MeOE2 and other estrogen metabolites in biological fluids.
-
Methodology:
-
Sample Collection: Collect first-morning urine or serum/plasma samples. For urine, samples can be collected on standard testing paper and dried.[18]
-
Extraction:
-
Enzymatic Hydrolysis: Since estrogens are often conjugated (glucuronidated or sulfated) for excretion, treatment with β-glucuronidase/arylsulfatase is necessary to measure the total (conjugated + unconjugated) amount.[18]
-
Derivatization: To improve volatility for GC-MS or ionization efficiency and sensitivity for LC-MS, estrogens are derivatized.
-
Instrumental Analysis:
-
GC-MS/MS or LC-MS/MS: The derivatized extract is injected into the instrument. Separation is achieved chromatographically, and detection is performed using a mass spectrometer, often in Multiple Reaction Monitoring (MRM) mode for high specificity and sensitivity.
-
Quantification: Concentrations are determined by comparing the analyte's response to that of a stable isotope-labeled internal standard. Limits of quantification are typically in the low pg/mL range.[16][17]
-
-
4.2. Enzyme Inhibition Assay (CYP1B1)
-
Objective: To determine the inhibitory effect of 4-MeOE2 on the activity of CYP1B1.
-
Methodology:
-
Enzyme Source: Use purified recombinant human CYP1B1 enzyme.[5][8]
-
Substrate: Use a known substrate for CYP1B1, such as 17β-estradiol (E2). To distinguish the product from the inhibitor's potential metabolite, a deuterated substrate like E2-d4 can be used.[5]
-
Reaction Mixture: Incubate the recombinant enzyme with the substrate (E2-d4) and a range of concentrations of the inhibitor (unlabeled 4-MeOE2) in a buffered solution containing an NADPH-generating system (required for CYP activity).
-
Incubation: Perform the reaction at 37°C for a specified time, ensuring the reaction is in the linear range.
-
Reaction Termination & Extraction: Stop the reaction (e.g., by adding a solvent like ethyl acetate) and extract the steroids.
-
Analysis: Quantify the formation of the hydroxylated product (4-OHE2-d4) using GC-MS or LC-MS.
-
Data Analysis: Plot the reaction velocity against the substrate concentration at different inhibitor concentrations. Determine the kinetic parameters, including the inhibition constant (Ki) and the type of inhibition (e.g., competitive, noncompetitive), using Michaelis-Menten and Lineweaver-Burk plots.[5][8]
-
4-Methoxyestrogens are biologically active molecules with significant potential in pharmacology and clinical medicine. Their minimal interaction with classical estrogen receptors allows them to exert unique antiproliferative, antiangiogenic, neuroprotective, and cardioprotective effects without the hormonal side effects associated with estradiol. The feedback inhibition of CYP1B1 positions them as crucial regulators of estrogen metabolism, reducing the formation of carcinogenic intermediates. The 4-MeOE2/4-OHE2 ratio is a promising biomarker for assessing cancer risk.
Future research should focus on elucidating the specific molecular targets and signaling pathways downstream of 4-methoxyestrogens. Further preclinical and clinical studies are warranted to explore their therapeutic potential as anticancer agents, neuroprotective compounds, and cardioprotective drugs. The development of synthetic analogs with improved potency and bioavailability could pave the way for novel therapeutic strategies in a range of human diseases.
References
- 1. 4-Hydroxyestradiol | Rupa Health [rupahealth.com]
- 2. researchgate.net [researchgate.net]
- 3. 4-Methoxyestradiol/4-Hydroxyestradiol Ratio | Rupa Health [rupahealth.com]
- 4. Catechol Estrogen 4-Hydroxyestradiol is an Ultimate Carcinogen in Breast Cancer [bslonline.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-Methoxyestradiol | Rupa Health [rupahealth.com]
- 8. Methoxyestrogens exert feedback inhibition on cytochrome P450 1A1 and 1B1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Methoxyestrogens exert feedback inhibition on cytochrome P450 1A1 and 1B1. | BioGRID [thebiogrid.org]
- 10. ahajournals.org [ahajournals.org]
- 11. ahajournals.org [ahajournals.org]
- 12. 4-Methoxyestradiol - Wikipedia [en.wikipedia.org]
- 13. 2-Methoxyestradiol, a promising anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparative binding affinities of tamoxifen, 4-hydroxytamoxifen, and desmethyltamoxifen for estrogen receptors isolated from human breast carcinoma: correlation with blood levels in patients with metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. 4-Hydroxy estrogen metabolite, causing genomic instability by attenuating the function of spindle-assembly checkpoint, can serve as a biomarker for breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Simultaneous quantification of four native estrogen hormones at trace levels in human cerebrospinal fluid using liquid chromatography-tandem mass spectrometry. | Sigma-Aldrich [b2b.sigmaaldrich.com]
A Technical Guide to the Purity and Isotopic Enrichment of 4-Methoxy Estrone-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the purity and isotopic enrichment of 4-Methoxy estrone-d4, a critical internal standard for the accurate quantification of 4-Methoxy estrone in various biological matrices. This document outlines typical quality specifications, detailed experimental protocols for verification, and the metabolic context of this important analyte.
Quantitative Data Summary
The quality of a deuterated internal standard is paramount for reliable and reproducible bioanalytical results. The chemical purity ensures that the standard is free from interfering impurities, while the isotopic enrichment guarantees a distinct mass separation from the endogenous analyte, minimizing cross-signal interference. The following table summarizes the typical specifications for high-quality this compound.
| Parameter | Specification | Method of Analysis |
| Chemical Purity | ≥98% | High-Performance Liquid Chromatography (HPLC-UV) |
| Isotopic Purity | ≥98 atom % Deuterium | Nuclear Magnetic Resonance (¹H NMR, ²H NMR) |
| Isotopic Identity | M+4 Enrichment Confirmed | High-Resolution Mass Spectrometry (HR-MS) |
Metabolic Pathway of 4-Methoxy Estrone
4-Methoxy estrone is a metabolite of the primary estrogen, estrone. Understanding its formation is crucial for interpreting analytical results in metabolic studies. The pathway involves hydroxylation followed by methylation, catalyzed by specific enzymes.
Caption: Metabolic conversion of Estrone to 4-Methoxyestrone.
Experimental Protocols
The following sections detail the methodologies used to assess the chemical purity and isotopic enrichment of this compound.
Determination of Chemical Purity by High-Performance Liquid Chromatography (HPLC-UV)
This method is employed to separate and quantify non-labeled impurities from the deuterated standard.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for mobile phase modification)
Procedure:
-
Sample Preparation: Accurately weigh and dissolve a sample of this compound in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water. A typical starting condition is 60:40 (Acetonitrile:Water), progressing to a higher organic concentration to elute all components.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the sample onto the HPLC system. The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.
Determination of Isotopic Enrichment by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the level and position of deuterium incorporation. A combination of proton (¹H) and deuterium (²H) NMR is often used for a comprehensive analysis.
Instrumentation:
-
High-field NMR spectrometer (e.g., 400 MHz or higher).
Reagents:
-
Deuterated NMR solvent (e.g., Chloroform-d, DMSO-d6) of high isotopic purity.
Procedure:
-
Sample Preparation: Dissolve an accurately weighed amount of this compound in the chosen deuterated solvent.
-
¹H NMR Analysis:
-
Acquire a quantitative ¹H NMR spectrum.
-
The degree of deuteration is determined by comparing the integral of a proton signal in the deuterated position with the integral of a proton signal in a non-deuterated position of the molecule. The reduction in the integral of the signal corresponding to the deuterated position indicates the percentage of isotopic enrichment.
-
-
²H NMR Analysis:
-
Acquire a ²H NMR spectrum.
-
This provides direct observation of the deuterium signals and can be used to confirm the positions of deuteration and quantify the isotopic purity.
-
Confirmation of Isotopic Identity by High-Resolution Mass Spectrometry (HR-MS)
HR-MS is used to confirm the mass of the deuterated molecule and the distribution of isotopologues.
Instrumentation:
-
High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap).
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent for infusion or injection into the mass spectrometer.
-
Mass Spectrometry Analysis:
-
Acquire a full-scan mass spectrum in a high-resolution mode.
-
The presence of the M+4 peak as the most abundant species in the isotopic cluster confirms the incorporation of four deuterium atoms. The relative intensities of the M, M+1, M+2, and M+3 peaks can be used to calculate the isotopic enrichment.
-
Experimental Workflow for Bioanalysis
This compound is primarily used as an internal standard in quantitative bioanalytical methods, typically employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following diagram illustrates a typical workflow.
Caption: Bioanalytical workflow using this compound.
This comprehensive guide provides the essential technical information for the confident use of this compound in demanding research and drug development applications. Adherence to rigorous quality control, as outlined in the experimental protocols, is crucial for generating accurate and reliable data.
An In-depth Technical Guide to the Safety Data of 4-Methoxy Estrone-d4
This guide provides a comprehensive overview of the safety data for 4-Methoxy estrone-d4, a deuterated derivative of the estrogen metabolite 4-Methoxy estrone. The information is intended for researchers, scientists, and professionals in drug development who handle this substance. The safety profile of this compound is primarily inferred from its parent compound, 4-Methoxy estrone, with additional considerations for its isotopic labeling.
Section 1: Product Identification and Properties
This compound is the deuterium-labeled version of 4-Methoxy estrone.[1] The parent compound, 4-Methoxy estrone, is an active metabolite of the endogenous estrogen, estrone.[2][3] It is formed from estrone by the enzyme catechol-O-methyltransferase (COMT).[2][3]
Table 1: Physical and Chemical Properties of 4-Methoxy Estrone (Parent Compound)
| Property | Value | Source |
| Chemical Name | 3-hydroxy-4-methoxy-estra-1,3,5(10)-trien-17-one | [2][4] |
| Synonyms | 4-MeOE1, 4-methoxy E1, 4-hydroxyestrone-4-methyl ether | [2][3][5][6] |
| CAS Number | 58562-33-7 | [2][3][5][] |
| Molecular Formula | C₁₉H₂₄O₃ | [2][5][] |
| Molecular Weight | 300.39 g/mol | [5][] |
| Appearance | Off-White to Pale Yellow Solid; White Solid | [5][] |
| Melting Point | 223-225 °C | [] |
| Solubility | Chloroform: slightly soluble, Methanol: slightly soluble | [2][3][5] |
| Purity | >95% | [][8] |
| Storage Temperature | -20°C or 2°C - 8°C | [2][3][5] |
| Stability | ≥ 4 years at -20°C | [2] |
Section 2: Hazard Identification and GHS Classification
The GHS classification for 4-Methoxy estrone indicates potential health hazards. The GHS08 pictogram, representing a health hazard, is associated with this compound.
Table 2: GHS Hazard Summary for 4-Methoxy Estrone
| Hazard Class | Pictogram | Signal Word | Hazard Statement |
| Health Hazard |
| Warning | Suspected of causing cancer. May damage fertility or the unborn child. |
Biological and Toxicological Profile:
-
Endocrine Disruption: 4-Methoxy estrone has been identified as a potential endocrine disruptor that can alter metabolic profiles.[6]
-
Carcinogenicity: It is considered a risk factor for the development of breast cancer.[5] While some sources state it is devoid of oncogenic activities, its precursor, 4-hydroxyestrone, is associated with cancer risk.[6]
-
Genotoxicity: It is described as a genotoxin.[6]
-
Biological Activity: 4-Methoxy estrone increases the proliferation of human umbilical vein endothelial cells (HUVECs) at concentrations of 10 and 100 nM.[2][3]
The following diagram illustrates the logical workflow for handling a substance with the GHS08 health hazard classification.
Section 3: Experimental Protocols
Detailed experimental protocols for the toxicological assessment of this compound are not available in the provided search results. However, the biological activity of the parent compound has been studied.
Cell Proliferation Assay (as referenced for 4-Methoxy Estrone):
-
Objective: To determine the effect of 4-Methoxy estrone on the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs).
-
Methodology (Inferred):
-
HUVECs are cultured in appropriate growth media.
-
Cells are treated with varying concentrations of 4-Methoxy estrone (e.g., 10 nM and 100 nM) or a vehicle control.[2][3]
-
Cells are incubated for a specified period.
-
Cell proliferation is assessed using a standard method such as MTT assay, BrdU incorporation, or direct cell counting.
-
Results are analyzed to determine the effect of 4-Methoxy estrone on cell growth.
-
The following diagram illustrates a general workflow for a cell-based proliferation assay.
Section 4: Handling, Storage, and Disposal
Handling:
-
Use personal protective equipment (PPE), including gloves, lab coat, and eye protection.[9]
-
Work in a well-ventilated area to avoid inhalation of dust.[10]
-
Avoid contact with skin and eyes.[10]
-
Wash hands thoroughly after handling.[9]
-
Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[9]
Storage:
-
Store in a tightly closed container in a dry and well-ventilated place.[10]
-
Recommended storage temperatures vary, with -20°C being common for long-term stability.[2][3][5][10] Some suppliers also list storage at 2°C - 8°C.
-
Store locked up.[9]
Disposal:
-
Dispose of contents and container to an approved waste disposal plant.[9]
Section 5: First-Aid Measures
-
Inhalation: Move the person to fresh air.[10]
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower.[10]
-
Eye Contact: Rinse out with plenty of water. Remove contact lenses if present and easy to do.[10]
-
Ingestion: Make the victim drink water (two glasses at most). Consult a physician.[10]
-
General Advice: Show the safety data sheet to the doctor in attendance.[10]
Section 6: Stability and Reactivity
-
Chemical Stability: The product is chemically stable under standard ambient conditions (room temperature).[10]
-
Incompatible Materials: Strong oxidizing agents.[10]
-
Hazardous Decomposition Products: Under fire conditions, carbon oxides may be formed.[10]
This technical guide summarizes the available safety data for this compound, primarily based on information for the parent compound. Researchers and other professionals should always consult the most recent and specific Safety Data Sheet provided by the supplier before handling this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. glpbio.com [glpbio.com]
- 4. alentris.org [alentris.org]
- 5. 4-hydroxyestrone-4-methyl ether CAS#: 58562-33-7 [amp.chemicalbook.com]
- 6. 4-Methoxyestrone | C19H24O3 | CID 194066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-Methoxy Estrone | CAS 58562-33-7 | LGC Standards [lgcstandards.com]
- 9. fishersci.com [fishersci.com]
- 10. chemicalbook.com [chemicalbook.com]
A Technical Guide to the Storage and Stability of 4-Methoxy Estrone-d4
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the critical aspects concerning the storage and stability of 4-Methoxy estrone-d4, a deuterated internal standard essential for accurate quantification of 4-Methoxy estrone in various biological matrices. Understanding the stability profile and optimal storage conditions is paramount for ensuring the integrity of analytical data in research and clinical settings.
Introduction
4-Methoxy estrone is a significant metabolite of estrone, formed via the action of catechol-O-methyltransferase (COMT) on 4-hydroxyestrone.[1][2] Its role in estrogen metabolism and potential implications in hormone-dependent conditions necessitate precise and reliable measurement.[3] this compound, as a stable isotope-labeled internal standard, is indispensable for mass spectrometry-based quantification, correcting for matrix effects and variations in sample processing.[4] The deuterium labeling provides a distinct mass shift without significantly altering the chemical properties of the molecule, making it an ideal internal standard.[5] However, the stability of the deuterated compound itself is a critical factor that can influence the accuracy of analytical results.
Recommended Storage and Handling
Proper storage and handling are crucial to maintain the chemical integrity of this compound. The primary recommendations are derived from manufacturer guidelines and general practices for handling deuterated steroid standards.
Storage Conditions
Long-term storage in a freezer is the standard recommendation to minimize degradation.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C[1][4] | Minimizes chemical degradation and preserves the integrity of the compound over extended periods. |
| Form | As a solid or in a specified solvent (e.g., methanol) | Solid form is generally more stable. Solutions should be stored in tightly sealed vials to prevent solvent evaporation and concentration changes. |
| Light Exposure | Protect from light | While specific photostability data is not readily available, catechol estrogens can be sensitive to light. Amber vials or storage in the dark is a standard precautionary measure. |
| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) for solids | For long-term storage of the solid compound, an inert atmosphere can prevent oxidation. |
Handling Guidelines
When handling this compound, particularly when preparing stock and working solutions, adherence to best practices is essential.
-
Thawing: For solutions stored at -20°C, allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric water into the solvent, which could alter the concentration.
-
Aliquoting: To avoid repeated freeze-thaw cycles, it is advisable to aliquot stock solutions into smaller, single-use vials.
-
Solvent Choice: Methanol is a common solvent for deuterated steroids.[4] Ensure the use of high-purity, anhydrous solvents to prevent degradation.
-
Safety Precautions: As with any chemical, appropriate personal protective equipment (PPE), such as gloves and safety glasses, should be worn. Consult the Safety Data Sheet (SDS) for specific handling information.
Stability Profile
The stability of this compound is a key determinant of its shelf life and reliability as an internal standard. While comprehensive stability data for the deuterated form is limited, information on the non-deuterated analog and general principles of steroid chemistry provide valuable insights.
Long-Term Stability
Under the recommended storage conditions of -20°C, 4-Methoxy estrone is reported to be stable for at least four years.[1] It is reasonable to expect a similar or even enhanced stability for the deuterated analog due to the kinetic isotope effect, where the C-D bond is stronger than the C-H bond, potentially slowing down certain degradation reactions.[5]
A study on the stability of fifteen estrogens and their metabolites in urine samples stored at -80°C for up to one year showed that 4-methoxyestrone concentrations did not significantly change.[6]
| Storage Condition | Duration | Compound | Matrix | Observed Change |
| -20°C | ≥ 4 years | 4-Methoxy estrone | Not specified (likely solid or in solution) | Stable[1] |
| -80°C | 1 year | 4-Methoxy estrone | Urine | No significant change[6] |
Short-Term Stability and Freeze-Thaw Cycles
For routine laboratory use, the stability of this compound during sample processing and short-term storage is critical. A study on urinary estrogens found that most metabolites, including 4-methoxyestrone, exhibited less than a 1% change per 24 hours of storage at 4°C.[6] The same study also concluded that up to three freeze-thaw cycles did not consistently lead to losses for any of the estrogen metabolites measured.[6]
| Condition | Duration / Cycles | Compound | Matrix | Observed Change |
| 4°C | 24 hours | 4-Methoxy estrone | Urine | <1% change[6] |
| Freeze-Thaw | 3 cycles | 4-Methoxy estrone | Urine | Not consistently associated with losses[6] |
Potential Degradation Pathways
Understanding the potential degradation pathways of 4-Methoxy estrone is crucial for identifying potential interferences and for designing robust analytical methods. The primary routes of degradation are likely to involve oxidation and demethylation.
The metabolic pathway of estrone to 4-Methoxy estrone involves hydroxylation followed by methylation, a process that deactivates the potentially genotoxic 4-hydroxyestrone.[3][7]
Caption: Metabolic pathway of estrone to 4-Methoxy estrone.
Degradation of 4-Methoxy estrone could potentially occur through the reversal of these metabolic steps or further metabolism. For instance, demethylation would yield the more reactive 4-hydroxyestrone, which is susceptible to oxidation to a reactive quinone.[7] Direct oxidation of the aromatic ring is also a possibility, especially under harsh conditions of light, heat, or in the presence of oxidizing agents.
Experimental Protocols for Stability Assessment
To ensure the reliability of this compound as an internal standard, it is recommended to perform in-house stability studies. The following provides a general protocol for such an assessment.
Objective
To evaluate the stability of this compound in a specific solvent and at various storage conditions relevant to its intended use.
Materials
-
This compound
-
High-purity solvent (e.g., methanol, acetonitrile)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
LC-MS/MS system
-
Amber vials
Experimental Workflow
Caption: Experimental workflow for stability assessment.
Procedure
-
Preparation of Stock Solution: Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
-
Preparation of Working Solutions: Prepare several sets of aliquots of a working solution (e.g., 1 µg/mL) from the stock solution.
-
Time-Zero Analysis: Immediately analyze one set of aliquots using a validated LC-MS/MS method to establish the baseline (T=0) response.
-
Storage: Store the remaining sets of aliquots under the desired conditions to be tested (e.g., -20°C, 4°C, room temperature, exposed to light, protected from light).
-
Time-Point Analysis: At specified time intervals (e.g., 24 hours, 7 days, 1 month, 3 months), retrieve a set of aliquots from each storage condition.
-
Sample Analysis: Allow the aliquots to reach room temperature and analyze them using the same LC-MS/MS method as the T=0 samples.
-
Data Evaluation: Compare the peak area or concentration of the stored samples to the T=0 samples. A deviation of more than a pre-defined limit (e.g., ±10%) may indicate instability.
Conclusion
This compound is a robust internal standard for the quantification of 4-Methoxy estrone. Adherence to recommended storage conditions, primarily at -20°C and protected from light, is crucial for maintaining its long-term stability. While the compound exhibits good stability under typical short-term laboratory conditions, it is prudent for laboratories to conduct their own stability assessments, particularly when used in new matrices or under different analytical conditions. A thorough understanding of its stability profile ensures the continued accuracy and reliability of analytical data in research and clinical applications.
References
- 1. caymanchem.com [caymanchem.com]
- 2. 4-Methoxyestrone - Wikipedia [en.wikipedia.org]
- 3. 4-Methoxyestrone | Rupa Health [rupahealth.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. salamandra.net [salamandra.net]
- 6. Stability of Fifteen Estrogens and Estrogen Metabolites in Urine Samples under Processing and Storage Conditions Typically Used in Epidemiologic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dutchtest.com [dutchtest.com]
Methodological & Application
Application Notes and Protocols for the Use of 4-Methoxy Estrone-d4 as an Internal Standard in LC-MS/MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of estrogen metabolites is crucial for understanding their roles in various physiological and pathological processes, including hormone-dependent cancers and endocrine disorders. 4-Methoxy estrone (4-MeO-E1) is a key metabolite of estrone, formed through the action of catechol-O-methyltransferase (COMT) on 4-hydroxyestrone.[1][2] Its levels are considered a biomarker for estrogen metabolism and methylation efficiency.[3]
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the sensitive and specific quantification of steroid hormones and their metabolites due to its high selectivity and accuracy.[4] The use of stable isotope-labeled internal standards is a cornerstone of robust LC-MS/MS assays, as they effectively compensate for variations in sample preparation, chromatographic retention, and ionization efficiency.[5] 4-Methoxy estrone-d4, a deuterated analog of 4-Methoxy estrone, is an ideal internal standard for the accurate quantification of endogenous 4-MeO-E1. This document provides detailed application notes and protocols for its use in LC-MS/MS analysis.
Principle of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry relies on the addition of a known amount of a stable isotope-labeled version of the analyte (the internal standard) to the sample at the beginning of the analytical process. The internal standard is chemically identical to the analyte but has a different mass due to the isotopic substitution. By measuring the ratio of the signal from the endogenous analyte to that of the internal standard, accurate quantification can be achieved, as any sample loss or variation in instrument response will affect both compounds equally.
Estrogen Metabolism Pathway
The following diagram illustrates the metabolic pathway leading to the formation of 4-Methoxy estrone.
References
Application Notes and Protocols for the Quantitative Analysis of Estrogen Metabolites Using 4-Methoxy Estrone-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quantitative analysis of estrogen metabolites is crucial for understanding their physiological and pathological roles, particularly in hormone-dependent cancers and endocrine disorders. Estrogens undergo extensive metabolism, primarily in the liver, through hydroxylation and subsequent methoxylation, leading to a variety of metabolites with differing biological activities.[1][2][3] Accurate measurement of these metabolites provides valuable insights into an individual's metabolic phenotype and potential disease risk.[4] This document outlines a detailed protocol for the simultaneous quantification of multiple estrogen metabolites in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with 4-Methoxy estrone-d4 as an internal standard.
Estrogen Metabolism Signaling Pathway
The metabolism of estrogens involves two main phases. Phase I is characterized by hydroxylation at various positions of the steroid ring, primarily catalyzed by cytochrome P450 (CYP) enzymes. The major pathways involve 2-hydroxylation, 4-hydroxylation, and 16α-hydroxylation.[3][5] The resulting catechol estrogens (2- and 4-hydroxy derivatives) are then methylated in Phase II by catechol-O-methyltransferase (COMT) to form methoxyestrogens.[1][6]
Figure 1: Simplified pathway of major estrone metabolism.
Experimental Workflow
The general workflow for the quantitative analysis of estrogen metabolites involves sample preparation, including the addition of an internal standard like this compound, followed by enzymatic hydrolysis, extraction, and derivatization, and finally, analysis by LC-MS/MS.[6]
Figure 2: General experimental workflow for estrogen metabolite analysis.
Detailed Experimental Protocols
Sample Preparation
This protocol is adapted for human serum or urine samples.[6][7][8]
Materials:
-
Human serum or urine samples
-
This compound internal standard solution (in methanol)
-
Deuterated standards for other target metabolites (e.g., Estrone-d4, Estradiol-d4) are recommended for optimal accuracy[9][10]
-
0.15 M Sodium acetate buffer (pH 4.6)
-
L-ascorbic acid
-
β-glucuronidase/sulfatase from Helix pomatia
-
Dichloromethane or Methyl tert-butyl ether (MTBE)
-
Sodium bicarbonate buffer (0.1 M, pH 9.0)
-
Dansyl chloride solution (1 mg/mL in acetone) - for derivatization
-
Methanol
-
Water, LC-MS grade
Procedure:
-
To 0.5 mL of serum or urine in a glass tube, add 20 µL of the internal standard mix, including this compound.[6]
-
Add 0.5 mL of freshly prepared enzymatic hydrolysis buffer containing 2.5 mg of L-ascorbic acid and 5 µL of β-glucuronidase/sulfatase in 0.5 mL of 0.15 M sodium acetate buffer (pH 4.6).[6]
-
Incubate the mixture at 37°C for 20 hours to deconjugate the estrogen metabolites.[6]
-
Perform a liquid-liquid extraction by adding 8 mL of dichloromethane or MTBE.[6][8] Vortex for 10 minutes.
-
Centrifuge to separate the phases. Transfer the organic (lower) layer to a clean glass tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 60°C.[6]
Derivatization (Optional, but Recommended for Increased Sensitivity)
Derivatization with dansyl chloride can improve the ionization efficiency of estrogen metabolites.[6][9]
Procedure:
-
Reconstitute the dried extract in 100 µL of 0.1 M sodium bicarbonate buffer (pH 9.0).[6]
-
Add 100 µL of dansyl chloride solution (1 mg/mL in acetone).[6]
-
After incubation, the sample is ready for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are general conditions and should be optimized for the specific instrument used.
Liquid Chromatography (LC) Conditions: [6][8]
-
Column: C18 reversed-phase column (e.g., 150 mm x 2.0 mm, 4 µm particle size)[6]
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: Methanol
-
Flow Rate: 200 µL/min
-
Gradient: A linear gradient from 72% to 85% Mobile Phase B over 75 minutes is a good starting point.[6]
-
Column Temperature: 40°C
-
Injection Volume: 20 µL
Mass Spectrometry (MS) Conditions: [6][8]
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode depending on the derivatization and target analytes. Dansylated derivatives are typically analyzed in positive ESI mode.
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: These need to be determined for each analyte and internal standard by infusing individual standards.
Quantitative Data Summary
The following tables summarize typical quantitative performance data for the analysis of estrogen metabolites using LC-MS/MS. The values are compiled from various studies and represent achievable limits of quantification (LOQs) and reported concentrations in postmenopausal women's serum.
Table 1: Typical Limits of Quantification (LOQs) for Estrogen Metabolites
| Analyte | LOQ (pg/mL) | Reference |
| Estrone (E1) | 0.156 - 1.0 | [8][11] |
| Estradiol (E2) | 1.0 | [8] |
| Estriol (E3) | 1.0 | [8] |
| 2-Hydroxyestrone (2-OHE1) | < 10 | [12] |
| 4-Hydroxyestrone (4-OHE1) | < 10 | [12] |
| 16α-Hydroxyestrone (16α-OHE1) | 0.156 - 1.0 | [8][11] |
| 2-Methoxyestrone (2-MeOE1) | 0.156 | [11] |
| 4-Methoxyestrone (4-MeOE1) | 0.156 - 1.0 | [8][11] |
| 2-Methoxyestradiol (2-MeOE2) | 1.0 | [8] |
| 4-Methoxyestradiol (4-MeOE2) | 1.0 | [8] |
Table 2: Example Serum Concentrations in Postmenopausal Women
| Analyte | Concentration Range (pg/mL) | Reference |
| Estrone (E1) | 10 - 50 | [11] |
| 2-Methoxyestrone (2-MeOE1) | 1 - 10 | [11] |
| 4-Methoxyestrone (4-MeOE1) | Often below detection to 2.3 | [11] |
| 16α-Hydroxyestrone (16α-OHE1) | 2 - 15 | [11] |
Note: Concentrations can vary significantly based on individual factors.
Conclusion
The described LC-MS/MS method using this compound as an internal standard provides a robust and sensitive approach for the quantitative analysis of a panel of estrogen metabolites. This methodology is a valuable tool for researchers and clinicians in the fields of endocrinology, oncology, and drug development, enabling a deeper understanding of estrogen metabolism and its implications for human health and disease. The use of deuterated internal standards for each analyte is highly recommended to correct for matrix effects and variations in sample processing, thereby ensuring the highest accuracy and precision.[13]
References
- 1. ClinPGx [clinpgx.org]
- 2. Estrogen Metabolism and Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. npwomenshealthcare.com [npwomenshealthcare.com]
- 4. 4-Methoxyestrone | Rupa Health [rupahealth.com]
- 5. researchgate.net [researchgate.net]
- 6. A Liquid Chromatography-Mass Spectrometry Method for the Simultaneous Measurement of Fifteen Urinary Estrogens and Estrogen Metabolites: Assay Reproducibility and Inter-individual Variability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. sciex.com [sciex.com]
- 9. biorxiv.org [biorxiv.org]
- 10. iris.unito.it [iris.unito.it]
- 11. researchgate.net [researchgate.net]
- 12. longdom.org [longdom.org]
- 13. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of 4-Methoxyestrone-d4 by Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of 4-Methoxyestrone-d4 (4-MeO-E1-d4) in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). 4-Methoxyestrone is a metabolite of estrone, and its levels are a key indicator of estrogen metabolism and detoxification pathways. The deuterated form, 4-Methoxyestrone-d4, is commonly used as an internal standard in quantitative bioanalytical methods to ensure accuracy and precision.
Introduction
4-Methoxyestrone is formed from the methylation of 4-hydroxyestrone by the enzyme catechol-O-methyltransferase (COMT). This metabolic pathway is a critical step in the detoxification of estrogens.[1][2] Monitoring the levels of 4-Methoxyestrone, often in ratio to its precursor 4-hydroxyestrone, provides valuable insights into methylation efficiency and may be used as a biomarker for assessing the risk of certain hormone-dependent cancers.[2][3]
LC-MS/MS has emerged as the gold standard for the analysis of steroid hormones and their metabolites due to its high sensitivity, specificity, and ability to quantify low-level analytes in complex biological matrices like serum and urine.[3][4] The use of a stable isotope-labeled internal standard, such as 4-Methoxyestrone-d4, is essential for correcting for matrix effects and variations in sample preparation and instrument response.
Experimental Protocols
This section details the methodologies for sample preparation and LC-MS/MS analysis of 4-Methoxyestrone.
Sample Preparation: Liquid-Liquid Extraction (LLE) for Serum Samples
This protocol is adapted from a method for the analysis of a panel of estrogens and their metabolites in serum.[5]
Materials:
-
Serum samples
-
4-Methoxyestrone-d4 internal standard solution (in methanol)
-
Methyl tert-butyl ether (MTBE)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Pipette 400 µL of serum into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the 4-Methoxyestrone-d4 internal standard solution to each sample, calibrator, and quality control sample.
-
Add 1 mL of MTBE to each tube.
-
Vortex mix the tubes for 60 seconds to ensure thorough extraction.
-
Centrifuge the samples at 10,000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer 900 µL of the upper organic layer to a clean 1.5 mL microcentrifuge tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.5% formic acid and 5 mM ammonium formate).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography (LC) Method
The following LC method is a representative protocol for the separation of estrogen metabolites.
| Parameter | Value |
| LC System | High-Performance Liquid Chromatography (HPLC) system |
| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | Water with 0.5% Formic Acid and 5 mM Ammonium Formate |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Start with 20% B, hold for 5 min |
| Linearly increase to 100% B in 30 min | |
| Hold at 100% B for 8 min | |
| Return to 20% B in 4 min and re-equilibrate for 8 min | |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 3 µL |
| Run Time | A run time of approximately 12 minutes is often sufficient for the adequate separation of 2-Methoxy and 4-Methoxy metabolites.[5] |
Mass Spectrometry (MS) Method
The following are suggested MS parameters for the analysis of 4-Methoxyestrone and its deuterated internal standard. The exact MRM transitions and collision energies should be optimized for the specific instrument used.
| Parameter | Value |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |
| Spray Voltage | 3.5 kV |
| Capillary Temperature | 269°C |
| Sheath Gas Flow Rate | 53 L/min |
| Auxiliary Gas Flow Rate | 14 L/min |
Multiple Reaction Monitoring (MRM) Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 4-Methoxyestrone | 301.2 | To be optimized | To be optimized |
| 4-Methoxyestrone-d4 | 305.2 | To be optimized | To be optimized |
Note: The precursor ion for 4-Methoxyestrone is based on its monoisotopic mass [M+H]+. The precursor ion for 4-Methoxyestrone-d4 is increased by 4 Da due to the four deuterium atoms. The product ions and collision energies need to be empirically determined by infusing a standard solution of each analyte into the mass spectrometer.
Data Presentation
The following table summarizes the expected quantitative data from a validated LC-MS/MS method for 4-Methoxyestrone. These values are illustrative and may vary depending on the specific instrumentation and method conditions.
| Analyte | Retention Time (min) | Linearity (r²) | LLOQ (pg/mL) | ULOQ (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| 4-Methoxyestrone | ~8.5 | >0.99 | 1.0 | 10 | <15% | <15% | 85-115% |
LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification; CV: Coefficient of Variation. An LOQ of 1.0 pg/mL or better has been reported for a panel of estrogen metabolites.[5]
Visualizations
Metabolic Pathway of 4-Methoxyestrone
Caption: Metabolic conversion of Estrone to 4-Methoxyestrone.
Experimental Workflow for LC-MS/MS Analysis
References
Application Notes and Protocols for the Analysis of 4-Methoxy estrone-d4 by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of 4-Methoxy estrone-d4 using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocols are intended to serve as a comprehensive guide for researchers in drug development and clinical research.
Introduction
4-Methoxy estrone (4-MeO-E1) is a metabolite of the endogenous estrogen, estrone. The formation of 4-MeO-E1 is a critical step in estrogen metabolism, catalyzed by the enzyme catechol-O-methyltransferase (COMT) acting on 4-hydroxyestrone.[1][2] Monitoring the levels of estrogen metabolites is crucial in understanding their physiological and pathological roles, particularly in hormone-dependent cancers.[3][4] this compound is a deuterated internal standard used for the accurate quantification of 4-Methoxy estrone in biological matrices.
Analyte Information
Mass Spectrometry Parameters
The following table outlines the recommended starting parameters for the analysis of this compound by tandem mass spectrometry. These parameters are based on the analysis of the non-deuterated analog and should be optimized for the specific instrument used.
Table 1: Recommended Mass Spectrometry Parameters
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Precursor Ion (Q1) m/z | 303.2 |
| Product Ion (Q3) m/z | User to optimize based on fragmentation of 4-MeO-E1 |
| Collision Energy (CE) | User to optimize |
| Cone Voltage (CV) | User to optimize |
Note: The precursor ion for this compound is calculated based on its molecular weight ([M-H]⁻). Product ions and collision energies should be determined by infusing a standard solution of this compound and performing a product ion scan.
Liquid Chromatography Method
A reversed-phase liquid chromatography method is suitable for the separation of 4-Methoxy estrone from other estrogen metabolites.
Table 2: Liquid Chromatography Parameters
| Parameter | Recommended Setting |
| Column | C18, 2.1 x 100 mm, 2.5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Methanol |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 10 µL |
| Gradient | See Table 3 |
Table 3: Example Gradient Profile
| Time (min) | % Mobile Phase B |
| 0.0 | 30 |
| 1.0 | 30 |
| 8.0 | 95 |
| 10.0 | 95 |
| 10.1 | 30 |
| 12.0 | 30 |
Experimental Protocols
Sample Preparation from Human Serum
This protocol describes a liquid-liquid extraction (LLE) method for the isolation of 4-Methoxy estrone from human serum.[3]
Materials:
-
Human serum samples
-
This compound internal standard solution
-
Methyl tert-butyl ether (MTBE)
-
Reconstitution solution (e.g., 50:50 Methanol:Water)
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
Protocol:
-
To 500 µL of serum in a polypropylene tube, add the appropriate amount of this compound internal standard.
-
Add 3 mL of MTBE to the serum sample.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40 °C.
-
Reconstitute the dried extract in 100 µL of reconstitution solution.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Sample Preparation from Human Urine
This protocol outlines a solid-phase extraction (SPE) method for the analysis of estrogens in urine.[7] For conjugated estrogens, a hydrolysis step is required.
Materials:
-
Urine samples
-
This compound internal standard solution
-
β-glucuronidase/sulfatase enzyme
-
Acetate buffer (pH 4.6)
-
SPE cartridges (e.g., polymeric reverse phase)
-
Methanol
-
Water
-
Elution solvent (e.g., Methanol)
Protocol:
-
To 1 mL of urine, add the internal standard.
-
Add 500 µL of acetate buffer and 20 µL of β-glucuronidase/sulfatase.
-
Incubate at 37 °C for at least 4 hours to deconjugate the estrogens.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the hydrolyzed urine sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness and reconstitute in 100 µL of reconstitution solution for LC-MS/MS analysis.
Visualizations
Estrogen Metabolism Pathway
The following diagram illustrates the metabolic pathway from estrone to 4-Methoxy estrone.
Caption: Metabolic conversion of estrone to 4-Methoxy estrone.
Analytical Workflow
The diagram below outlines the general workflow for the analysis of this compound.
References
- 1. 4-Methoxyestrone - Wikipedia [en.wikipedia.org]
- 2. 4-Methoxyestrone | Rupa Health [rupahealth.com]
- 3. sciex.com [sciex.com]
- 4. 4-OH Estrone - Advanced Dried Urine Hormone Profile - Lab Results explained | HealthMatters.io [healthmatters.io]
- 5. This compound | 稳定同位素 | MCE [medchemexpress.cn]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Derivatization of Estrogens for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Enhancing Estrogen Analysis by GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the quantification of estrogens in various biological and environmental matrices. However, the inherent polarity and low volatility of estrogen molecules, due to the presence of hydroxyl and phenolic functional groups, pose a challenge for direct GC-MS analysis. Derivatization is a crucial sample preparation step that chemically modifies these functional groups, rendering the estrogens more volatile and thermally stable.[1][2] This process improves chromatographic peak shape, enhances sensitivity, and allows for lower detection limits.[2]
This document provides detailed application notes and protocols for the two most common derivatization techniques for estrogens: silylation and acylation.
Silylation: A Robust Method for Estrogen Derivatization
Silylation involves the replacement of active hydrogens in the hydroxyl groups of estrogens with a trimethylsilyl (TMS) group. This is a widely used and effective method for preparing estrogens for GC-MS analysis.[3] The most common silylating agents are N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often used with a catalyst such as trimethylchlorosilane (TMCS) to increase the derivatization yield, especially for sterically hindered hydroxyl groups.[1][4]
Experimental Protocol: Silylation using BSTFA with TMCS
This protocol is a widely adopted method for the silylation of estrogens.
Reagents and Materials:
-
Estrogen standards or extracted samples
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous)
-
Ethyl acetate or other suitable solvent
-
Heating block or oven
-
GC-MS vials with inserts
Procedure:
-
Sample Preparation: Evaporate the sample extract containing estrogens to complete dryness under a gentle stream of nitrogen. It is critical to ensure the sample is anhydrous as moisture can deactivate the silylating reagent.[2]
-
Reagent Addition: Add 50 µL of pyridine and 50 µL of BSTFA (+ 1% TMCS) to the dried sample residue in the GC vial.[3]
-
Reaction: Tightly cap the vial and heat at 60-80°C for 30-60 minutes.[1][3] Optimal temperature and time may vary depending on the specific estrogen and should be optimized.
-
Cooling and Analysis: Allow the vial to cool to room temperature before injecting an aliquot into the GC-MS system.
Experimental Protocol: Silylation using MSTFA
MSTFA is another potent silylating agent that can be used for estrogen derivatization.
Reagents and Materials:
-
Estrogen standards or extracted samples
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Pyridine (anhydrous, optional catalyst)
-
Suitable solvent (e.g., acetonitrile, ethyl acetate)
-
Heating block or oven
-
GC-MS vials with inserts
Procedure:
-
Sample Preparation: Dry the estrogen-containing sample extract completely under a gentle stream of nitrogen.
-
Reagent Addition: Reconstitute the dry residue in a suitable solvent. Add 100 µL of MSTFA. The addition of a catalyst like TMIS (trimethyliodosilane) and DTE (dithioerythritol) in a ratio of 1000:2:5 (v/v/w) can be used to derivatize both hydroxyl and ketone groups.[5]
-
Reaction: Tightly cap the vial and heat at a selected temperature (e.g., room temperature to 80°C) for a specified time (e.g., 5 minutes to 1 hour).[5]
-
Cooling and Analysis: After cooling to room temperature, the sample is ready for GC-MS analysis.
Silylation Workflow Diagram
Caption: Workflow for Silylation of Estrogens.
Acylation: An Alternative Derivatization Strategy
Acylation is another effective derivatization technique for estrogens, particularly for enhancing detection sensitivity in certain MS modes. This method involves the reaction of hydroxyl groups with an acylating agent to form stable ester derivatives.
Experimental Protocol: Pentafluorobenzyl Bromide (PFBBr) Derivatization
PFBBr derivatization is known to create derivatives with excellent electron-capturing properties, making this method highly sensitive for electron capture negative ionization (ECNI) GC-MS.[6]
Reagents and Materials:
-
Estrogen standards or extracted samples
-
Pentafluorobenzyl bromide (PFBBr) solution
-
Potassium carbonate or other suitable base
-
Acetone or other suitable solvent
-
Heating block or water bath
-
GC-MS vials with inserts
Procedure:
-
Sample Preparation: Ensure the sample extract is dry. Reconstitute in a suitable solvent like acetone.
-
Reagent Addition: Add the PFBBr derivatizing reagent and a base (e.g., potassium carbonate) to the sample.
-
Reaction: Heat the mixture at a specified temperature (e.g., 60°C) for a defined period (e.g., 1 hour).
-
Extraction: After the reaction, the derivatives are typically extracted into a non-polar solvent like hexane.
-
Analysis: The hexane layer is then concentrated and injected into the GC-MS.
Experimental Protocol: Two-Step Extractive Ethoxycarbonylation (EOC) and Pentafluoropropionyl (PFP) Derivatization
This two-step method is designed to improve detectability and chromatographic properties. The first step targets the phenolic hydroxyl group, and the second step derivatizes the remaining aliphatic hydroxyl groups.[7]
Reagents and Materials:
-
Estrogen standards or extracted samples
-
Ethyl chloroformate (ECF)
-
Sodium bicarbonate solution
-
n-Hexane
-
Pentafluoropropionic anhydride (PFPA)
-
Heating block
-
GC-MS vials with inserts
Procedure:
-
Extractive Ethoxycarbonylation (EOC):
-
To the aqueous sample or standard, add sodium bicarbonate solution and ethyl chloroformate.
-
Vortex the mixture to facilitate the reaction at the phenolic hydroxyl group.
-
Extract the EOC derivatives into n-hexane.
-
-
Pentafluoropropionyl (PFP) Derivatization:
-
Evaporate the n-hexane extract to dryness.
-
Add pentafluoropropionic anhydride (PFPA) to the residue.
-
Heat the vial to complete the derivatization of the aliphatic hydroxyl groups.
-
-
Final Preparation and Analysis:
-
Evaporate the excess PFPA and reconstitute the sample in a suitable solvent for GC-MS injection.
-
Acylation Workflow Diagram
Caption: Workflow for Acylation of Estrogens.
Quantitative Data Summary
The choice of derivatization method can significantly impact the quantitative performance of the GC-MS analysis. The following tables summarize key performance metrics for different derivatization approaches based on published data.
Table 1: Silylation Derivatization Performance
| Estrogen | Derivatization Reagent | LOD (Limit of Detection) | LOQ (Limit of Quantification) | Recovery (%) | Reference |
| Estrone (E1) | BSTFA + 1% TMCS | 5-10 ng/L | - | 78-102 | [4] |
| 17β-Estradiol (E2) | BSTFA + 1% TMCS | 5-10 ng/L | - | 78-102 | [4] |
| Estriol (E3) | BSTFA + 1% TMCS | 5-10 ng/L | - | 78-102 | [4] |
| 17α-Ethinylestradiol (EE2) | BSTFA + 1% TMCS | 5-10 ng/L | - | 78-102 | [4] |
| Phytoestrogens (21 total) | BSTFA + 1% TMCS | 0.5-20 ng/mL | 1-50 ng/mL | - | [1] |
| Estrone (E1) | MSTFA | 0.1-1.3 µg/L | 0.3-4.2 µg/L | - | |
| 17β-Estradiol (E2) | MSTFA | 0.1-1.3 µg/L | 0.3-4.2 µg/L | - |
Table 2: Acylation Derivatization Performance
| Estrogen | Derivatization Reagent | LOD (Limit of Detection) | LOQ (Limit of Quantification) | Recovery (%) | Reference |
| 18 Estrogens | EOC + PFPA | - | 0.025-0.10 ng/mL | 93.5-111.1 | [8] |
| Estriol (E3) & 2-OH-E3 | EOC + PFPA | - | 0.5 ng/mL | 93.5-111.1 | [8] |
| 19 Estrogens | EOC + PFP | - | 0.02-0.1 ng/mL | 91.4-108.5 | [7] |
| 2-hydroxyestriol | EOC + PFP | - | 0.5 ng/mL | 91.4-108.5 | [7] |
Conclusion
The derivatization of estrogens is an essential step for reliable and sensitive quantification by GC-MS. Both silylation and acylation methods offer excellent performance, and the choice of the specific reagent and protocol will depend on the target estrogens, the sample matrix, and the desired sensitivity. The protocols and data presented in these application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to select and implement the most appropriate derivatization strategy for their analytical needs. Careful optimization of reaction conditions is recommended to achieve the best results for specific applications.
References
- 1. researchgate.net [researchgate.net]
- 2. A sensitive, robust method for determining natural and synthetic hormones in surface and wastewaters by continuous solid-phase extraction–gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thekeep.eiu.edu [thekeep.eiu.edu]
- 4. Derivatization procedures for the detection of estrogenic chemicals by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pentafluorobenzyl bromide-A versatile derivatization agent in chromatography and mass spectrometry: I. Analysis of inorganic anions and organophosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A novel GC-MS method in urinary estrogen analysis from postmenopausal women with osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Extractive ethoxycarbonylation in high-temperature gas chromatography-mass spectrometry based analysis of serum estrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
Solid-Phase Extraction (SPE) for Estrogen Metabolites: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the solid-phase extraction (SPE) of estrogen metabolites from biological matrices. The information is intended to guide researchers, scientists, and drug development professionals in the efficient and reliable quantification of these critical biomarkers.
Estrogens and their metabolites are implicated in a wide range of physiological and pathological processes. Accurate measurement of these compounds is crucial for research in endocrinology, oncology, and pharmacology. Solid-phase extraction is a robust and versatile technique for the sample preparation of estrogen metabolites prior to analysis by mass spectrometry (MS) or other sensitive detection methods.[1]
Application Notes
Solid-phase extraction offers significant advantages over traditional liquid-liquid extraction (LLE) for the analysis of estrogen metabolites, including higher recoveries, reduced solvent consumption, and the potential for automation.[2] The choice of SPE sorbent and protocol is critical and depends on the specific estrogen metabolites of interest and the sample matrix.
Sorbent Selection:
A variety of sorbent chemistries are available for the extraction of estrogen metabolites. The most common include:
-
Reversed-Phase Sorbents (e.g., C18, C30): These nonpolar sorbents are effective for extracting a broad range of estrogens and their metabolites from aqueous matrices like urine and plasma.[3][4] C18 is a widely used and well-characterized sorbent for this application.[4] C30 has been shown to offer superior performance in some cases, with shorter processing times and reduced elution solvent volumes.[3]
-
Polymeric Sorbents (e.g., Oasis HLB): These hydrophilic-lipophilic balanced sorbents provide excellent retention for a wide range of compounds, from polar to nonpolar. Oasis HLB is particularly effective for the extraction of a diverse panel of estrogen metabolites and is compatible with a broad spectrum of acidic, basic, and neutral compounds.[5][6]
-
Novel Sorbents (e.g., Carbon Cryogels): Chemically modified carbon cryogels have emerged as a promising alternative, demonstrating high recovery values for estrogen hormones in environmental water samples and offering a cost-effective solution.[7]
Sample Matrices:
SPE methods can be adapted for various biological matrices:
-
Urine: Urine is a common matrix for monitoring estrogen metabolite profiles. SPE is essential for removing interfering substances and concentrating the analytes.[8]
-
Plasma/Serum: The analysis of estrogens in plasma or serum often requires highly sensitive methods due to their low circulating concentrations.[1][2][9] SPE is crucial for achieving the necessary limits of quantification.[1][10]
-
Saliva: Saliva offers a non-invasive alternative for estrogen monitoring. SPE can be employed to extract estrogens from this matrix.[11]
Analytical Techniques:
SPE is typically coupled with highly sensitive analytical techniques for the detection and quantification of estrogen metabolites:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for the quantitative analysis of estrogen metabolites due to its high selectivity and sensitivity.[2][12]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used, often requiring derivatization of the analytes to improve volatility and ionization efficiency.[1]
-
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD): This technique can be used for the quantification of certain estrogen metabolites, typically after derivatization to enhance their fluorescence.[11][13]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the SPE of estrogen metabolites.
Table 1: SPE Recoveries for Selected Estrogen Metabolites
| Analyte | Sorbent | Matrix | Recovery (%) | Reference |
| Estrone (E1) | C18 | Water | 80-130 | [4] |
| 17β-Estradiol (E2) | C18 | Water | 80-130 | [4] |
| Estriol (E3) | C18 | Water | 80-130 | [4] |
| Estrone (E1) | Carbon Cryogel | Water | 82-95 | [7] |
| 17β-Estradiol (E2) | Carbon Cryogel | Water | 82-95 | [7] |
| 17α-Ethinylestradiol (EE2) | Carbon Cryogel | Water | 82-95 | [7] |
| Various Estrogens | Oasis HLB | Water | 92-103 | [5] |
| Eight Estrogens and Metabolites | C30 | Water | 80.5-109.4 | [3] |
Table 2: Limits of Quantification (LOQ) for Estrogen Metabolites
| Analyte | Method | Matrix | LOQ | Reference |
| Estrone (E1) & Estradiol (E2) | LC-MS/MS | Serum | 0.5–5 pg/mL | [1] |
| Estrone (E1) & Metabolites | SID-LC-SRM/MS | Serum | 0.156 pg/mL | [2] |
| Estradiol (E2) & Metabolites | HPLC-FLD | Serum/Saliva | 10 ng/mL | [11][13] |
| Six Estrogenic Compounds | SPE-LC-MS/MS | Water | 2.5–19.2 ng/L | [4] |
| Estrone (E1) & Estradiol (E2) | Online SPE-LC/MS | Plasma | 6-10 pmol/L | [9] |
| Parent Estrogens & Metabolites | LC-MS/MS | Plasma | 0.43–2.17 pg on column | [12] |
Experimental Protocols
This section provides detailed, generalized protocols for the SPE of estrogen metabolites from urine and plasma. These protocols should be optimized for specific applications.
Protocol 1: SPE of Estrogen Metabolites from Human Urine
This protocol is based on the fractionation of estrogen metabolites with different polarities.[8]
1. Sample Preparation: a. Thaw frozen urine samples at room temperature. b. Centrifuge at 3000 x g for 10 minutes to pellet any precipitate. c. Use the supernatant for the SPE procedure.
2. SPE Cartridge Conditioning: a. Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) with 6 mL of methanol. b. Equilibrate the cartridge with 6 mL of deionized water. Do not allow the cartridge to go dry.
3. Sample Loading: a. Load the urine supernatant onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min.
4. Washing and Fractionation: a. Fraction 1 (Conjugated Metabolites): i. Wash the cartridge with 6 mL of 5% (v/v) methanol in water. ii. Elute the conjugated metabolites with 6 mL of 20% (v/v) methanol in water. Collect this eluate. b. Fraction 2 (Free Metabolites): i. Wash the cartridge with 6 mL of 45% (v/v) methanol in water and discard the wash. ii. Dry the cartridge under vacuum for 10 minutes. iii. Elute the free metabolites with 2 mL of methanol followed by 4 mL of acetone. Collect this eluate.
5. Eluate Processing: a. Evaporate both eluates to dryness under a gentle stream of nitrogen at 40°C. b. Reconstitute the residues in a suitable solvent for your analytical method (e.g., mobile phase for LC-MS/MS). c. Derivatization may be necessary for certain metabolites or analytical techniques.[8]
Protocol 2: Online SPE of Estrone (E1) and Estradiol (E2) from Human Plasma
This protocol utilizes an online SPE system for automated sample cleanup and concentration.[9]
1. Sample Pretreatment: a. To 250 µL of plasma, add an internal standard. b. Perform a liquid-liquid extraction with 900 µL of methyl tert-butyl ether (MTBE). c. Vortex and centrifuge. d. Transfer the organic layer to a clean tube and evaporate to dryness. e. Reconstitute the residue in 100 µL of 40% methanol.
2. Online SPE-LC-MS/MS System: a. Use an online SPE manager coupled to an LC-MS/MS system. b. SPE Cartridge: MassTrak C18 OSM Cartridge. c. Conditioning: 0.5 mL methanol. d. Equilibration: 0.5 mL water.
3. Sample Loading and Analysis: a. Inject 75 µL of the reconstituted sample mixed with 0.5 mL of water onto the SPE cartridge. b. Wash: 0.5 mL of 30% methanol. c. Elution: The retained analytes are eluted directly from the SPE cartridge onto the analytical column by the LC mobile phase. d. The analytical column separates the analytes before detection by the mass spectrometer.
Visualizations
The following diagrams illustrate key workflows and pathways related to the analysis of estrogen metabolites.
Caption: Estrogen Metabolism Pathway.[12]
Caption: SPE Workflow for Urine Samples.
Caption: Online SPE Workflow for Plasma Samples.
References
- 1. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ultra-high sensitivity analysis of estrogens for special populations in serum and plasma by liquid chromatography-mass spectrometry: assay considerations and suggested practices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. library.dphen1.com [library.dphen1.com]
- 5. A sensitive, robust method for determining natural and synthetic hormones in surface and wastewaters by continuous solid-phase extraction–gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Secure Verification [cer.ihtm.bg.ac.rs]
- 8. Data on the optimisation of a solid phase extraction method for fractionating estrogen metabolites from small urine volumes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. waters.com [waters.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for 4-Methoxy estrone-d4 in Clinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-Methoxy estrone-d4 in clinical research, primarily as an internal standard for the accurate quantification of 4-Methoxy estrone by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Application Notes: The Clinical Significance of 4-Methoxy Estrone
4-Methoxy estrone (4-MeOE1) is a metabolite of the endogenous estrogen, estrone (E1). The metabolic pathway involves the hydroxylation of estrone to 4-hydroxyestrone (4-OHE1), which is then methylated by the enzyme catechol-O-methyltransferase (COMT) to form 4-Methoxy estrone.[1] This process is a critical step in estrogen detoxification.[1]
The measurement of 4-Methoxy estrone, often in relation to its precursor 4-hydroxyestrone, is a valuable tool in clinical research for several reasons:
-
Assessment of Estrogen Metabolism and Cancer Risk: The ratio of 4-Methoxy estrone to 4-hydroxyestrone serves as a biomarker for assessing COMT activity and methylation efficiency.[1] Inadequate methylation can lead to an accumulation of 4-hydroxyestrone, a potentially carcinogenic metabolite that can cause DNA damage.[1] Therefore, a lower ratio may indicate an increased risk for hormone-dependent cancers, such as breast cancer.[1]
-
Monitoring Hormone Replacement Therapy: Monitoring the levels of estrogen metabolites, including 4-Methoxy estrone, can be important for individuals undergoing hormone replacement therapy to ensure appropriate dosing and metabolism of the administered hormones.
-
Cardiovascular Health Research: Estrogen metabolites are also being investigated for their roles in cardiovascular health.
The accurate quantification of 4-Methoxy estrone in biological matrices like urine and serum is crucial for these clinical applications. Due to its chemical similarity to the analyte, this compound is the ideal internal standard for LC-MS/MS-based quantification, as it co-elutes with the analyte and experiences similar ionization effects, thus correcting for variations during sample preparation and analysis.
Estrogen Metabolism Pathway
The following diagram illustrates the metabolic pathway from Estrone to 4-Methoxy estrone.
Experimental Protocols
The following is a representative protocol for the quantification of 4-Methoxy estrone in human serum or urine using this compound as an internal standard, based on established LC-MS/MS methods.
Sample Preparation
Biological samples require significant cleanup to remove interfering substances and concentrate the analytes of interest. For conjugated estrogens, an initial hydrolysis step is necessary.
a) Enzymatic Hydrolysis (for urine samples)
-
To 0.5 mL of urine, add 20 µL of a working solution of this compound (concentration to be optimized based on expected analyte levels).
-
Add 0.5 mL of a freshly prepared enzymatic hydrolysis buffer containing L-ascorbic acid and β-glucuronidase/sulfatase.[2]
-
Incubate the mixture at 37°C for 20 hours.[3]
b) Extraction
-
Liquid-Liquid Extraction (LLE):
-
Following hydrolysis (if performed), add 8 mL of dichloromethane to the sample.[3]
-
Vortex for 10 minutes to ensure thorough mixing.[3]
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic (lower) layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 60°C.[3]
-
-
Solid-Phase Extraction (SPE):
-
Condition an appropriate SPE cartridge (e.g., C18) with methanol and then water.
-
Load the pre-treated sample onto the cartridge.
-
Wash the cartridge with a weak solvent to remove polar interferences.
-
Elute the analytes with an appropriate organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness.
-
c) Derivatization (Dansylation)
To enhance the ionization efficiency and sensitivity of detection, especially for low concentrations of estrogens, derivatization with dansyl chloride is a common practice.
-
Reconstitute the dried extract in 100 µL of 0.1 M sodium bicarbonate buffer (pH 9.0).[2]
-
Add 100 µL of dansyl chloride solution (1 mg/mL in acetone).[2]
-
Incubate at 60°C for 5 minutes.[2]
-
The sample is now ready for LC-MS/MS analysis.
LC-MS/MS Analysis
a) Liquid Chromatography (LC) Conditions
| Parameter | Value |
| Column | C18 Reverse-Phase Column (e.g., 150 mm x 2.0 mm, 4 µm)[4] |
| Mobile Phase A | 0.1% Formic Acid in Water[4] |
| Mobile Phase B | Methanol[4] |
| Flow Rate | 200 µL/min[4] |
| Column Temperature | 40°C[4] |
| Injection Volume | 20 µL[2] |
A gradient elution is typically used to achieve optimal separation of the various estrogen metabolites.
b) Mass Spectrometry (MS) Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | Dependent on instrument, typically high (e.g., 550-600°C) |
| IonSpray Voltage | Dependent on instrument, typically in the range of 3500-4500 V |
c) MRM Transitions
The following table lists the likely Multiple Reaction Monitoring (MRM) transitions for dansylated 4-Methoxy estrone and its deuterated internal standard. The precursor ion (Q1) for the dansylated compound is the [M+H]+ ion. The product ions (Q3) are characteristic fragments. For the deuterated standard, the precursor ion will be shifted by 4 Da.
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z |
| Dansyl-4-Methoxy estrone | 534.3 | 171.1 |
| Dansyl-4-Methoxy estrone-d4 | 538.3 | 171.1 |
Note: The product ion at m/z 171 is a characteristic fragment of the dansyl group and is often used for quantification.
Experimental Workflow
The following diagram outlines the general workflow for the quantification of 4-Methoxy estrone using this compound as an internal standard.
Quantitative Data and Method Validation
The following table summarizes typical method validation parameters for the quantification of estrogen metabolites by LC-MS/MS. The values are representative and may vary between different laboratories and instrumentation.
| Parameter | Typical Value | Reference |
| Limit of Detection (LOD) | 0.5 - 5 pg/mL | [5] |
| Limit of Quantification (LOQ) | 1 - 10 pg/mL | [2] |
| Linearity (r²) | > 0.99 | [3] |
| Intra-day Precision (%CV) | < 15% | [3] |
| Inter-day Precision (%CV) | < 15% | [3] |
| Accuracy (% Recovery) | 85 - 115% | [3] |
Conclusion
The use of this compound as an internal standard is essential for the reliable quantification of 4-Methoxy estrone in clinical research. The detailed protocols and data presented here provide a solid foundation for researchers and scientists to develop and validate robust LC-MS/MS methods for the analysis of this important estrogen metabolite. Accurate measurement of 4-Methoxy estrone can provide valuable insights into estrogen metabolism and its role in health and disease.
References
Measuring the 4-Hydroxyestrone to 4-Methoxyestrone Ratio: An Application Note and Protocol
Introduction
The ratio of 4-hydroxyestrone (4-OHE1) to 4-methoxyestrone (4-MeOE1) is an important biomarker for assessing the risk and prognosis of estrogen-related cancers and other health conditions.[1][2] 4-OHE1 is a metabolite of estrone formed via the cytochrome P450 enzyme CYP1B1.[3] While it has some estrogenic activity, its subsequent metabolism can lead to the formation of reactive quinones that can cause DNA damage, potentially initiating carcinogenesis.[2] The enzyme Catechol-O-methyltransferase (COMT) mitigates this risk by converting 4-OHE1 to the less reactive 4-MeOE1 through methylation.[2][4] Therefore, the 4-OHE1/4-MeOE1 ratio reflects the efficiency of this detoxification pathway, with a lower ratio generally considered favorable.[2][5] This document provides a detailed protocol for the quantification of 4-OHE1 and 4-MeOE1 in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[1][6]
Biological Significance
The balance between the formation of 4-OHE1 and its methylation to 4-MeOE1 is a critical determinant of estrogen-related cancer risk. A higher level of 4-OHE1 relative to 4-MeOE1 suggests an increased production of potentially genotoxic metabolites or a decreased detoxification capacity.[2][7] Genetic variations in the COMT gene can influence enzyme activity, leading to individual differences in this ratio and susceptibility to estrogen-driven diseases.[4][8] Monitoring this ratio can be valuable for risk assessment, particularly in postmenopausal women, and for evaluating the efficacy of interventions aimed at promoting healthier estrogen metabolism.[1][9]
Estrogen Metabolism Pathway
The metabolic conversion of estrone to 4-hydroxyestrone and subsequently to 4-methoxyestrone is a key pathway in estrogen metabolism. This process is primarily mediated by the enzymes CYP1B1 and COMT.
References
- 1. 4-Methoxyestrone/4-Hydroxyestrone Ratio | Rupa Health [rupahealth.com]
- 2. 4-Methoxyestrone | Rupa Health [rupahealth.com]
- 3. 4-Hydroxyestrone | Rupa Health [rupahealth.com]
- 4. How Does COMT Impact Female Hormonal Health? | Metagenics UK [metagenics.co.uk]
- 5. 4-Methoxyestrone | C19H24O3 | CID 194066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. sciex.com [sciex.com]
- 7. 4-Hydroxy estrogen metabolite, causing genomic instability by attenuating the function of spindle-assembly checkpoint, can serve as a biomarker for breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. THE COMT-MEDIATED METABOLISM OF FLAVONOIDS AND ESTROGEN AND ITS RELEVANCE TO CANCER RISK [journal.pan.olsztyn.pl]
- 9. researchgate.net [researchgate.net]
Application of 4-Methoxy Estrone-d4 in Breast Cancer Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estrogen metabolism plays a pivotal role in the etiology and progression of breast cancer. The hydroxylation of parent estrogens, estrone (E1) and estradiol (E2), at the C2, C4, and C16 positions, followed by methylation, results in a complex profile of estrogen metabolites with varying biological activities. The "catechol estrogens," 2-hydroxyestrogens (2-OHE) and 4-hydroxyestrogens (4-OHE), are of particular interest. While 2-OHEs are generally considered to have anti-proliferative and anti-angiogenic effects, 4-OHEs can be oxidized to genotoxic quinones that form DNA adducts, contributing to carcinogenesis.[1][2]
The methylation of these catechol estrogens by catechol-O-methyltransferase (COMT) is a critical detoxification step. This process converts the reactive 4-hydroxyestrogens to the more stable 4-methoxyestrogens, such as 4-methoxyestrone (4-MeOE1).[3][4] Consequently, the ratio of 4-hydroxyestrogens to 4-methoxyestrogens can serve as a biomarker for assessing breast cancer risk.[5][6] Accurate and precise quantification of these metabolites in biological matrices is therefore essential for both basic research and clinical applications.
4-Methoxy estrone-d4 (4-MeOE1-d4) is a deuterated, or heavy-isotope labeled, form of 4-methoxyestrone. Its primary application in breast cancer research is as an internal standard for quantitative analysis by mass spectrometry. The use of a stable isotope-labeled internal standard is the gold standard in mass spectrometry-based quantification, as it corrects for variations in sample preparation, extraction efficiency, and instrument response, thereby ensuring the accuracy and reproducibility of the results.[7]
Key Applications
The primary application of this compound in breast cancer research is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the following purposes:
-
Quantification of Estrogen Metabolite Profiles: To accurately measure the levels of 4-methoxyestrone and other estrogen metabolites in various biological samples, including serum, plasma, urine, and breast tissue.
-
Breast Cancer Risk Assessment: To determine the ratio of carcinogenic 4-hydroxyestrogens to their less harmful 4-methoxyestrogen counterparts as a potential biomarker for breast cancer risk.
-
Pharmacodynamic Studies: To assess the impact of therapeutic interventions, such as hormonal therapies or dietary supplements, on estrogen metabolism pathways in breast cancer patients or high-risk individuals.
-
Mechanistic Studies: To investigate the role of estrogen metabolism in breast cancer initiation, promotion, and progression in cell culture and animal models.
Data Presentation
The following table summarizes representative quantitative data from studies analyzing estrogen metabolite levels in postmenopausal women, highlighting the differences between breast cancer cases and controls.
| Estrogen Metabolite | Mean Concentration (pg/mL) - Cases | Mean Concentration (pg/mL) - Controls | Fold Change (Cases vs. Controls) | p-value | Reference |
| Estrone (E1) | 35.8 | 29.1 | 1.23 | <0.01 | [8] |
| Estradiol (E2) | 9.7 | 7.3 | 1.33 | <0.01 | [8] |
| 2-Hydroxyestrone (2-OHE1) | 10.2 | 11.5 | 0.89 | >0.05 | [8] |
| 4-Hydroxyestrone (4-OHE1) | 1.8 | 1.3 | 1.38 | <0.05 | [8] |
| 16α-Hydroxyestrone (16α-OHE1) | 7.9 | 6.5 | 1.22 | <0.05 | [8] |
| 2-Methoxyestrone (2-MeOE1) | 3.1 | 3.5 | 0.89 | >0.05 | [8] |
| 4-Methoxyestrone (4-MeOE1) | 0.5 | 0.7 | 0.71 | >0.05 | [8] |
Data are hypothetical and for illustrative purposes, based on trends reported in the literature.
Experimental Protocols
Protocol 1: Quantification of 4-Methoxyestrone in Human Serum by LC-MS/MS
This protocol describes a general method for the quantification of 4-methoxyestrone in human serum using this compound as an internal standard.
1. Materials and Reagents:
-
Human serum samples
-
4-Methoxyestrone analytical standard
-
This compound internal standard
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
96-well plates or autosampler vials
2. Sample Preparation:
-
Thaw serum samples on ice.
-
To 500 µL of serum, add 10 µL of this compound internal standard solution (concentration to be optimized based on instrument sensitivity, e.g., 10 ng/mL in methanol).
-
Vortex for 30 seconds.
-
Add 1 mL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and incubate at -20°C for 20 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of 50% methanol in water.
3. Solid-Phase Extraction (SPE) - Optional (for increased cleanup):
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the reconstituted sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 20% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase A.
4. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient:
-
0-1 min: 30% B
-
1-8 min: 30-90% B
-
8-9 min: 90% B
-
9-10 min: 30% B
-
10-12 min: 30% B
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
4-Methoxyestrone: Precursor ion (Q1) m/z 301.2 -> Product ion (Q3) m/z 161.1
-
This compound: Precursor ion (Q1) m/z 305.2 -> Product ion (Q3) m/z 163.1
-
-
Instrument Parameters: Optimize collision energy, declustering potential, and other source parameters for maximum signal intensity.
-
5. Data Analysis:
-
Integrate the peak areas for both the native analyte (4-Methoxyestrone) and the internal standard (this compound).
-
Calculate the peak area ratio (analyte/internal standard).
-
Generate a calibration curve by plotting the peak area ratio versus the concentration of the analytical standards.
-
Determine the concentration of 4-methoxyestrone in the unknown samples by interpolating their peak area ratios from the calibration curve.
Signaling Pathways and Workflows
Estrogen Metabolism Pathway
References
- 1. biorxiv.org [biorxiv.org]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. lcms.cz [lcms.cz]
- 5. sciex.com [sciex.com]
- 6. researchgate.net [researchgate.net]
- 7. A Liquid Chromatography-Mass Spectrometry Method for the Simultaneous Measurement of Fifteen Urinary Estrogens and Estrogen Metabolites: Assay Reproducibility and Inter-individual Variability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Estrogen Metabolism and Risk of Breast Cancer in Postmenopausal Women - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 4-Methoxy estrone-d4 LC-MS/MS Assay
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing a 4-Methoxy estrone-d4 LC-MS/MS assay.
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of this compound.
Chromatography Issues
Question: Why am I observing poor peak shape (tailing, fronting, or split peaks) for my this compound and/or the non-labeled analyte?
Answer:
Poor peak shape can be attributed to several factors. A systematic approach to troubleshooting is recommended.
-
Column Contamination: Buildup of matrix components from previous injections can lead to peak tailing.
-
Solution: Flush the column with a strong solvent. If the problem persists, consider replacing the column.
-
-
Column Void or Channeling: A void or channel in the column packing can cause peak splitting or fronting.[1]
-
Solution: This is often irreversible. Replace the column. To prevent this, operate within the manufacturer's recommended pressure limits.
-
-
Incompatible Injection Solvent: If the sample solvent is significantly stronger than the initial mobile phase, it can cause peak distortion, particularly for early eluting peaks.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase. If a stronger solvent is necessary, inject a smaller volume.
-
-
Secondary Interactions: For estrogens, interactions with residual silanols on the column packing material can lead to peak tailing.
-
Solution: Ensure the mobile phase pH is appropriate to suppress silanol interactions. Using a column with advanced end-capping can also mitigate this issue.
-
-
Co-elution with an Interfering Compound: A split peak might actually be two co-eluting compounds.[1]
-
Solution: Analyze a blank matrix sample to check for interferences. Adjusting the gradient profile or trying a different column chemistry (e.g., PFP instead of C18) may be necessary to resolve the peaks.[2] Isomeric methoxyestrogens, such as 2-Methoxy estrone and 4-Methoxy estrone, require good chromatographic resolution for accurate quantification.[3]
-
Question: My retention times are shifting from run to run. What could be the cause?
Answer:
Retention time shifts can indicate instability in the LC system or changes in the mobile phase.
-
Mobile Phase Composition: Inaccurate mixing of mobile phase components or degradation of the mobile phase can lead to shifts in retention time.
-
Solution: Prepare fresh mobile phase daily. Ensure the pump is properly mixing the solvents.
-
-
Column Equilibration: Insufficient column equilibration between injections can cause retention time drift.
-
Solution: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.
-
-
Column Temperature: Fluctuations in the column oven temperature can affect retention times.
-
Solution: Verify that the column oven is maintaining a stable temperature.
-
-
Pump Performance: Issues with the LC pump, such as leaks or faulty check valves, can lead to inconsistent flow rates and retention time shifts.
-
Solution: Perform routine maintenance on your LC pump.
-
Mass Spectrometry Issues
Question: I am observing a weak or no signal for this compound.
Answer:
A weak or absent signal can be due to issues with the sample, the LC system, or the mass spectrometer.
-
Sample Preparation: Inefficient extraction of the analyte from the matrix can result in low signal.
-
Solution: Optimize your sample preparation procedure. For estrogens in serum or urine, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are common.
-
-
Ion Suppression: Co-eluting matrix components can suppress the ionization of this compound in the mass spectrometer source.[4][5] This is a known challenge in the analysis of estrogens in biological matrices.[4][6]
-
Solution: Improve sample clean-up to remove interfering matrix components. Modifying the chromatographic conditions to separate the analyte from the suppression zone is also an effective strategy. A post-column infusion experiment can help identify regions of ion suppression.
-
-
Mass Spectrometer Tuning: The mass spectrometer may not be properly tuned for the specific m/z of this compound.
-
Solution: Ensure the instrument is tuned and calibrated according to the manufacturer's recommendations.
-
-
Source Conditions: Suboptimal ion source parameters (e.g., temperature, gas flows, spray voltage) can lead to poor ionization efficiency.
-
Solution: Optimize the source conditions for this compound by infusing a standard solution.
-
-
Analyte Stability: 4-Methoxy estrone may degrade if samples are not stored or handled properly. However, studies have shown that most estrogen metabolites are relatively stable in urine during storage at 4°C for up to 48 hours and at -80°C for up to a year.[7] Acidic or basic conditions in the sample or mobile phase could potentially affect stability.[1]
-
Solution: Ensure proper sample storage and handling procedures are followed.
-
Question: The signal for my this compound internal standard is inconsistent, but the non-labeled analyte signal is stable. What could be the problem?
Answer:
Inconsistent internal standard signal with a stable analyte signal can point to issues with the internal standard itself or differential matrix effects.
-
Differential Matrix Effects: Although deuterated internal standards are used to compensate for matrix effects, in some cases, the analyte and the internal standard can experience different degrees of ion suppression.[8] This can occur if there is a slight chromatographic separation between the two, and they elute in a region of changing matrix interference.
-
Solution: Improve sample clean-up to minimize matrix effects. Adjusting the chromatography to ensure the analyte and internal standard co-elute perfectly is crucial.
-
-
Isotopic Crosstalk: If the mass spectrometer resolution is insufficient, the signal from the non-labeled analyte may contribute to the signal of the deuterated internal standard, or vice versa.
-
Solution: Ensure the mass spectrometer is properly calibrated and operating at a sufficient resolution to distinguish between the analyte and the internal standard.
-
-
Internal Standard Purity: The deuterated internal standard may contain impurities that are causing the inconsistent signal.
-
Solution: Verify the purity of your internal standard.
-
Frequently Asked Questions (FAQs)
Q1: What are typical sample preparation methods for analyzing 4-Methoxy estrone in biological fluids?
A1: For serum and urine samples, liquid-liquid extraction (LLE) with solvents like methyl tert-butyl ether (MTBE) or solid-phase extraction (SPE) are commonly employed to extract and clean up the sample before LC-MS/MS analysis.[3]
Q2: What type of LC column is recommended for the analysis of 4-Methoxy estrone?
A2: Reversed-phase C18 columns are widely used. For challenging separations, especially to resolve isomers like 2- and 4-methoxyestrone, a pentafluorophenyl (PFP) column may provide better selectivity.[2]
Q3: What are some common mobile phases used for this assay?
A3: Typical mobile phases consist of water and methanol or acetonitrile with additives to improve ionization. Ammonium fluoride is sometimes used in the mobile phase to enhance the response of estrogens in both positive and negative ionization modes.
Q4: Should I use a deuterated internal standard for this assay?
A4: Yes, using a stable isotope-labeled internal standard like this compound is highly recommended to correct for variability in sample preparation and to compensate for matrix effects.[9] However, it is important to be aware of potential issues such as chromatographic shifts and differential matrix effects.[8]
Q5: What are the expected MRM transitions for 4-Methoxy estrone and this compound?
A5: The exact MRM transitions should be optimized for your specific instrument. However, for 4-Methoxy estrone (unlabeled), a common precursor ion would be its [M+H]+ or [M-H]-. For the d4-labeled standard, the precursor ion will be shifted by +4 Da. The product ions will depend on the fragmentation pattern of the molecule. It is essential to determine the optimal precursor and product ions through infusion experiments.
Experimental Protocol: A Typical this compound LC-MS/MS Assay
This protocol provides a general framework. Specific parameters should be optimized for your instrumentation and application.
1. Sample Preparation (from Serum)
-
To 200 µL of serum, add an appropriate amount of this compound internal standard solution.
-
Perform a liquid-liquid extraction by adding 1 mL of methyl tert-butyl ether (MTBE).
-
Vortex for 1 minute and then centrifuge to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Parameters
| Parameter | Typical Value |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Methanol with 0.1% formic acid |
| Gradient | 30% B to 95% B over 5 minutes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |
| MRM Transitions | To be determined empirically |
| Collision Energy | To be optimized for each transition |
| Dwell Time | 100 ms |
Quantitative Data Summary
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (min) |
| 4-Methoxy estrone | To be optimized | To be optimized | To be optimized |
| This compound | To be optimized | To be optimized | To be optimized |
Note: The exact m/z values and retention times will vary depending on the specific LC-MS/MS system and analytical conditions used.
Visualizations
Caption: Experimental workflow for this compound LC-MS/MS analysis.
Caption: Troubleshooting decision tree for common LC-MS/MS issues.
References
- 1. researchgate.net [researchgate.net]
- 2. LC-HRMS of derivatized urinary estrogens and estrogen metabolites in postmenopausal women - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sciex.com [sciex.com]
- 4. Evaluation of matrix effects in analysis of estrogen using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Stability of Fifteen Estrogens and Estrogen Metabolites in Urine Samples under Processing and Storage Conditions Typically Used in Epidemiologic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. myadlm.org [myadlm.org]
- 9. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
Ion suppression/enhancement with 4-Methoxy estrone-d4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 4-Methoxy estrone-d4 as an internal standard in LC-MS/MS analyses.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a deuterated form of 4-Methoxy estrone, a metabolite of the estrogen estrone. The four deuterium atoms on the molecule make it heavier than the endogenous (non-deuterated) 4-Methoxy estrone. In liquid chromatography-mass spectrometry (LC-MS/MS), this mass difference allows the mass spectrometer to distinguish between the internal standard and the analyte. Because this compound is chemically and structurally very similar to the analyte, it is expected to behave similarly during sample preparation (extraction) and analysis (chromatography and ionization). This co-elution and similar behavior help to compensate for variations in sample processing and matrix effects, leading to more accurate and precise quantification of the analyte.[1][2]
Q2: What are ion suppression and enhancement, and how do they affect my results when using this compound?
Ion suppression or enhancement, collectively known as matrix effects, are common phenomena in LC-MS/MS analysis of complex biological samples.[3][4] These effects occur when co-eluting molecules from the sample matrix (e.g., salts, lipids, proteins) interfere with the ionization of the analyte and the internal standard in the mass spectrometer's ion source.
-
Ion Suppression: This is a reduction in the ionization efficiency of the analyte and/or internal standard, leading to a lower signal than expected. If the suppression affects the analyte and internal standard differently, it can lead to an underestimation of the analyte concentration.
-
Ion Enhancement: This is an increase in the ionization efficiency, resulting in a higher signal. Differential enhancement can lead to an overestimation of the analyte concentration.
The use of a deuterated internal standard like this compound is intended to correct for these effects, as it is assumed that both the analyte and the internal standard will be equally suppressed or enhanced. However, issues can arise if the two compounds do not co-elute perfectly.[5]
Q3: Can the deuterium labeling in this compound cause it to separate from the native 4-Methoxy estrone during chromatography?
Yes, this is a known phenomenon. The substitution of hydrogen with deuterium can slightly alter the physicochemical properties of a molecule, which can lead to a small difference in retention time on a chromatographic column.[5] This is often observed as the deuterated compound eluting slightly earlier than the non-deuterated analyte. If this separation occurs in a region of the chromatogram where there is a steep change in ion suppression, the analyte and the internal standard will experience different degrees of matrix effects, leading to inaccurate quantification.
Troubleshooting Guides
Issue 1: Poor Peak Shape or Splitting for 4-Methoxy estrone and its Deuterated Internal Standard
Symptoms:
-
Tailing or fronting peaks.
-
Split peaks for either the analyte or the internal standard.
-
Inconsistent peak shapes across a batch of samples.
Possible Causes and Solutions:
| Cause | Solution |
| Column Overload | Dilute the sample or inject a smaller volume. |
| Incompatible Injection Solvent | Ensure the sample is dissolved in a solvent that is weaker than or compatible with the initial mobile phase. |
| Column Contamination or Degradation | Wash the column with a strong solvent, or if the problem persists, replace the column. |
| Secondary Interactions with Column Stationary Phase | Try a different column chemistry (e.g., a different C18 phase or a phenyl-hexyl column). |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH to ensure the analytes are in a single ionic form. |
Issue 2: Significant Ion Suppression or Enhancement is Observed
Symptoms:
-
Low or inconsistent signal intensity for this compound across different samples.
-
High variability in the analyte/internal standard peak area ratio for quality control (QC) samples.
-
Post-column infusion experiment shows a significant drop or rise in signal at the retention time of the analyte.
Troubleshooting Workflow for Ion Suppression/Enhancement
Caption: Troubleshooting decision tree for ion suppression/enhancement.
Quantitative Data on Matrix Effects
The following table provides representative data on the matrix effect for 4-Methoxy estrone and its deuterated internal standard in human plasma, as determined by the post-extraction addition method. The matrix factor (MF) is calculated as the peak area of the analyte/internal standard in the presence of matrix divided by the peak area in a neat solution. An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement. The IS-normalized MF is the ratio of the analyte MF to the IS MF. A value close to 1 for the IS-normalized MF indicates that the internal standard is effectively compensating for the matrix effect.
| Sample Lot | Analyte (4-Methoxy estrone) MF | Internal Standard (this compound) MF | IS-Normalized MF |
| Plasma Lot 1 | 0.78 | 0.80 | 0.98 |
| Plasma Lot 2 | 0.85 | 0.83 | 1.02 |
| Plasma Lot 3 | 0.65 | 0.68 | 0.96 |
| Plasma Lot 4 | 1.15 | 1.12 | 1.03 |
| Plasma Lot 5 | 0.92 | 0.95 | 0.97 |
Interpretation: In this example, both the analyte and the internal standard experience some degree of ion suppression (Lots 1, 2, 3, and 5) and one instance of ion enhancement (Lot 4). However, the IS-normalized matrix factor is close to 1.0 in all cases, indicating that this compound is effectively compensating for the variability in matrix effects between different plasma lots.
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects using Post-Column Infusion
This experiment helps to identify regions in the chromatogram where ion suppression or enhancement occurs.
Experimental Workflow for Post-Column Infusion
Caption: Workflow for a post-column infusion experiment.
Methodology:
-
Prepare a standard solution of this compound in the mobile phase at a concentration that gives a stable and moderate signal on the mass spectrometer.
-
Set up the LC-MS/MS system with the analytical column and mobile phase gradient intended for the actual sample analysis.
-
Infuse the internal standard solution post-column into the mobile phase stream using a syringe pump and a T-connector before the flow enters the mass spectrometer's ion source.
-
Inject a blank, extracted matrix sample (e.g., plasma extract without the analyte or internal standard) onto the LC column.
-
Monitor the signal of this compound throughout the chromatographic run. A stable baseline should be observed. Any deviation (dip or peak) in the baseline indicates a region of ion suppression or enhancement, respectively.
Protocol 2: Sample Preparation and LC-MS/MS Analysis of 4-Methoxy estrone in Human Plasma
Sample Preparation (Liquid-Liquid Extraction):
-
To 200 µL of human plasma in a polypropylene tube, add 20 µL of the this compound internal standard working solution.
-
Vortex for 10 seconds to mix.
-
Add 1 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Transfer the upper organic layer (MTBE) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for injection.
LC-MS/MS Parameters:
| Parameter | Setting |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Gradient | 30% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, then re-equilibrate at 30% B for 3 minutes. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Analyte) | To be determined based on the specific instrument and optimization |
| MRM Transition (IS) | To be determined based on the specific instrument and optimization |
Note: The MRM (Multiple Reaction Monitoring) transitions need to be optimized for the specific mass spectrometer being used. This involves infusing a standard solution of 4-Methoxy estrone and this compound to determine the precursor and product ions that give the best signal intensity.
References
Technical Support Center: Isotopic Exchange of Deuterium in 4-Methoxy estrone-d4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the isotopic exchange of deuterium in 4-Methoxy estrone-d4.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where are the deuterium labels typically located?
This compound is a deuterated form of 4-Methoxy estrone, an endogenous metabolite of the estrogen estrone. It is commonly used as an internal standard in quantitative analysis by liquid chromatography-mass spectrometry (LC-MS). The deuterium atoms are typically located at positions that are relatively stable. A common commercially available version is 4-Methoxyestrone-1,2,16,16-d4, meaning it has deuterium atoms at the C1 and C2 positions on the aromatic A-ring and two deuterium atoms at the C16 position, which is adjacent to the C17-ketone.
Q2: What is isotopic exchange and why is it a concern?
Isotopic exchange is a chemical reaction where a deuterium atom in a molecule is replaced by a hydrogen atom from the surrounding environment (e.g., solvent), or vice-versa.[1][2] For researchers using this compound as an internal standard, the loss of deuterium atoms (back-exchange) can lead to a mass shift in the standard. This can interfere with accurate quantification of the target analyte, as the instrument response for the deuterated standard may be compromised.
Q3: Under what conditions is deuterium exchange most likely to occur?
Deuterium exchange is most commonly catalyzed by acidic or basic conditions.[3][4]
-
Base-catalyzed exchange: This is a significant concern for deuterons at the C16 position of this compound. The hydrogen atoms alpha to the C17-carbonyl group are acidic and can be removed by a base to form an enolate intermediate. Reprotonation by a protic solvent (like water or methanol) can then introduce a hydrogen atom in place of a deuterium.[2][4]
-
Acid-catalyzed exchange: While generally less labile than the C16 deuterons, the deuterons on the aromatic ring (C1 and C2) can undergo exchange in the presence of strong acids.[3][5][6] This typically occurs through an electrophilic aromatic substitution mechanism.
Q4: Can the temperature and solvent composition affect isotopic exchange?
Yes. Higher temperatures can accelerate the rate of both acid- and base-catalyzed exchange reactions. The composition of the solvent is also critical. The presence of protic solvents like water, methanol, or ethanol provides a source of hydrogen atoms that can replace the deuterium atoms on your standard.
Troubleshooting Guide for Isotopic Exchange
If you suspect that your this compound internal standard is undergoing deuterium exchange, consult the following troubleshooting guide.
Issue: Inconsistent or inaccurate quantification of the target analyte.
This may manifest as poor reproducibility between injections, a drift in the analyte/internal standard peak area ratio over a run, or a systematic bias in your quantitative results.
Potential Cause 1: pH of the mobile phase or sample solvent.
Your mobile phase or the solvent used to reconstitute your sample may be too acidic or basic, leading to the catalytic exchange of deuterium for hydrogen.
-
Troubleshooting Steps:
-
Measure the pH of your mobile phase and sample diluent.
-
If the pH is outside the range of approximately 3 to 7, consider adjusting it to be closer to neutral, if your chromatography allows.
-
Be particularly cautious with mobile phase additives. For example, while formic acid is common, high concentrations could potentially contribute to the exchange of aromatic deuterons over time. Similarly, basic additives like ammonium hydroxide should be used with caution due to the lability of the C16 deuterons.
-
Potential Cause 2: Sample preparation and storage.
Prolonged exposure to certain conditions during sample preparation or storage can lead to deuterium exchange.
-
Troubleshooting Steps:
-
Minimize the time samples are stored in solution before analysis.
-
If samples need to be stored, keep them at low temperatures (e.g., 4°C or -20°C) to slow down the exchange rate.
-
Avoid storing samples in strongly acidic or basic solutions.
-
Potential Cause 3: Instability of the deuterated standard.
The position of the deuterium labels on the molecule affects their stability. As discussed, deuterons at C16 are more prone to exchange than those on the aromatic ring.
-
Troubleshooting Steps:
-
Confirm the positions of the deuterium labels on your this compound standard from the manufacturer's certificate of analysis.
-
If you are observing a loss of 2 mass units, it is highly likely that the two deuterons at the C16 position are exchanging.
-
If possible, consider using an internal standard with deuterium labels in more stable positions, or a ¹³C-labeled internal standard, which is not susceptible to exchange.
-
Quantitative Data Summary
The following table summarizes the expected degree of isotopic exchange for 4-Methoxyestrone-1,2,16,16-d4 under various hypothetical conditions. This is a representative guide; actual exchange rates will depend on the specific experimental setup.
| Condition | pH | Temperature | Expected Deuterium Loss (at C16) | Expected Deuterium Loss (at C1/C2) | Rationale |
| Ideal | 6.0 | 25°C | < 1% | < 1% | Near-neutral pH and ambient temperature minimize both acid and base-catalyzed exchange. |
| Acidic Mobile Phase | 3.0 | 25°C | < 2% | 1-5% | Low pH may initiate slow exchange of aromatic deuterons over extended periods. |
| Basic Mobile Phase | 9.0 | 25°C | 5-20% | < 1% | Basic conditions promote enolization, leading to significant exchange of the deuterons alpha to the carbonyl group. |
| Elevated Temperature | 6.0 | 50°C | 2-5% | < 2% | Increased temperature accelerates the rate of any potential exchange, even at neutral pH. |
| Harsh Basic | 11.0 | 40°C | > 50% | < 1% | Strongly basic conditions and elevated temperature will likely lead to rapid and extensive loss of the C16 deuterons. |
Experimental Protocols
Protocol for Assessing the Stability of this compound
This protocol allows you to systematically evaluate the stability of your deuterated internal standard under your specific experimental conditions.
-
Preparation of Test Solutions:
-
Prepare a stock solution of this compound in a non-protic solvent (e.g., acetonitrile).
-
Create a series of test solutions by diluting the stock solution into different solvents that mimic your experimental conditions. These should include:
-
Your standard mobile phase A and mobile phase B.
-
The solvent you use for sample reconstitution.
-
Control solvents, such as water with 0.1% formic acid and water with 0.1% ammonium hydroxide.
-
-
-
Incubation:
-
Divide each test solution into aliquots for analysis at different time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Incubate one set of aliquots at room temperature and another set at the temperature of your autosampler.
-
-
LC-MS Analysis:
-
At each time point, inject the respective aliquots into your LC-MS system.
-
Acquire full scan mass spectra for this compound.
-
-
Data Analysis:
-
For each spectrum, determine the peak areas for the molecular ions corresponding to the intact deuterated standard (d4) and the species that have lost one (d3), two (d2), three (d1), or all four (d0) deuterium atoms.
-
Calculate the percentage of deuterium loss at each time point for each condition using the following formula: % Deuterium Loss = [(Area_d3 + Area_d2 + Area_d1 + Area_d0) / (Area_d4 + Area_d3 + Area_d2 + Area_d1 + Area_d0)] * 100
-
Visualizations
References
- 1. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 2. Carbonyl Reactivity [www2.chemistry.msu.edu]
- 3. mdpi.com [mdpi.com]
- 4. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. THE MECHANISM OF THE ACID AND BASIC CATALYZED DEUTERIUM EXCHANGE IN AROMATIC COMPOUNDS (Journal Article) | OSTI.GOV [osti.gov]
- 6. Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing 4-Methoxy estrone-d4 concentration for internal standard
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for optimizing the concentration of 4-Methoxy estrone-d4 as an internal standard in mass spectrometry-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using this compound as an internal standard (IS)?
A1: this compound is a stable isotope-labeled version of the analyte, 4-Methoxy estrone.[1] It is added at a constant, known concentration to all samples, including calibrators and quality controls, at an early stage of sample preparation.[2][3] Its primary purpose is to correct for variations that can occur during the analytical process, such as sample extraction losses, injection volume inconsistencies, and fluctuations in mass spectrometer ionization.[2][4] By calculating the ratio of the analyte signal to the internal standard signal, analysts can achieve more accurate and precise quantification.[2]
Q2: What is a good starting concentration for this compound?
A2: The ideal concentration for an internal standard should be similar to the expected concentration of the target analyte in the samples.[3] A common approach is to select a concentration that is near the middle of the calibration curve range. For estrogens and their metabolites, concentrations can be very low.[5] One study reported using a concentration of 50 ng/mL for a related deuterated standard, estrone-d4.[6] It is recommended to test a few concentrations to determine the optimal level for your specific assay.
Q3: How do I determine the optimal concentration of the internal standard?
A3: The optimal concentration should yield a reproducible and stable signal with a peak area that is sufficient for precise integration, without saturating the detector. The response of the IS should be consistent across all samples, from blanks to the highest calibration standard. A common practice is to prepare a batch of samples with a fixed IS concentration and varying analyte concentrations (the calibration curve) and evaluate the IS response. The coefficient of variation (%CV) of the IS peak area across all samples should ideally be less than 15%.
Q4: Can the internal standard signal be affected by the sample matrix?
A4: Yes. This phenomenon is known as a matrix effect, where co-eluting substances from the sample matrix (e.g., plasma, urine) can either suppress or enhance the ionization of the internal standard and the analyte in the mass spectrometer source.[7][8] Using a stable isotope-labeled internal standard like this compound is the most recognized technique to correct for matrix effects, as it is expected to be affected in the same way as the non-labeled analyte.[7][9] However, significant matrix effects can still impact assay performance and should be evaluated during method development.
Data Summary Tables
Table 1: Recommended Starting Concentrations for this compound
| Application | Matrix | Recommended Starting Concentration Range | Reference |
| Estrogen Profiling | Human Urine | 25 - 100 ng/mL | [6] |
| Pharmacokinetic Studies | Rodent Serum | 10 - 50 ng/mL | N/A |
| Environmental Analysis | Wastewater | 50 - 200 ng/mL | N/A |
Note: These are suggested starting points. The optimal concentration must be determined experimentally for each specific assay and instrument.
Table 2: Acceptance Criteria for Internal Standard Response
| Parameter | Acceptance Limit | Rationale |
| Peak Area %CV | < 15% | Ensures consistent IS addition and instrument response across the analytical batch. |
| Signal-to-Noise Ratio (S/N) | > 20:1 | Guarantees that the IS peak is reliably detected and integrated above background noise. |
| Retention Time Shift | < 2% relative to average | Monitors chromatographic stability. Significant shifts may indicate column or mobile phase issues. |
| Peak Shape | Tailing factor: 0.8 - 1.5 | Poor peak shape can affect integration accuracy and indicate chromatographic problems. |
Troubleshooting Guide
Issue 1: High variability (>15% CV) in the internal standard peak area across a single batch.
-
Possible Causes:
-
Inconsistent pipetting of the internal standard.
-
Variability in the sample preparation/extraction process.
-
Instrument instability (injector, pump, or mass spectrometer).
-
-
Troubleshooting Protocol:
-
Pipette Calibration Check: Verify the accuracy and precision of the pipette used to add the internal standard. Prepare 10 replicates of the IS in a clean solvent and inject them. Calculate the %CV of the peak areas. If it is high, service or replace the pipette.
-
Sample Preparation Review: Prepare a set of blank matrix samples and spike them with the internal standard. Process them through the entire sample preparation procedure. A high %CV in this set points to variability in the extraction or processing steps.
-
Instrument Stability Test: Continuously inject a single, well-prepared sample containing the internal standard 5-10 times. High variability in this test indicates an issue with the LC-MS system itself. Check for leaks, ensure the solvent lines are properly primed, and verify MS source stability.
-
Issue 2: The internal standard signal is significantly suppressed or enhanced in samples compared to a clean solvent.
-
Possible Cause:
-
Troubleshooting Protocol: Matrix Effect Evaluation
-
Objective: To quantify the degree of ion suppression or enhancement caused by the sample matrix.
-
Procedure:
-
Set A: Prepare the internal standard in the final reconstitution solvent (e.g., methanol/water).
-
Set B: Process blank matrix samples (samples with no analyte or IS) through your entire sample preparation method. In the final step, spike the processed blank matrix extract with the same concentration of internal standard as in Set A.
-
-
Analysis: Inject both sets of samples into the LC-MS system.
-
Calculation: Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Interpretation:
-
A value of ~100% indicates no significant matrix effect.
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
-
Corrective Actions: If significant matrix effects are observed (>20% suppression or enhancement), consider improving sample clean-up (e.g., using a more selective SPE sorbent), optimizing chromatography to separate the IS from interfering compounds, or diluting the sample.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 3. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 4. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iris.unito.it [iris.unito.it]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Enhanced Metabolome Coverage and Evaluation of Matrix Effects by the Use of Experimental-Condition-Matched 13C-Labeled Biological Samples in Isotope-Assisted LC-HRMS Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: 4-Methoxy Estrone-d4 Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Methoxy estrone-d4 analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used in analysis?
A1: this compound is a deuterated form of 4-Methoxy estrone, a metabolite of the estrogen estrone. The "-d4" indicates that four hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen. This isotopically labeled version is commonly used as an internal standard in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) methods. Its chemical and physical properties are nearly identical to the non-labeled analyte, allowing it to mimic the analyte's behavior during sample preparation and analysis. This helps to correct for variations in extraction recovery and matrix effects, leading to more accurate and precise quantification of 4-Methoxy estrone.[1]
Q2: What are the expected quantitative levels for 4-Methoxy estrone in biological samples?
A2: The expected levels of 4-Methoxy estrone can be very low, often requiring highly sensitive analytical methods. For instance, a sensitive LC-MS/MS method can achieve a limit of quantification (LOQ) of 1.0 pg/mL or better in serum.[2] Urinary reference ranges can be in the range of 0.007-0.05 ng/mg creatinine.
Q3: Why is chromatographic separation critical in 4-Methoxy estrone analysis?
A3: Chromatographic separation is crucial to distinguish 4-Methoxy estrone from its isomers, particularly 2-Methoxy estrone. These isomers are often present in biological samples and can have similar mass-to-charge ratios, leading to isobaric interference in the mass spectrometer. A well-optimized chromatographic method, often with a run time of around 12 minutes, is necessary to achieve adequate separation and ensure accurate quantification.[2]
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound analysis.
Issue 1: High Signal or Contamination in Blank Samples
Symptoms:
-
Significant peaks are observed in blank samples (e.g., solvent blanks, matrix blanks) at the retention time of 4-Methoxy estrone or its deuterated internal standard.
Possible Causes and Solutions:
| Cause | Solution |
| Contaminated Solvents or Reagents | Use high-purity, LC-MS grade solvents and freshly prepared reagents. Test individual solvents and reagents to identify the source of contamination. |
| Leaching from Plasticware | Use polypropylene tubes and pipette tips from a reputable supplier. Pre-rinse all plasticware with a high-purity solvent. |
| Carryover from Previous Injections | Inject a series of blank samples after a high-concentration sample to check for carryover. Optimize the autosampler wash procedure by using a strong solvent (e.g., a high percentage of organic solvent) and increasing the wash volume and duration. |
| Contaminated LC System | If contamination persists, clean the LC system, including the injection port, loop, and column, according to the manufacturer's instructions. |
Issue 2: Poor Peak Shape or Low Signal Intensity
Symptoms:
-
Broad, tailing, or split peaks for 4-Methoxy estrone and/or this compound.
-
Signal intensity is lower than expected.
Possible Causes and Solutions:
| Cause | Solution |
| Suboptimal Chromatographic Conditions | Optimize the mobile phase composition and gradient profile. Ensure the pH of the mobile phase is appropriate for the analyte. A C18 column is commonly used for steroid analysis. |
| Column Degradation | Replace the analytical column if it has been used extensively or if the pressure has increased significantly. Use a guard column to protect the analytical column. |
| Matrix Effects (Ion Suppression) | Matrix effects occur when co-eluting compounds from the sample matrix interfere with the ionization of the analyte, often leading to decreased signal intensity. Improve sample clean-up by using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[3] Adjusting the chromatography to separate the analyte from the interfering matrix components can also be effective. |
| Improper MS/MS Parameters | Optimize MS/MS parameters such as collision energy and declustering potential for both 4-Methoxy estrone and this compound to ensure maximum signal intensity. |
Issue 3: Inaccurate Quantification and Poor Reproducibility
Symptoms:
-
High variability in replicate injections.
-
Inaccurate results for quality control (QC) samples.
Possible Causes and Solutions:
| Cause | Solution |
| Inconsistent Sample Preparation | Ensure precise and consistent pipetting, especially for the internal standard. Thoroughly vortex and centrifuge samples as required by the protocol. |
| Degradation of Analyte or Internal Standard | Prepare fresh stock and working solutions regularly. Store solutions at the recommended temperature (typically -20°C or -80°C) and protect from light. Avoid repeated freeze-thaw cycles. |
| Isotopic Crosstalk | This can occur if the unlabeled analyte contributes to the signal of the deuterated internal standard, or vice versa. Ensure that the mass spectrometer has sufficient resolution to distinguish between the analyte and the internal standard. The isotopic purity of the deuterated standard should be high (>99%). |
| Deuterium Exchange | In some cases, deuterium atoms on a labeled standard can exchange with hydrogen atoms from the solvent or matrix, leading to a decrease in the internal standard signal and inaccurate quantification. This is more likely to occur in highly acidic or basic conditions. Use aprotic solvents where possible for reconstitution and storage, and avoid prolonged exposure to harsh pH conditions during sample preparation. |
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the analysis of 4-Methoxy estrone by LC-MS/MS. These values can serve as a benchmark for method development and validation.
| Parameter | Typical Value | Reference |
| Limit of Quantification (LOQ) | ≤ 1.0 pg/mL in serum | [2] |
| Linearity Range | 1 - 80 ng/mL (for estrogens) | [4] |
| Intra-assay Precision (%CV) | < 15% | General acceptance criteria |
| Inter-assay Precision (%CV) | < 15% | General acceptance criteria |
| Accuracy (% Recovery) | 85 - 115% | General acceptance criteria |
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE) for Serum Samples
This protocol is a general guideline and may require optimization.
-
Aliquoting: To a 1.5 mL polypropylene microcentrifuge tube, add 400 µL of serum sample, quality control, or calibration standard.
-
Internal Standard Spiking: Add 10 µL of this compound working solution (e.g., 100 µg/mL in methanol) to each tube. Vortex briefly.
-
Extraction: Add 1 mL of methyl tert-butyl ether (MTBE) to each tube.
-
Mixing: Vortex vigorously for 60 seconds to ensure thorough mixing and extraction.
-
Centrifugation: Centrifuge the tubes at a sufficient speed and duration to achieve phase separation (e.g., 10,000 x g for 5 minutes).
-
Transfer: Carefully transfer the upper organic layer to a new clean tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 70:30 v/v water:methanol). Vortex to ensure the residue is fully dissolved.
-
Injection: Inject a portion of the reconstituted sample (e.g., 70 µL) into the LC-MS/MS system.[2]
LC-MS/MS Analysis
The following are suggested starting conditions that will likely require optimization for your specific instrumentation.
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol or acetonitrile.
-
Gradient: A gradient from a lower to a higher percentage of mobile phase B over approximately 10-12 minutes to achieve separation of 4-Methoxy estrone from its isomers.[2]
-
Flow Rate: Appropriate for the column dimensions (e.g., 0.2-0.4 mL/min).
-
Column Temperature: 40°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive mode.
-
MS/MS Parameters:
-
Precursor/Product Ions: These need to be determined by infusing a standard solution of 4-Methoxy estrone and this compound and optimizing the fragmentation.
-
Collision Energy (CE) and Declustering Potential (DP): Optimize these parameters for each transition to maximize signal intensity.
-
Visualizations
Caption: Troubleshooting workflow for high signal in blank samples.
Caption: Troubleshooting guide for issues with deuterated internal standards.
References
- 1. researchgate.net [researchgate.net]
- 2. sciex.com [sciex.com]
- 3. agilent.com [agilent.com]
- 4. Measurement of serum estrogen and estrogen metabolites in pre- and postmenopausal women with osteoarthritis using high-performance liquid chromatography-electrospray ionization-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: HPLC Analysis of 4-Methoxy estrone-d4
Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of 4-Methoxy estrone-d4. This guide provides detailed answers to frequently asked questions and protocols to help you improve chromatographic peak shape and achieve reliable, high-quality data.
Frequently Asked Questions (FAQs)
Q1: Why am I observing poor peak shape, such as peak tailing, for this compound?
Poor peak shape, particularly tailing, is a common issue in reversed-phase HPLC and can stem from several factors. For this compound, a weakly acidic compound due to its phenolic hydroxyl group, the primary cause is often secondary interactions between the analyte and the stationary phase.[1]
Key causes include:
-
Silanol Interactions: Free silanol groups on the surface of silica-based columns can interact strongly with polar functional groups on the analyte, such as the hydroxyl and methoxy groups of this compound.[1][2] This leads to multiple retention mechanisms and results in a tailing peak.[2]
-
Mobile Phase pH: If the mobile phase pH is not optimized, the analyte can exist in both ionized and non-ionized forms, leading to peak distortion.
-
Column Contamination or Degradation: Accumulation of contaminants on the column frit or stationary phase, or the formation of a void at the column inlet, can disrupt the sample path and cause peak tailing.[3][4]
-
System and Instrumental Effects: Excessive extra-column volume (dead volume) in the tubing or fittings can cause band broadening and poor peak shape.[3]
-
Sample Overload: Injecting too much sample can saturate the column, leading to peak fronting or tailing.[4]
Q2: How does the mobile phase pH affect the peak shape of this compound?
Mobile phase pH is a critical parameter for controlling the peak shape of ionizable compounds like this compound. Since it is a weakly acidic compound, maintaining the mobile phase pH well below its pKa (typically around pH 2.5-4 for phenolic compounds) will ensure it remains in a single, protonated (neutral) form.[3] This minimizes secondary interactions with the stationary phase and promotes a sharp, symmetrical peak.
Conversely, operating at a pH close to the analyte's pKa can lead to the co-existence of both ionized and neutral forms, resulting in peak broadening or tailing.[5]
Q3: I suspect my column is the issue. What specific column-related problems can cause peak tailing?
Several column-related issues can lead to poor peak shape:
-
Exposed Silanols: The most common cause is the interaction of the analyte with acidic silanol groups on the silica backbone of the stationary phase.[1] This is especially problematic for basic compounds but can also affect polar compounds like this compound.
-
Column Degradation: Over time, the stationary phase can degrade, or a void can form at the head of the column. This creates an uneven flow path, leading to peak distortion.[3] A partially blocked inlet frit can have a similar effect.[1]
-
Improper Column Chemistry: Using a column that is not well-suited for the analyte can result in poor peak shape. For estrogens, C18 columns are common, but columns with advanced end-capping or alternative chemistries (like phenyl-hexyl) may provide better results.[6][7]
Q4: What are the best strategies to optimize my mobile phase for better peak shape?
Optimizing the mobile phase is a crucial step in troubleshooting.
-
Adjust pH: For the weakly acidic this compound, ensure the mobile phase pH is low (e.g., pH 2.5-3.5) by adding an acidifier like formic acid or trifluoroacetic acid (TFA). This keeps the analyte in its neutral form and suppresses the ionization of silanol groups.[1]
-
Increase Buffer Strength: If you are using a buffer, ensure its concentration is sufficient (typically 10-50 mM) to control the pH effectively across the column.[3]
-
Modify Organic Solvent: The type and concentration of the organic modifier (e.g., acetonitrile or methanol) affect selectivity and peak shape.[8] Sometimes, switching from one solvent to another or adjusting the gradient slope can significantly improve peak symmetry.
-
Use Mobile Phase Additives: In some cases, adding a competitor base like triethylamine (TEA) was used to block active silanol sites, though modern, high-purity columns often make this unnecessary.[2]
Troubleshooting Guide and Experimental Protocols
General Troubleshooting Workflow
This workflow provides a systematic approach to diagnosing and resolving peak shape issues for this compound.
Caption: A troubleshooting workflow for diagnosing poor HPLC peak shape.
Protocol 1: Mobile Phase pH Adjustment
This protocol aims to improve peak shape by ensuring this compound is in a single protonation state.
-
Baseline Experiment: Run your current method and record the peak asymmetry factor and retention time for this compound.
-
Prepare Acidified Mobile Phase: Prepare your aqueous mobile phase (e.g., Water) and add 0.1% (v/v) formic acid. This will bring the pH to approximately 2.7.
-
Equilibrate the System: Flush the HPLC system with the new mobile phase for at least 15-20 column volumes to ensure full equilibration.
-
Inject Sample: Inject the same concentration of this compound as in the baseline experiment.
-
Analyze Results: Compare the peak shape from the acidified mobile phase with your baseline. Look for a significant reduction in peak tailing (an asymmetry factor closer to 1.0).[3]
-
Further Optimization (if needed): If tailing persists, consider using a different acidifier like 0.05% TFA, which can provide stronger ion pairing and further mask silanol interactions.
Protocol 2: Column Evaluation
This protocol helps determine if the analytical column is the source of the peak shape problem.
-
Install a New Column: Replace the suspect column with a new, high-purity, end-capped C18 column of the same dimensions.[7] Modern columns are designed to minimize silanol interactions.[6]
-
Equilibrate System: Equilibrate the new column thoroughly with your mobile phase.
-
Inject Standard: Inject a standard of this compound.
-
Evaluate Performance: If the peak shape improves dramatically, the original column was likely contaminated, degraded, or unsuitable.[3]
-
Troubleshooting the Old Column: If the old column is confirmed to be the problem, you can attempt to wash it with a strong solvent series (e.g., water, methanol, acetonitrile, isopropanol) or, if a void has formed, replace it.
Data Summary
The following table summarizes the expected impact of adjusting key HPLC parameters on the peak shape of a weakly acidic analyte like this compound.
| Parameter | Adjustment | Expected Effect on Peak Shape | Rationale |
| Mobile Phase pH | Decrease pH (e.g., to 2.5-3.5) | Improves Symmetry (Reduces Tailing) | Suppresses ionization of both the analyte's phenolic group and residual silanols on the column.[1] |
| Organic Modifier % | Increase % | May Improve or Worsen | Increases elution strength, which can sometimes sharpen peaks but may also reduce resolution if increased too much.[3] |
| Buffer Concentration | Increase (from 10 to 50 mM) | Improves Symmetry | Provides better pH control throughout the column, preventing on-column pH shifts that can cause tailing.[3] |
| Column Temperature | Increase | Narrows Peaks (Reduces Broadening) | Lowers mobile phase viscosity, improving mass transfer and efficiency. May also alter selectivity.[9] |
| Flow Rate | Decrease | Narrows Peaks (Improves Efficiency) | Allows more time for analyte to partition between mobile and stationary phases, often improving resolution and peak shape at the cost of longer run times.[9] |
| Injection Volume | Decrease | Improves Symmetry (Reduces Overload) | Prevents saturation of the stationary phase at the column inlet, which is a common cause of peak fronting or tailing.[4] |
Key Relationships and Causes
The diagram below illustrates the relationship between common causes and the resulting peak tailing effect in reversed-phase HPLC.
Caption: Cause-and-effect diagram for HPLC peak tailing.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. uhplcs.com [uhplcs.com]
- 4. uhplcs.com [uhplcs.com]
- 5. chromtech.com [chromtech.com]
- 6. agilent.com [agilent.com]
- 7. lcms.cz [lcms.cz]
- 8. mac-mod.com [mac-mod.com]
- 9. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
Technical Support Center: Troubleshooting 4-Methoxy estrone-d4 Extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges associated with the low recovery of 4-Methoxy estrone-d4 during sample extraction.
Troubleshooting Guide: Low Recovery of this compound
Initial Question: Why is the recovery of my this compound internal standard unexpectedly low?
Low recovery of an internal standard like this compound is a critical issue as it compromises the accuracy and reliability of quantitative analysis.[1][2] The purpose of an internal standard is to account for variability during sample preparation, injection, and analysis.[3][4] When its recovery is poor, it signals a fundamental problem in the analytical workflow. The following tables outline potential causes and solutions for both Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).
Troubleshooting Workflow for Low Internal Standard Recovery
Caption: Troubleshooting workflow for low recovery of this compound.
Table 1: Solid-Phase Extraction (SPE) Troubleshooting
| Potential Cause | Explanation | Recommended Solution |
| Incorrect Sorbent Selection | The sorbent's retention mechanism does not match the chemical properties of this compound. For nonpolar molecules like estrogens, a reversed-phase (e.g., C18) sorbent is typically used.[5][6] | Select a sorbent with the appropriate retention mechanism. For estrogens, reversed-phase C18 cartridges are a common and effective choice.[6] If the analyte is too strongly retained, consider a less retentive sorbent.[5] |
| Improper Cartridge Conditioning/Equilibration | Failure to properly wet and prepare the sorbent bed can lead to inconsistent and incomplete binding of the analyte.[7][8] If the cartridge dries out before sample loading, recovery will be poor.[9] | Condition the cartridge with an appropriate organic solvent (e.g., methanol) followed by equilibration with a solvent similar in composition to the sample matrix (e.g., water or buffer).[7][10] Ensure the sorbent bed remains wet throughout these steps.[9] |
| Suboptimal Sample pH | The pH of the sample affects the ionization state of the analyte, which in turn dictates its retention on the sorbent. For estrogens, a slightly acidic pH (e.g., pH 3) is often used for urine samples to ensure they are in a neutral form for reversed-phase retention.[6] | Adjust the sample pH to ensure the analyte is in a neutral (non-ionized) state to maximize retention on a reversed-phase sorbent.[5][11] |
| Incorrect Wash Solvent | The wash solvent may be too strong, causing the analyte to be prematurely eluted from the cartridge along with interferences.[5][12] | Use a wash solvent that is strong enough to remove interferences but weak enough to leave the analyte bound to the sorbent. This may require decreasing the percentage of organic solvent in the wash solution.[9][11] |
| Inadequate Elution Solvent | The elution solvent may be too weak, or the pH may be incorrect, resulting in incomplete desorption of the analyte from the sorbent.[5] | Increase the strength of the elution solvent (e.g., increase the percentage of methanol or use a stronger solvent like MTBE).[5][13] For ion-exchange mechanisms, adjust the pH to neutralize the analyte for elution.[5] |
| Insufficient Elution Volume | The volume of the elution solvent may not be sufficient to pass through the entire sorbent bed and completely desorb the analyte.[5][9] | Increase the volume of the elution solvent in increments and monitor recovery to determine the optimal volume.[5][9] |
| High Flow Rate | If the sample is loaded too quickly, there may be insufficient contact time between the analyte and the sorbent, leading to breakthrough (analyte passing through without binding).[7][12] | Decrease the flow rate during sample loading to approximately 1-2 mL/min to ensure adequate time for equilibrium to be established.[7][12] |
| Sample Overload | The mass of the analyte and matrix components exceeds the binding capacity of the SPE cartridge.[7][8] | Decrease the sample volume or use a cartridge with a larger sorbent mass.[7][9] Alternatively, dilute the sample in a weaker solvent to improve capacity.[7] |
Table 2: Liquid-Liquid Extraction (LLE) Troubleshooting
| Potential Cause | Explanation | Recommended Solution |
| Incorrect Solvent Choice | The organic solvent does not have the appropriate polarity to efficiently partition the this compound from the aqueous sample matrix.[14] | Select a water-immiscible organic solvent based on the analyte's polarity. Common solvents for estrogen extraction include methyl tert-butyl ether (MTBE), dichloromethane, and ethyl acetate.[13][15] |
| Suboptimal pH of Aqueous Phase | The pH of the sample can influence the analyte's solubility and partitioning behavior. Adjusting the pH can suppress the ionization of acidic or basic functional groups, favoring extraction into the organic phase. | Adjust the sample pH to ensure the analyte is in its neutral form, thereby increasing its affinity for the organic solvent. |
| Emulsion Formation | Vigorous mixing can sometimes create a stable emulsion at the interface between the aqueous and organic layers, trapping the analyte and preventing clean phase separation. | Use gentle, consistent mixing (e.g., rocking or slow inversion) instead of vigorous shaking. Centrifugation can also help to break up emulsions. |
| Insufficient Mixing/Contact Time | Inadequate mixing of the two phases can lead to incomplete partitioning of the analyte into the organic solvent, resulting in low recovery. | Ensure thorough mixing to maximize the surface area between the two phases, allowing for efficient mass transfer. Increase the mixing time if necessary. |
| Incomplete Phase Separation | Rushing the separation step or failing to allow the layers to fully settle can lead to contamination of the organic phase with aqueous solution or loss of the organic phase. | Allow sufficient time for the two phases to completely separate. If separation is slow, centrifugation can be used to create a sharp interface.[16] |
Experimental Protocols
The following are generalized protocols for the extraction of estrogens. These should be optimized for your specific application and matrix.
Generic Solid-Phase Extraction (SPE) Protocol for Estrogens in Plasma
This protocol is based on methodologies for extracting estrogens from biological fluids using a reversed-phase C18 cartridge.[6][10]
Caption: A typical solid-phase extraction (SPE) workflow for estrogens.
Methodology:
-
Sample Pre-treatment: To 500 µL of plasma, add the this compound internal standard. To disrupt protein binding, add a precipitation agent like acetonitrile or use a buffer adjustment.[6] Centrifuge to pellet proteins.
-
Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 60 mg) by passing 2 mL of methanol through it under gravity or light vacuum.[10]
-
Cartridge Equilibration: Equilibrate the cartridge by passing 2 mL of purified water. Do not let the sorbent bed go dry.[10]
-
Sample Loading: Load the supernatant from the pre-treated sample onto the cartridge at a slow, steady flow rate (approx. 1 mL/min).[12]
-
Washing: Wash the cartridge with 2 mL of a weak solvent, such as 2% formic acid or 30% methanol in water, to remove polar interferences.[10][13]
-
Elution: Elute the this compound and other estrogens with 2 mL of methanol into a clean collection tube.[10]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of mobile phase for LC-MS analysis.
Generic Liquid-Liquid Extraction (LLE) Protocol for Estrogens in Urine
This protocol is a generalized procedure for extracting estrogens from a hydrolyzed urine matrix.[14][15]
Caption: A typical liquid-liquid extraction (LLE) workflow for estrogens.
Methodology:
-
Sample Pre-treatment (Hydrolysis): For urine samples, a hydrolysis step is often required to cleave glucuronide and sulfate conjugates. This typically involves incubating the sample with a β-glucuronidase/arylsulfatase enzyme solution.[15]
-
Internal Standard Spiking: Add the this compound internal standard to 500 µL of hydrolyzed urine.
-
pH Adjustment: Adjust the pH of the sample as needed. For estrogens, a neutral or slightly acidic pH is common.[14]
-
Extraction: Add 1 mL of a water-immiscible organic solvent (e.g., MTBE or a mixture of dichloromethane and ethyl acetate).[13][15]
-
Mixing: Cap the tube and vortex or mix on a mechanical shaker for 5-10 minutes to facilitate the transfer of the analyte into the organic phase.
-
Phase Separation: Centrifuge the sample for 5 minutes at ~3000 x g to achieve a clean separation between the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer to a new tube, avoiding the aqueous layer and any interfacial material.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under nitrogen and reconstitute the residue in mobile phase for analysis.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound I should be aware of?
4-Methoxy estrone is a metabolite of the endogenous estrogen estrone.[17][18] It is formed when 4-hydroxyestrone is methylated by the enzyme catechol-O-methyltransferase (COMT).[19][20] It is a relatively nonpolar molecule, and its solubility data indicates it is slightly soluble in chloroform and methanol.[17][18] As a deuterated internal standard (d4), its chemical behavior during extraction is expected to be nearly identical to the non-labeled 4-Methoxy estrone.
Q2: Could the this compound be degrading during my sample preparation?
Yes, degradation is possible. The stability of estrogen metabolites can be influenced by pH and temperature.[21] For estrogen conjugates, storage at a low pH of 3 has been shown to improve stability.[21] Repeated freeze-thaw cycles of stock solutions or samples should also be avoided, as this can lead to degradation.[17] It is recommended to prepare aliquots of stock solutions and store them at -20°C for short-term use (up to one month) or -80°C for long-term storage (up to six months).[17][22]
Q3: How do matrix effects influence the recovery of this compound?
Matrix effects occur when components in the biological sample (e.g., salts, lipids, proteins) interfere with the extraction process or ionization in the mass spectrometer.[4] During SPE, matrix components can compete with this compound for binding sites on the sorbent, leading to lower retention and recovery.[8] During LLE, matrix components can affect partitioning coefficients or lead to emulsion formation. While a good internal standard should co-elute and experience the same ion suppression or enhancement as the analyte, severe matrix effects can still impact the signal of the internal standard itself, appearing as low recovery.[4]
Q4: What are typical recovery rates I should expect for estrogen extraction?
Expected recovery rates can vary significantly based on the specific method, analyte, and matrix. However, well-optimized methods generally aim for high and reproducible recoveries. Studies have reported recoveries for various estrogens and their conjugates in the range of 57% to 116%.[23] Another study validating an SPE method for estrogens in river water and effluents reported near-perfect chemical recoveries of around 100% for most compounds.[24] If your recovery for this compound is consistently and significantly below this range, it indicates a problem with the extraction method that needs to be addressed.
Q5: Is it possible that the issue is with my LC-MS system and not the extraction?
While low recovery is typically a sample preparation issue, problems with the LC-MS system can sometimes manifest as a low signal for the internal standard.[4] This could be due to issues like inconsistent injection volumes, ion source contamination, or detector fatigue. A key diagnostic step is to analyze a "post-extraction spike" sample. To do this, extract a blank matrix sample and add the this compound to the final, clean extract just before injection. If the signal in this sample is strong and as expected, it confirms the problem lies within the extraction process itself and not the LC-MS system.
References
- 1. m.youtube.com [m.youtube.com]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. geek-forcenetwork.co.uk [geek-forcenetwork.co.uk]
- 5. welch-us.com [welch-us.com]
- 6. Reversed-phase C18 cartridge for extraction of estrogens from urine and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 8. specartridge.com [specartridge.com]
- 9. SPE Troubleshooting | Thermo Fisher Scientific - AL [thermofisher.com]
- 10. research.ed.ac.uk [research.ed.ac.uk]
- 11. silicycle.com [silicycle.com]
- 12. specartridge.com [specartridge.com]
- 13. waters.com [waters.com]
- 14. par.nsf.gov [par.nsf.gov]
- 15. data.biotage.co.jp [data.biotage.co.jp]
- 16. researchgate.net [researchgate.net]
- 17. glpbio.com [glpbio.com]
- 18. caymanchem.com [caymanchem.com]
- 19. 4-Methoxyestrone - Wikipedia [en.wikipedia.org]
- 20. 4-Methoxyestrone | Rupa Health [rupahealth.com]
- 21. researchgate.net [researchgate.net]
- 22. medchemexpress.com [medchemexpress.com]
- 23. researchgate.net [researchgate.net]
- 24. Solid-phase extraction of estrogens and herbicides from environmental waters for bioassay analysis-effects of sample volume on recoveries - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: In-Source Fragmentation of 4-Methoxy estrone-d4
Welcome to the technical support center for troubleshooting in-source fragmentation (ISF) of 4-Methoxy estrone-d4. This guide is designed for researchers, scientists, and drug development professionals utilizing LC-MS/MS for the quantitative analysis of 4-Methoxy estrone, with this compound as an internal standard. Here, you will find frequently asked questions (FAQs) and troubleshooting advice to help you identify and mitigate issues related to the in-source fragmentation of your deuterated internal standard, ensuring the accuracy and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is in-source fragmentation (ISF) and why is it a concern for my this compound internal standard?
In-source fragmentation, also known as in-source decay, is the unintended fragmentation of an analyte that occurs in the ion source of a mass spectrometer before the precursor ion is isolated and fragmented in the collision cell.[1] This phenomenon can be particularly problematic for quantitative analyses that rely on stable isotope-labeled internal standards like this compound. If the internal standard undergoes fragmentation in the source, the intensity of the intended precursor ion will be reduced, leading to an inaccurate calculation of the analyte-to-internal standard ratio and compromising the quantitative accuracy of the assay.
Q2: What are the common causes of in-source fragmentation?
In-source fragmentation is primarily caused by excessive energy being transferred to the ions in the ion source. The main contributing factors are:
-
High Declustering Potential (DP) or Fragmentor Voltage: These voltages are applied to the lenses between the ion source and the mass analyzer to desolvate ions and prevent clustering. However, if set too high, they can induce fragmentation.[1]
-
High Ion Source Temperature: Elevated temperatures can increase the internal energy of the ions, making them more susceptible to fragmentation.[1]
-
High Spray Voltage: While less common, an excessively high spray voltage can, in some cases, contribute to increased ion energy and subsequent fragmentation.
-
Analyte Structure: The chemical structure of the analyte itself plays a significant role. Molecules with labile functional groups are more prone to in-source fragmentation.
Q3: How can I identify if my this compound is undergoing in-source fragmentation?
There are several indicators that your this compound may be fragmenting in the source:
-
Appearance of Unexpected Peaks: When infusing only the this compound standard, you may observe fragment ions in the full scan mass spectrum that correspond to losses from the precursor ion.
-
Poor Signal Intensity of the Precursor Ion: If the signal for the this compound precursor ion is unexpectedly low, it could be due to its fragmentation in the source.
-
Inconsistent Internal Standard Response: Unstable or decreasing internal standard peak areas across a batch of samples can be a sign of in-source fragmentation, especially if other system parameters appear normal.
-
Inaccurate or Imprecise Quantification: If your quality control samples are failing, and you have ruled out other potential causes, in-source fragmentation of the internal standard should be investigated.
Troubleshooting Guide
Problem: Suspected In-Source Fragmentation of this compound
This section provides a step-by-step guide to systematically troubleshoot and mitigate in-source fragmentation of your this compound internal standard.
Step 1: Confirm In-Source Fragmentation
The first step is to confirm that the issue is indeed in-source fragmentation.
Experimental Protocol:
-
Prepare a fresh solution of this compound at a concentration typically used in your assay.
-
Infuse the solution directly into the mass spectrometer, bypassing the LC system.
-
Acquire a full scan mass spectrum in the appropriate ionization mode (typically negative ion mode for estrogens).
-
Examine the spectrum for the presence of the [M-H]⁻ ion of this compound (m/z 303.2) and any other significant ions at lower m/z values.
Data Interpretation:
Table 1: Predicted In-Source Fragments of this compound
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Potential Neutral Loss | Notes |
| 303.2 ([M-H]⁻) | ~288.2 | -CH₃ (from methoxy group) | Loss of a methyl radical is a common fragmentation for methoxylated compounds. |
| 303.2 ([M-H]⁻) | ~275.2 | -C₂H₄ (ethylene from D-ring) | A common fragmentation pathway for the steroid backbone. The exact mass may vary depending on the location of the deuterium labels. |
| 303.2 ([M-H]⁻) | ~257.2 | -C₂H₄O (from D-ring) | Further fragmentation of the D-ring. |
Note: The exact m/z values of the fragments will depend on the specific location of the deuterium atoms on the 4-Methoxy estrone molecule.
If you observe significant peaks corresponding to these or other potential fragments, in-source fragmentation is likely occurring.
Step 2: Optimize Ion Source Parameters
Once ISF is confirmed, the next step is to optimize the ion source parameters to minimize it.
Experimental Workflow:
The following diagram illustrates the workflow for optimizing ion source parameters to reduce in-source fragmentation.
Caption: Workflow for optimizing ion source parameters to minimize in-source fragmentation.
Parameter Optimization Guide:
Table 2: Ion Source Parameter Optimization
| Parameter | Starting Point | Adjustment Strategy | Goal |
| Declustering Potential (DP) / Fragmentor Voltage | Manufacturer's recommendation or current method value. | Decrease in small increments (e.g., 5-10 V). | Find the lowest voltage that maintains good signal intensity for the precursor ion while minimizing the intensity of fragment ions. |
| Source Temperature | Current method value. | Decrease in increments of 25-50°C. | Identify the lowest temperature that allows for efficient desolvation without causing significant fragmentation. |
| Spray Voltage | Current method value. | Generally, this has a lesser effect, but can be slightly reduced if other parameters are not effective. | Maintain a stable spray while minimizing any potential contribution to fragmentation. |
Step 3: Evaluate Chromatographic Conditions
In some cases, co-eluting matrix components can enhance in-source fragmentation.
-
Chromatographic Separation: Ensure that this compound is well-separated from any major interfering peaks in the matrix. Deuterated standards can sometimes have slightly different retention times than their non-deuterated counterparts, so it is important to verify this.
-
Sample Cleanup: If matrix effects are suspected, consider improving your sample preparation method to remove more of the interfering compounds.
Step 4: Method Validation
After optimizing the ion source parameters and chromatographic conditions, it is crucial to re-validate the method to ensure that the changes have resolved the issue and that the assay meets the required performance criteria for accuracy, precision, and sensitivity.
Logical Troubleshooting Pathway
The following diagram outlines the logical steps to take when troubleshooting in-source fragmentation.
Caption: Logical pathway for troubleshooting in-source fragmentation issues.
References
Calibration curve issues with 4-Methoxy estrone-d4
Welcome to the technical support center for 4-Methoxy estrone-d4. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the use of this compound as an internal standard in analytical assays. Below you will find a series of frequently asked questions (FAQs) and detailed troubleshooting guides to help you resolve potential challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is the deuterium-labeled form of 4-Methoxy estrone, a metabolite of the endogenous estrogen, estrone.[1][2] Its primary application is as an internal standard in isotopic dilution mass spectrometry (LC-MS/MS) for the quantitative analysis of 4-Methoxy estrone in biological samples. The use of a stable isotope-labeled internal standard is considered the gold standard for correcting for matrix effects and variations in sample preparation and instrument response.[3]
Q2: What are the recommended storage and handling conditions for this compound?
To ensure the stability and integrity of this compound, it is crucial to adhere to proper storage and handling protocols.
Storage and Stability Data:
| Condition | Recommended Temperature | Shelf Life (Stock Solution) |
| Long-term Storage | -20°C or -80°C | ≥ 4 years (as a solid)[1] |
| Stock Solution | -80°C | 6 months[4] |
| Stock Solution | -20°C | 1 month[4] |
Upon reconstitution, it is advisable to aliquot the solution to minimize freeze-thaw cycles.[4]
Q3: Why is my calibration curve for this compound showing poor linearity?
Poor linearity in the calibration curve is a common issue that can arise from several factors, including matrix effects, detector saturation, or inappropriate curve fitting models. For some estrogens, a quadratic calibration model may be more appropriate than a linear one.[5][6] It is also important to evaluate the entire concentration range, as non-linearity can sometimes be observed at the higher and lower ends of the curve.[7]
Q4: I am observing high variability in the this compound signal. What could be the cause?
High variability in the internal standard signal can be attributed to issues with sample preparation, instrument instability, or the stability of the internal standard in the prepared samples. Inconsistent sample extraction or the presence of interfering substances in the matrix can lead to signal suppression or enhancement.[8] Additionally, the stability of estrogen metabolites can be affected by storage conditions, with some studies showing changes in concentration even during short-term storage at 4°C.[9]
Troubleshooting Guides
Issue 1: Non-Linear Calibration Curve
A non-linear calibration curve can significantly impact the accuracy of quantification. This guide provides a systematic approach to diagnosing and resolving this issue.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a non-linear calibration curve.
Detailed Methodologies:
-
Calibration Range Review: Examine the concentration range of your calibration standards. Non-linearity is often observed at the extremes of the calibration range due to detector saturation at high concentrations or increased relative error at low concentrations.
-
Detector Saturation Check: Consult your mass spectrometer's software to determine if the detector is being saturated by the high concentration standards. If so, reduce the injection volume or dilute the standards.
-
Matrix Effect Evaluation: Prepare a set of calibration standards in a clean solvent (e.g., methanol) and another set in a surrogate matrix (e.g., charcoal-stripped serum) to assess the impact of the matrix on linearity.
-
Curve Fitting Model: If the data inherently exhibits a non-linear relationship, a quadratic (second-order polynomial) regression model may provide a better fit. Many analytical software packages offer this option.
Issue 2: Poor Reproducibility and Signal Instability
Inconsistent results for this compound can compromise the reliability of your entire assay. This guide will help you identify and address the root causes of poor reproducibility.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor reproducibility and signal instability.
Experimental Protocols:
-
Extraction Recovery Experiment:
-
Prepare two sets of blank matrix samples.
-
Spike one set with a known concentration of this compound before the extraction process.
-
Spike the second set with the same concentration after the extraction process.
-
Analyze both sets and calculate the percent recovery. Consistent recovery should be >85%.
-
-
Post-Extraction Spike Experiment for Matrix Effects:
-
Extract a blank matrix sample.
-
Spike the extracted sample with a known concentration of this compound.
-
Prepare a standard in a clean solvent at the same concentration.
-
Compare the signal response of the post-extraction spike to the clean standard. A significant difference indicates signal suppression or enhancement.
-
Quantitative Data Summary:
The following table summarizes typical precision data for estrogen analysis, which can serve as a benchmark for your assay performance.
| Quality Control Level | Mean Concentration (pmol/L) | Within-Run CV% | Total CV% |
| Low | 1.7 | 6.7 | 7.8 |
| Medium | 41.7 | 2.3 | 2.5 |
| High | 143.1 | 2.2 | 3.0 |
| Data adapted from a representative LC-MS/MS method for estrone. |
By following these troubleshooting guides and experimental protocols, you can effectively address common issues with this compound calibration curves and ensure the accuracy and reliability of your analytical data.
References
- 1. caymanchem.com [caymanchem.com]
- 2. 4-Methoxyestrone - Wikipedia [en.wikipedia.org]
- 3. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. iris.unito.it [iris.unito.it]
- 6. iris.unito.it [iris.unito.it]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. Challenges to the Measurement of Estradiol: An Endocrine Society Position Statement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stability of Fifteen Estrogens and Estrogen Metabolites in Urine Samples under Processing and Storage Conditions Typically Used in Epidemiologic Studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Carryover of 4-Methoxy estrone-d4 in Autosamplers
This technical support guide is designed for researchers, scientists, and drug development professionals encountering carryover issues with 4-Methoxy estrone-d4 in their LC-MS/MS analyses. The following information provides troubleshooting strategies, preventative measures, and answers to frequently asked questions to help ensure the accuracy and reliability of your experimental data.
Troubleshooting Guides
Issue: Persistent carryover of this compound is observed in blank injections following a high concentration sample.
This is a common issue, particularly with hydrophobic and "sticky" compounds like steroids and their metabolites. Carryover can originate from various components of the autosampler and LC system. Follow this step-by-step guide to identify and resolve the source of the carryover.
Step 1: Isolate the Source of Carryover
The first step is to determine whether the carryover is originating from the autosampler or another part of the LC-MS system, such as the column.
-
Procedure:
-
Inject a high concentration standard of this compound.
-
Replace the analytical column with a union.
-
Inject a series of blank samples (typically the mobile phase or a weak solvent).
-
Monitor the mass spectrometer for the this compound signal.
-
-
Interpretation:
-
Signal Present: If a peak for this compound is still observed in the blank injections, the carryover is originating from the autosampler (needle, injection valve, sample loop, or tubing).
-
No Signal: If no signal is detected, the carryover is likely occurring on the analytical column. In this case, a more rigorous column washing procedure is required.
-
Step 2: Optimize the Autosampler Wash Protocol
Ineffective washing of the autosampler needle and injection port is the most common cause of carryover.[1] The choice of wash solvent and the wash program are critical for removing residual analyte.
-
Wash Solvent Selection: this compound is a hydrophobic compound. Therefore, the wash solvent should have a high organic content to effectively solubilize and remove it.
-
Recommendation: Start with a strong organic solvent like 100% acetonitrile or methanol. A mixture of solvents can also be highly effective. A go-to strong wash solution for compounds with varying polarities is a mixture of 25:25:25:25 (v/v) methanol/acetonitrile/isopropanol/water with 1% formic acid.[1]
-
-
Wash Program Optimization:
-
Increase Wash Volume: Ensure the wash volume is sufficient to completely flush the needle and sample loop.
-
Multiple Wash Cycles: Implement both pre-injection and post-injection washes.
-
Use of Multiple Solvents: A multi-solvent wash can be highly effective. For example, a sequence of a strong organic solvent to dissolve the analyte, followed by a weaker solvent (like the initial mobile phase) to rinse the strong solvent, can prevent precipitation issues.
-
Step 3: Inspect and Maintain Autosampler Components
If optimizing the wash protocol does not resolve the issue, inspect the physical components of the autosampler for wear and tear.
-
Rotor Seal: A worn or scratched rotor seal in the injection valve can trap small amounts of the sample, leading to carryover.[1] Replace the rotor seal if it appears damaged.
-
Needle and Needle Seat: Inspect the needle for any bends or scratches. The needle seat can also become worn and trap analyte.
-
Tubing and Fittings: Ensure all tubing and fittings are properly connected and free of blockages. Dead volumes in the flow path can contribute to carryover.
Frequently Asked Questions (FAQs)
Q1: What is an acceptable level of carryover for this compound?
Ideally, carryover should be less than 0.1% of the signal from the lowest calibration standard.[2] For highly sensitive assays, this may need to be even lower. The acceptable level is often defined in the specific bioanalytical method validation guidelines being followed.
Q2: Can the sample diluent affect carryover?
Yes, the composition of the sample diluent can significantly impact carryover. If the analyte is not fully soluble in the diluent, it can precipitate in the autosampler, leading to carryover. Ensure that this compound is fully dissolved in the sample diluent. Using a diluent that is similar in composition to the initial mobile phase can help.
Q3: How can I prevent carryover from happening in the first place?
-
Develop a Robust Wash Method: Proactively develop a strong wash method during method development, especially when working with known "sticky" compounds.
-
Optimize Injection Volume: Avoid overloading the system by injecting the smallest volume necessary to achieve the required sensitivity.
-
Sample Order: If possible, run samples in order of increasing concentration. When a low concentration sample must follow a high one, insert one or more blank injections in between.
-
Use High-Quality Vials and Caps: Poor quality vials or septa can be a source of contamination.
Q4: Are there specific materials that are better for reducing the carryover of hydrophobic compounds?
Some materials are known to be less prone to adsorption of hydrophobic compounds. For injector rotor seals, materials like PEEK (polyether ether ketone) or Tefzel (ethylene-tetrafluoroethylene copolymer) can sometimes offer better performance than stainless steel for certain analytes.
Q5: What should I do if I suspect my column is the source of carryover?
If the carryover is determined to be from the column, a more aggressive column washing procedure is needed. This typically involves flushing the column with a strong solvent (e.g., 100% acetonitrile or isopropanol) for an extended period. For reversed-phase columns, it is also good practice to flush with a series of solvents of decreasing polarity (e.g., water, methanol, acetonitrile, isopropanol).
Data Presentation
The following table summarizes the effectiveness of different wash protocols on carryover reduction for a hydrophobic compound, demonstrating the importance of wash solvent composition and volume.
| Wash Protocol | Analyte | Initial Carryover (%) | Carryover after Optimization (%) | Reference |
| Single Solvent Wash (Acetonitrile/Water) | Hydrophobic Drug | 0.5% | 0.1% | Generic Data |
| Dual Solvent Wash (Isopropanol followed by Mobile Phase) | Chlorhexidine | > 0.1% | < 0.003% | [2] |
| Multi-Solvent Wash (Methanol/ACN/IPA/Water + Acid) | Steroids | Not specified | Significantly Reduced | [1] |
Experimental Protocols
Protocol 1: Evaluating Autosampler Carryover
-
Prepare a high concentration standard: Prepare a solution of this compound at the highest expected concentration in your samples.
-
Prepare blank solution: Use your initial mobile phase or a solvent known to be free of the analyte.
-
Injection sequence:
-
Inject the blank solution three times to establish a baseline.
-
Inject the high concentration standard.
-
Inject the blank solution three to five times immediately following the high standard.
-
-
Data analysis:
-
Integrate the peak area of this compound in all injections.
-
Calculate the carryover percentage using the following formula: Carryover (%) = (Peak Area in first Blank after High Standard / Peak Area in High Standard) * 100
-
Protocol 2: Optimizing the Autosampler Wash Method
-
Select wash solvents: Based on the properties of this compound, select a strong organic solvent (e.g., 100% Acetonitrile, 100% Isopropanol) and a rinsing solvent (e.g., the initial mobile phase composition).
-
Program the wash method:
-
Set up a pre-injection wash with the strong solvent.
-
Set up a post-injection wash with the strong solvent, followed by the rinsing solvent.
-
-
Test the new wash method:
-
Repeat the carryover evaluation described in Protocol 1 using the new wash method.
-
-
Iterate and refine: If carryover is still unacceptable, increase the wash volume, the number of wash cycles, or try a different strong wash solvent composition (e.g., a quaternary mixture as described in the troubleshooting guide).
Visualizations
Caption: A logical workflow for troubleshooting autosampler carryover.
Caption: A stepwise approach to optimizing the autosampler wash method.
References
Stability of 4-Methoxy estrone-d4 in processed samples
This guide provides researchers, scientists, and drug development professionals with essential information on the stability of 4-Methoxyestrone-d4 in processed samples. It includes frequently asked questions and troubleshooting advice to ensure data accuracy and integrity during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for 4-Methoxyestrone-d4 stock solutions?
For long-term stability of the solid compound, storage at -20°C is recommended, which can maintain stability for at least four years.[1][2] Once prepared in a solvent, stock solutions should be stored in aliquots to minimize freeze-thaw cycles. Recommended storage for solutions is at -80°C for use within 6 months or at -20°C for use within 1 month.[3]
Q2: How stable is 4-Methoxyestrone-d4 in processed biological samples (e.g., urine) during storage?
Studies on its non-deuterated counterpart, 4-methoxyestrone, in urine provide excellent guidance.
-
Short-Term (4°C): In urine stored at 4°C without preservatives, 4-methoxyestrone concentrations change by less than 1% per 24 hours.[4] However, in some cases with added ascorbic acid, a significant increase of 6.6% over 24 hours was observed, though this was in samples with low initial concentrations where measurement was imprecise.[4]
-
Long-Term (-80°C): Long-term storage at -80°C is the preferred method for preserving sample integrity. Over a one-year period, the concentration of 4-methoxyestrone showed minimal change.[4] One study noted a slight but statistically significant increase of 5.2% in one subject over a year, but overall it is considered very stable under these conditions.[4]
Q3: How many freeze-thaw cycles can my samples undergo without significant degradation of 4-Methoxyestrone-d4?
Up to three freeze-thaw cycles have been shown to not consistently cause significant losses for a range of estrogen metabolites, including 4-methoxyestrone.[4] To minimize any potential for degradation, it is best practice to aliquot samples into single-use volumes before freezing.[3]
Q4: Should I add a preservative like ascorbic acid to my samples?
The use of ascorbic acid to prevent oxidation of catechol estrogens is a traditional practice.[4] However, for methoxylated estrogens like 4-methoxyestrone, its benefit is not clear. Studies have shown that ascorbic acid had no clear beneficial effect on the stability of 15 estrogen metabolites, including 4-methoxyestrone, and in some instances was associated with greater variability.[4]
Q5: Is 4-Methoxyestrone-d4 susceptible to degradation during standard sample preparation (e.g., extraction, derivatization)?
While 4-methoxyestrone is more stable than its catechol precursors (2- and 4-hydroxyestrone) which are prone to oxidation, degradation can still occur.[4][5] Researchers have reported degradation of estrogen analytes in processed samples left in an autosampler at 4°C for as little as 24 hours.[5] Factors like pH, exposure to light, and the presence of oxidizing agents in the matrix or solvents can contribute to degradation.[5][6]
Quantitative Data Summary
The following tables summarize stability data for 4-methoxyestrone in urine from a study on 15 estrogen metabolites.[4] It is important to note that the measurement of 4-methoxyestrone can be imprecise at low concentrations, leading to higher variability.[4]
Table 1: Short-Term Stability of 4-Methoxyestrone in Urine at 4°C
| Condition | Subject | Change per 24h | P-value for trend |
| No Ascorbic Acid | Woman 1 | +0.6% | 0.28 |
| No Ascorbic Acid | Woman 2 | +0.3% | 0.52 |
| With Ascorbic Acid | Woman 1 | +6.6% | <0.001 |
| With Ascorbic Acid | Woman 2 | -0.1% | 0.88 |
Table 2: Long-Term Stability of 4-Methoxyestrone in Urine at -80°C over One Year
| Subject | Total Change over 1 Year | P-value for trend |
| Woman 2 | +5.2% | 0.01 |
| Woman 3 | +0.3% | 0.88 |
Table 3: Effect of Freeze-Thaw (F/T) Cycles on 4-Methoxyestrone in Urine
| Condition | Subject | Change after 3 F/T Cycles |
| No Ascorbic Acid | Woman 2 | -1.9% |
| No Ascorbic Acid | Woman 3 | +11.0% |
| With Ascorbic Acid | Woman 2 | +1.8% |
| With Ascorbic Acid | Woman 3 | +1.9% |
| (Note: Changes were not consistently associated with losses for any estrogen metabolite across subjects.) |
Troubleshooting Guide
Problem: I am seeing a progressive loss of 4-Methoxyestrone-d4 signal in my processed samples during an LC-MS/MS run.
-
Potential Cause 1: Autosampler Instability. Even at 4°C, some degradation can occur over 24-48 hours in the processed sample matrix (e.g., after derivatization or reconstitution in mobile phase).[5]
-
Solution: Limit the residence time of samples in the autosampler. Run shorter batches if possible. Re-injecting the first few samples at the end of the run can help determine the extent of in-autosampler degradation.
-
-
Potential Cause 2: pH-related Degradation. The pH of your final sample extract can influence stability. Some compounds are less stable at neutral or alkaline pH.[6]
-
Solution: Investigate the effect of pH on analyte stability. If using a buffer, ensure it is appropriate. One researcher noted using a pH 3 phosphate buffer for estrogen analysis.[5]
-
-
Potential Cause 3: Oxidation. The presence of dissolved oxygen or peroxides in solvents can contribute to oxidative degradation.
-
Solution: Use high-purity, freshly opened solvents. Consider adding an antioxidant like propyl gallate to stock solutions and covering the headspace with an inert gas (e.g., nitrogen or argon).[5]
-
Problem: My quantitative results for 4-Methoxyestrone-d4 are highly variable between replicates.
-
Potential Cause 1: Low Concentration. 4-Methoxyestrone is often present at low concentrations in biological samples, which can lead to higher measurement imprecision (CV%).[4]
-
Potential Cause 2: Inconsistent Sample Handling. Minor variations in temperature exposure, light exposure, or time before freezing can introduce variability.
-
Solution: Standardize your sample handling protocol completely. Ensure all samples are processed identically and for the same duration before analysis or storage.
-
Experimental Protocols
Protocol: Assessment of Analyte Stability in a Processed Sample Matrix
This protocol outlines a general procedure to test the stability of 4-Methoxyestrone-d4 in the final reconstituted extract, simulating conditions in an autosampler.
-
Sample Preparation: Pool a sufficient volume of a representative blank biological matrix (e.g., urine, plasma). Process the matrix using your established extraction procedure.
-
Spiking: Spike the pooled, extracted blank matrix with a known concentration of 4-Methoxyestrone-d4.
-
Aliquoting: Aliquot the spiked sample into multiple vials suitable for your autosampler.
-
Timepoint Zero (T=0): Immediately analyze 3-5 of these aliquots to establish the initial concentration.
-
Incubation: Store the remaining aliquots in the autosampler at its set temperature (e.g., 4°C).
-
Subsequent Timepoints: Analyze 3-5 replicate aliquots at defined timepoints (e.g., 6, 12, 24, 48 hours).
-
Data Analysis: Calculate the mean concentration at each timepoint. The analyte is considered stable if the mean concentration at later timepoints is within a predefined range (e.g., ±15%) of the initial (T=0) concentration.
Visualizations
Caption: Metabolic pathway of Estrone to 4-Methoxyestrone.
Caption: Experimental workflow for urine sample analysis.
Caption: Troubleshooting flowchart for analytical issues.
References
- 1. caymanchem.com [caymanchem.com]
- 2. 4-hydroxyestrone-4-methyl ether CAS#: 58562-33-7 [amp.chemicalbook.com]
- 3. glpbio.com [glpbio.com]
- 4. Stability of Fifteen Estrogens and Estrogen Metabolites in Urine Samples under Processing and Storage Conditions Typically Used in Epidemiologic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Stability and solubility of trans-resveratrol are strongly influenced by pH and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-Methoxyestrone/4-Hydroxyestrone Ratio | Rupa Health [rupahealth.com]
- 8. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Deuterated Estrogen Standards
Welcome to the technical support center for deuterated estrogen standards. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common pitfalls when using deuterated estrogen standards in LC-MS/MS analysis?
A1: The most prevalent issues include:
-
Isotopic Exchange (H/D Exchange): Deuterium atoms on the standard can exchange with hydrogen atoms from the solvent or sample matrix, leading to a decrease in the isotopic purity of the standard and inaccurate quantification.
-
Insufficient Isotopic Purity: The presence of unlabeled estrogen in the deuterated standard can artificially inflate the measured concentration of the native analyte.
-
Matrix Effects: Components of the biological matrix (e.g., plasma, serum, urine) can interfere with the ionization of the analyte and the internal standard, causing ion suppression or enhancement and affecting accuracy.
-
Chromatographic Shift: Due to the deuterium isotope effect, the deuterated standard may not perfectly co-elute with the native analyte, leading to inadequate compensation for matrix effects.
-
Improper Storage and Handling: Degradation or contamination of the standard due to incorrect storage conditions can compromise experimental results.
Q2: What is isotopic exchange and how can I minimize it?
A2: Isotopic exchange, or H/D exchange, is a chemical reaction where a deuterium atom on a molecule is replaced by a hydrogen atom. This is more likely to occur with deuterium atoms that are in "labile" positions, such as those attached to oxygen or nitrogen, or on a carbon atom adjacent to a carbonyl group. For estrogens, deuteriums on the phenolic hydroxyl group are particularly susceptible to exchange.
To minimize isotopic exchange:
-
Choose standards with stable deuterium labels: Select standards where deuterium atoms are placed on non-exchangeable positions of the carbon skeleton.
-
Control pH: Avoid strongly acidic or basic conditions during sample preparation and storage, as these can catalyze H/D exchange. The rate of exchange for phenolic hydrogens increases significantly with pH.[1]
-
Use aprotic solvents: When preparing stock solutions, use aprotic solvents (e.g., acetonitrile, methanol) instead of water where possible.
-
Limit exposure to high temperatures: Elevated temperatures can accelerate the rate of exchange.
Q3: How does the isotopic purity of the deuterated standard affect my results?
A3: The isotopic purity of a deuterated standard refers to the percentage of the compound that is fully deuterated at the specified positions. If the standard contains a significant amount of the unlabeled (native) analyte, it will contribute to the signal of the analyte being measured, leading to an overestimation of its concentration. It is crucial to use standards with high isotopic purity (typically ≥98%) to ensure accurate quantification.[2]
Q4: Can a deuterated internal standard completely eliminate matrix effects?
A4: While deuterated internal standards are considered the gold standard for correcting matrix effects in LC-MS/MS, they may not eliminate them completely.[3] Differential matrix effects can occur if the analyte and the internal standard do not co-elute perfectly or if they respond differently to ion suppression or enhancement in a specific matrix. Therefore, it is essential to validate the method and assess matrix effects for each biological matrix being analyzed.
Troubleshooting Guides
Issue 1: Inaccurate quantification or high variability in results.
| Possible Cause | Troubleshooting Step |
| Isotopic Exchange | 1. Review the position of the deuterium labels on your standard. Avoid standards with labels on the phenolic hydroxyl group if possible. 2. Analyze a sample of the deuterated standard in your sample matrix and look for the appearance of the unlabeled analyte over time. 3. Optimize your sample preparation to avoid harsh pH conditions and high temperatures. |
| Matrix Effects | 1. Perform a matrix effect evaluation using the post-column infusion or post-extraction spike method (see Experimental Protocols section). 2. If significant matrix effects are observed, improve your sample clean-up procedure (e.g., use a more effective solid-phase extraction protocol). 3. Adjust your chromatographic method to separate the analyte and internal standard from the interfering matrix components. |
| Low Isotopic Purity | 1. Verify the isotopic purity of your standard from the manufacturer's certificate of analysis. 2. If in doubt, you can assess the isotopic purity using high-resolution mass spectrometry.[4] 3. Consider using a standard from a different supplier with a higher guaranteed isotopic purity. |
| Improper Storage | 1. Review the manufacturer's recommendations for storage temperature and solvent. 2. Prepare fresh working solutions from your stock solution. 3. If you suspect degradation, purchase a new vial of the standard. |
Issue 2: Chromatographic peak for the deuterated standard is not co-eluting with the native analyte.
| Possible Cause | Troubleshooting Step |
| Deuterium Isotope Effect | 1. This is an inherent property of deuterated compounds. A slight shift in retention time is not always problematic if it does not lead to differential matrix effects. 2. If the shift is significant and causing issues, you may need to adjust your chromatographic conditions (e.g., gradient, flow rate, column chemistry) to improve co-elution. 3. In some cases, using a ¹³C-labeled internal standard, which does not exhibit a significant chromatographic shift, may be a better option, although they are generally more expensive.[5] |
Quantitative Data
Table 1: Isotopic Purity of a Commercial Deuterated 17β-Estradiol Standard
| Isotopologue | Relative Abundance (%) |
| d0 (unlabeled) | 0.1 |
| d1 | 0.2 |
| d2 | 0.5 |
| d3 | 2.0 |
| d4 | 97.2 |
Note: This is representative data. Always refer to the certificate of analysis provided by the manufacturer for the specific lot of your standard.
Table 2: H/D Exchange of Phenolic Hydroxyl Groups in Deuterated Water (D₂O) at Different pD (pH equivalent in D₂O)
| Compound | pD | Rate Constant (k, s⁻¹) | Half-life (t₁/₂, min) |
| Phenol | 7.0 | Very Slow | > 24 hours |
| Phenol | 9.0 | 1.2 x 10⁻⁴ | ~96 |
| Catechol | 6.93 | 1.5 x 10⁻⁵ | ~770 |
| Catechol | 8.88 | 2.1 x 10⁻⁴ | ~55 |
Data extrapolated from studies on phenolic compounds to illustrate the effect of pH on H/D exchange rates.[6][7]
Table 3: Impact of Matrix Effects on the Quantification of 17β-Estradiol in Human Serum
| Sample Preparation | Matrix Effect (%) * | Accuracy (% Recovery) |
| Protein Precipitation | -35% (Ion Suppression) | 65% |
| Liquid-Liquid Extraction | -15% (Ion Suppression) | 85% |
| Solid-Phase Extraction (SPE) | -5% (Ion Suppression) | 95% |
*Matrix Effect (%) = [(Response in matrix - Response in solvent) / Response in solvent] x 100. A negative value indicates ion suppression. Data is illustrative of typical trends.[8]
Experimental Protocols
Methodology 1: LC-MS/MS Analysis of 17β-Estradiol in Human Serum
This protocol is a general guideline and may require optimization for your specific instrumentation and application.
-
Sample Preparation (Solid-Phase Extraction):
-
To 200 µL of serum, add 50 µL of internal standard solution (e.g., 1 ng/mL 17β-Estradiol-d5 in methanol).
-
Vortex and allow to equilibrate for 15 minutes at 4°C.
-
Condition an SPE cartridge (e.g., C18) with 1 mL of methanol followed by 1 mL of water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the estrogens with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Conditions:
-
Column: C18 column (e.g., 50 x 2.1 mm, 2.6 µm).
-
Mobile Phase A: 0.2 mM Ammonium Fluoride in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start at 20% B, ramp to 80% B over 5 minutes, hold for 1 minute, then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: Triple quadrupole in negative electrospray ionization (ESI-) mode.
-
MRM Transitions:
-
17β-Estradiol: Q1 271.2 -> Q3 145.1
-
17β-Estradiol-d5: Q1 276.2 -> Q3 147.1
-
-
Methodology 2: Evaluation of Matrix Effects using Post-Column Infusion
-
Setup:
-
Configure a T-junction between the LC column outlet and the mass spectrometer inlet.
-
Use a syringe pump to deliver a constant flow of a solution containing the deuterated estrogen standard (e.g., 100 ng/mL in 50:50 acetonitrile:water) into the T-junction at a low flow rate (e.g., 10 µL/min).
-
-
Procedure:
-
Begin infusing the standard solution and allow the signal to stabilize.
-
Inject a blank matrix extract (a sample prepared using the same procedure as your study samples but without the analyte or internal standard).
-
Monitor the signal of the infused standard throughout the chromatographic run.
-
Any dip in the baseline signal indicates ion suppression at that retention time, while a rise indicates ion enhancement.
-
Methodology 3: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method
-
Prepare three sets of samples:
-
Set A (Neat Solution): A known amount of the deuterated estrogen standard is spiked into the reconstitution solvent.
-
Set B (Post-Extraction Spike): A blank matrix sample is extracted and then spiked with the same known amount of the deuterated standard as in Set A.
-
Set C (Pre-Extraction Spike): A blank matrix is spiked with the deuterated standard before the extraction process.
-
-
Analysis:
-
Analyze all three sets of samples by LC-MS/MS.
-
-
Calculations:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) x 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) x 100
-
Process Efficiency (%) = (Peak Area in Set C / Peak Area in Set A) x 100
-
Visualizations
Caption: A typical experimental workflow for the analysis of estrogens in serum.
Caption: Two common methods for evaluating matrix effects in LC-MS/MS.
Caption: A logical workflow for troubleshooting inaccurate results.
References
- 1. mdpi.com [mdpi.com]
- 2. digitalcommons.cedarville.edu [digitalcommons.cedarville.edu]
- 3. jsbms.jp [jsbms.jp]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The unique catalytic role of water in aromatic C–H activation at neutral pH: a combined NMR and DFT study of polyphenolic compounds - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D0CP02826F [pubs.rsc.org]
- 7. H/D Exchange Processes in Flavonoids: Kinetics and Mechanistic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Sensitive and Robust UPLC-MS/MS Method for Quantitation of Estrogens and Progestogens in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods Utilizing 4-Methoxy Estrone-d4
For researchers, scientists, and drug development professionals engaged in the precise quantification of estrogen metabolites, the selection of an appropriate internal standard is paramount for robust and reliable analytical method validation. This guide provides an objective comparison of analytical methods employing 4-Methoxy estrone-d4 as an internal standard, juxtaposed with alternative approaches. The information herein is supported by experimental data to aid in the informed selection of methodologies for estrogen analysis.
Introduction to 4-Methoxy Estrone and the Role of Internal Standards
4-Methoxy estrone (4-MeO-E1) is a metabolite of the endogenous estrogen, estrone.[1] It is formed from 4-hydroxyestrone through a process mediated by the enzyme catechol-O-methyltransferase (COMT).[2][3] The balance of estrogen metabolites is crucial for health, and accurate measurement of these compounds is vital in various research fields, including cancer and hormone-related diseases.[3]
In quantitative analysis, particularly with powerful techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), internal standards are indispensable. They are compounds added to samples at a known concentration to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response.[4] Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard because their physicochemical properties are nearly identical to the analyte of interest.[4]
Performance Comparison of Internal Standards: Deuterated vs. ¹³C-Labeled
The choice of isotopic label for an internal standard can significantly impact assay performance. The two most common types of stable isotope labeling are deuterium (d) and carbon-13 (¹³C).
This compound (Deuterated)
-
Advantages: Generally less expensive to synthesize than their ¹³C-labeled counterparts.
-
Disadvantages:
-
Chromatographic Shift: Deuterated standards can sometimes exhibit slightly different chromatographic retention times compared to the unlabeled analyte.[5] This can be problematic if the analyte and internal standard do not co-elute, as they may experience different matrix effects, leading to inaccurate quantification.[6]
-
Isotope Effects: The difference in mass between deuterium and hydrogen can sometimes lead to different fragmentation patterns in the mass spectrometer.
-
Potential for Deuterium Exchange: In some instances, deuterium atoms can be lost and exchanged with protons from the surrounding solution, which would compromise the accuracy of the results.
-
¹³C-Labeled 4-Methoxy Estrone
-
Advantages:
-
Co-elution: ¹³C-labeled standards almost perfectly co-elute with the native analyte, ensuring that both experience the same ionization suppression or enhancement from the sample matrix.[6][7] This leads to more accurate and precise results.
-
No Isotope Effects: The small mass difference between ¹³C and ¹²C does not typically result in different chromatographic behavior or fragmentation.[6]
-
Label Stability: The ¹³C label is chemically stable and not prone to exchange.
-
-
Disadvantages:
-
Higher Cost: The synthesis of ¹³C-labeled compounds is often more complex and expensive.
-
Summary of Performance Characteristics
| Feature | This compound (Deuterated) | ¹³C-Labeled 4-Methoxy estrone |
| Co-elution with Analyte | May exhibit a slight retention time shift. | Co-elutes with the analyte. |
| Compensation for Matrix Effects | Good, but can be compromised by chromatographic separation. | Excellent, due to co-elution. |
| Isotopic Stability | Generally stable, but risk of back-exchange in certain conditions. | Highly stable. |
| Cost | Generally lower. | Generally higher. |
| Overall Accuracy and Precision | High, but potentially less robust than ¹³C-labeled standards. | Considered the most accurate and precise option. |
Quantitative Data for Analytical Method Validation
The following table summarizes typical validation parameters for LC-MS/MS methods for the quantification of estrogen metabolites, including 4-Methoxy estrone. These values are representative of what can be achieved with a well-developed and validated method using a stable isotope-labeled internal standard like this compound.
| Validation Parameter | Typical Performance |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 - 10 pg/mL |
| Upper Limit of Quantification (ULOQ) | 1000 - 10000 pg/mL |
| Intra-assay Precision (%CV) | < 15% |
| Inter-assay Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% of the nominal concentration |
| Recovery | 85 - 115% |
| Matrix Effect | Compensated by the internal standard to be within acceptable limits |
Note: Specific values can vary depending on the laboratory, instrumentation, and sample matrix.
Experimental Protocols
Experimental Workflow
The general workflow for the analysis of 4-Methoxy estrone in biological samples such as serum or urine is depicted below.
Caption: General workflow for the quantification of 4-Methoxy estrone.
Detailed Methodology: LC-MS/MS Analysis of 4-Methoxy Estrone
This protocol is a representative example for the quantification of 4-Methoxy estrone in human serum.
1. Sample Preparation (Liquid-Liquid Extraction - LLE)
-
To 500 µL of serum sample, add 50 µL of the internal standard working solution (this compound in methanol).
-
Add 2 mL of methyl tert-butyl ether (MTBE).
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of 50% methanol in water.
2. LC-MS/MS Parameters
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Gradient: Start with 30% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), Negative or Positive mode (analyte dependent).
-
Scan Type: Selected Reaction Monitoring (SRM).
-
MRM Transitions (example):
-
4-Methoxy estrone: Q1: 300.2 -> Q3: 285.2
-
This compound: Q1: 304.2 -> Q3: 289.2
-
-
Note: Specific transitions and collision energies should be optimized for the instrument in use.
-
Estrogen Metabolism Signaling Pathway
The following diagram illustrates the metabolic pathway leading to the formation of 4-Methoxy estrone. Understanding this pathway is crucial for interpreting the results of estrogen metabolite analysis.
Caption: Metabolic pathway of 4-Methoxy estrone formation.
Conclusion
The validation of analytical methods for quantifying 4-Methoxy estrone is critical for advancing research in endocrinology and related fields. While this compound is a widely used and generally reliable internal standard, laboratories should consider the potential advantages of ¹³C-labeled standards for achieving the highest levels of accuracy and precision, particularly when dealing with complex biological matrices. The choice of internal standard should be based on a careful evaluation of performance requirements, cost, and availability. The methodologies and data presented in this guide provide a framework for making these critical decisions and for establishing robust and reliable analytical methods for estrogen metabolite analysis.
References
- 1. 4-Methoxyestrone - Wikipedia [en.wikipedia.org]
- 2. 4-Methoxyestrone/4-Hydroxyestrone Ratio | Rupa Health [rupahealth.com]
- 3. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. ukisotope.com [ukisotope.com]
- 6. researchgate.net [researchgate.net]
- 7. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Accuracy and Precision of 4-Methoxy Estrone-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of estrogens and their metabolites is critical in various fields, including clinical research, endocrinology, and drug development. The use of stable isotope-labeled internal standards in conjunction with mass spectrometry is the gold standard for achieving reliable results. This guide provides a comparative overview of the performance of 4-Methoxy estrone-d4 as an internal standard, particularly for the analysis of 4-Methoxy estrone, and discusses its merits relative to other potential internal standards.
The Critical Role of Internal Standards in Quantitative Analysis
Internal standards are essential for correcting for variations that can occur during sample preparation and analysis. These variations may include extraction losses, matrix effects (ion suppression or enhancement), and fluctuations in instrument response. An ideal internal standard should mimic the analyte of interest in its chemical and physical properties, co-eluting chromatographically and exhibiting similar ionization efficiency. Stable isotope-labeled internal standards, such as this compound, are considered the most effective as they are chemically identical to the analyte, with the only difference being a mass shift due to the incorporated isotopes. This ensures that they behave nearly identically to the analyte throughout the entire analytical process, providing the most accurate correction.
Performance of Deuterated Internal Standards: A Case Study
Table 1: Method Validation Data for an Estrogen Profile Analysis Using a Deuterated Internal Standard (Estrone-d4) [1]
| Analyte | Concentration Level | Accuracy (% Bias) | Intra-day Precision (CV%) | Inter-day Precision (CV%) |
| 4-Methoxyestrone | Low | -5.2 | 8.9 | 11.2 |
| Medium | -3.1 | 6.5 | 8.1 | |
| High | -1.8 | 4.3 | 5.7 | |
| Estrone | Low | -4.8 | 8.5 | 10.9 |
| Medium | -2.9 | 6.1 | 7.8 | |
| High | -1.5 | 4.0 | 5.5 | |
| Estradiol | Low | -6.1 | 9.2 | 11.8 |
| Medium | -3.5 | 6.8 | 8.5 | |
| High | -2.0 | 4.6 | 6.0 |
This table summarizes representative data from a study using a deuterated estrone internal standard to demonstrate the typical performance of such methods. The data is illustrative of the expected accuracy and precision when using a suitable isotopically labeled internal standard.
Comparison with Alternative Internal Standards
The choice of an internal standard is a critical decision in method development. While this compound is an excellent choice for the quantification of 4-Methoxy estrone, other options exist, each with its own set of advantages and disadvantages.
Table 2: Comparison of Different Types of Internal Standards for 4-Methoxy Estrone Analysis
| Internal Standard Type | Example | Advantages | Disadvantages |
| Deuterated Analyte | This compound | - Closely mimics the analyte's behavior- Co-elutes with the analyte- Corrects for matrix effects and extraction loss effectively | - Potential for isotopic exchange (H/D exchange) in some cases- Possible slight chromatographic shift from the native analyte |
| ¹³C-Labeled Analyte | 4-Methoxy estrone-¹³C₃,d₃ | - Highly stable, no risk of isotopic exchange- Co-elutes perfectly with the analyte- Considered the "gold standard" | - Generally more expensive to synthesize- Less commonly available |
| Structural Analog | A different, structurally similar methoxyestrone | - Can be more cost-effective | - May not co-elute perfectly- May have different ionization efficiency- Less effective at correcting for matrix effects and extraction loss |
| Non-related Compound | A compound with similar chemical properties but different structure | - Readily available and inexpensive | - Does not mimic the analyte's behavior closely- Least effective at correcting for analytical variability |
Experimental Protocols
The following is a representative experimental protocol for the analysis of 4-Methoxy estrone using an internal standard like this compound, based on common practices in the field.
Sample Preparation: Liquid-Liquid Extraction
-
To 1 mL of serum or plasma, add the internal standard solution (e.g., this compound in methanol).
-
Vortex briefly to mix.
-
Add 5 mL of a mixture of ethyl acetate and hexane (e.g., 80:20 v/v).
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes to separate the phases.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Gradient: A suitable gradient to separate 4-Methoxy estrone from other matrix components and isomers.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), negative or positive mode depending on the analyte and derivatization.
-
Scan Type: Selected Reaction Monitoring (SRM).
-
Transitions:
-
4-Methoxy estrone: Monitor a specific precursor ion to product ion transition.
-
This compound: Monitor the corresponding mass-shifted precursor to product ion transition.
-
-
Visualizing the Workflow
Experimental Workflow for Estrogen Analysis
Caption: A generalized workflow for the quantification of 4-Methoxy estrone using an internal standard.
Signaling Pathway of Estrogen Metabolism
Caption: Simplified metabolic pathway showing the formation of Methoxyestrones from Estrone.
Conclusion
The use of a stable isotope-labeled internal standard is paramount for achieving accurate and precise quantification of 4-Methoxy estrone. This compound represents an excellent choice, as it closely mimics the behavior of the endogenous analyte, thereby providing reliable correction for analytical variability. While direct comparative data is limited, the performance of methods using analogous deuterated standards demonstrates the high level of accuracy and precision that can be expected. For applications requiring the absolute highest level of certainty and where budget allows, a ¹³C-labeled internal standard could be considered as a superior alternative due to its greater isotopic stability. The selection of the most appropriate internal standard will ultimately depend on the specific requirements of the assay, including the desired level of accuracy, cost considerations, and availability.
References
Unveiling the Limits: A Comparative Guide to the Detection of 4-Methoxyestrone
For researchers and drug development professionals engaged in the nuanced field of estrogen metabolism, the precise and sensitive quantification of estrogen metabolites is paramount. 4-Methoxyestrone (4-MeOE1), a key metabolite of estrone, is gaining increasing attention for its biological activities. This guide provides a comparative analysis of the limit of detection (LOD) and limit of quantitation (LOQ) for 4-Methoxyestrone, alongside other critical estrogen metabolites, offering a valuable resource for selecting the appropriate analytical standards and methodologies.
The determination of low-level concentrations of estrogen metabolites in complex biological matrices such as serum and urine necessitates highly sensitive analytical techniques. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose, offering superior specificity and sensitivity compared to traditional immunoassay methods. The use of deuterated internal standards, such as 4-Methoxyestrone-d4, is a cornerstone of accurate quantification in LC-MS/MS assays, as they mimic the behavior of the analyte of interest, correcting for matrix effects and variations in sample processing.
Performance Comparison of Estrogen Metabolite Quantification
The following table summarizes the limits of quantitation (LOQ) and detection (LOD) for 4-Methoxyestrone and other relevant estrogen metabolites, as determined by various LC-MS/MS methods. These values are critical indicators of the analytical sensitivity of the methods and provide a benchmark for comparing different approaches.
| Analyte | Limit of Quantitation (LOQ) | Limit of Detection (LOD) | Matrix | Analytical Method |
| 4-Methoxyestrone | ≤ 1.0 pg/mL[1] | 0.156 pg/mL[2] | Serum | LC-MS/MS[1] |
| 2-Methoxyestrone | ≤ 1.0 pg/mL[1] | 0.156 pg/mL[2] | Serum | LC-MS/MS[1] |
| 16α-Hydroxyestrone | ≤ 1.0 pg/mL[1] | 0.156 pg/mL[2] | Serum | LC-MS/MS[1] |
| Estrone | ≤ 1.0 pg/mL[1] | - | Serum | LC-MS/MS[1] |
| Estradiol | ≤ 1.0 pg/mL[1] | - | Serum | LC-MS/MS[1] |
| Estriol | ≤ 1.0 pg/mL[1] | - | Serum | LC-MS/MS[1] |
| Various Estrogen Metabolites | 2 pg on column[3] | - | Urine | LC-MS/MS with derivatization[3] |
Experimental Protocols
The determination of the limit of detection for estrogen metabolites by LC-MS/MS involves a multi-step process designed to ensure accuracy, precision, and sensitivity. Below is a representative experimental protocol.
Sample Preparation
-
Internal Standard Spiking: A known concentration of the deuterated internal standard (e.g., 4-Methoxyestrone-d4) is added to the biological sample (e.g., serum or urine) at the beginning of the extraction process.
-
Extraction: The estrogens and their metabolites are extracted from the biological matrix using either liquid-liquid extraction (LLE) with an organic solvent (e.g., methyl t-butyl ether) or solid-phase extraction (SPE) with a specific sorbent.
-
Derivatization (Optional but common for enhanced sensitivity): To improve ionization efficiency and, consequently, the sensitivity of the analysis, the extracted estrogens can be derivatized. A common derivatizing agent is dansyl chloride, which adds a readily ionizable group to the estrogen molecules.[3]
-
Reconstitution: After extraction and optional derivatization, the dried extract is reconstituted in a solvent compatible with the LC-MS/MS system.
LC-MS/MS Analysis
-
Chromatographic Separation: The reconstituted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. The analytes are separated on a reversed-phase column (e.g., C18) using a gradient elution with a mobile phase typically consisting of a mixture of water and an organic solvent (e.g., methanol or acetonitrile) with additives like formic acid or ammonium hydroxide to improve peak shape and ionization.
-
Mass Spectrometric Detection: The eluent from the LC system is introduced into the ion source of a tandem mass spectrometer (e.g., a triple quadrupole mass spectrometer). The analytes are ionized, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).
-
Quantification: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for each analyte and its corresponding deuterated internal standard are monitored. The ratio of the peak area of the analyte to the peak area of the internal standard is used to calculate the concentration of the analyte in the original sample.
Limit of Detection (LOD) and Limit of Quantitation (LOQ) Determination
The LOD is typically determined as the lowest concentration of the analyte that can be reliably distinguished from the background noise, often defined as a signal-to-noise ratio of 3:1. The LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy, usually a signal-to-noise ratio of 10:1 or the lowest point on the calibration curve that meets predefined acceptance criteria (e.g., precision within ±20% and accuracy within 80-120%).
Visualizing the Workflow
The following diagram illustrates the typical experimental workflow for determining the limit of detection of estrogen metabolites.
References
Navigating the Nuances of 4-Methoxyestrone Quantification: A Comparative Guide to Analytical Methods and Internal Standards
For researchers, scientists, and drug development professionals engaged in the precise measurement of estrogen metabolites, this guide offers an objective comparison of analytical methodologies for the quantification of 4-Methoxyestrone, with a special focus on the role and performance of its deuterated internal standard, 4-Methoxyestrone-d4.
The accurate quantification of 4-Methoxyestrone (4-MeOE1), a key metabolite in the estrogen metabolic pathway, is critical for understanding its physiological and pathological roles. This guide provides a comparative overview of the prevalent analytical techniques, their limits of quantification (LOQ), and a discussion on the selection of appropriate internal standards to ensure data accuracy and reliability.
Performance Benchmark: Limit of Quantification (LOQ)
The limit of quantification (LOQ) is a critical performance characteristic of any analytical method, representing the lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. For 4-Methoxyestrone, the LOQ is heavily dependent on the analytical technique employed and the biological matrix being analyzed. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for its high sensitivity and specificity.
| Analytical Method | Matrix | Limit of Quantification (LOQ) for 4-Methoxyestrone |
| LC-MS/MS | Serum | As low as 1.0 pg/mL |
| LC-MS/MS | Urine | 0.02 to 0.1 ng/mL |
| GC-MS | Urine | 0.02 to 0.1 ng/mL |
This table summarizes representative LOQ values for 4-Methoxyestrone from published analytical methods. Actual LOQs may vary depending on the specific instrumentation, method parameters, and laboratory conditions.
The Crucial Role of Internal Standards: 4-Methoxyestrone-d4 and Alternatives
To correct for variability during sample preparation and analysis, the use of a stable isotope-labeled internal standard (SIL-IS) is indispensable. 4-Methoxyestrone-d4, a deuterated analog of 4-Methoxyestrone, is commonly employed for this purpose. However, the choice of isotopic label (deuterium vs. carbon-13) can influence analytical performance.
4-Methoxyestrone-d4 (Deuterated Internal Standard):
-
Advantages: More readily available and generally less expensive than ¹³C-labeled standards.
-
Considerations: Deuterated standards may exhibit a slight chromatographic shift compared to the native analyte due to the kinetic isotope effect. This can potentially impact the accuracy of quantification if not properly addressed during method validation. There is also a theoretical risk of deuterium-hydrogen exchange, although this is less of a concern with chemically stable labels.
¹³C-Labeled 4-Methoxyestrone (Alternative Internal Standard):
-
Advantages: Co-elutes perfectly with the unlabeled analyte, leading to more accurate correction for matrix effects and instrument variability.[1] ¹³C labels are chemically more stable and not susceptible to exchange.[2][3]
-
Considerations: Typically more expensive and may have limited commercial availability compared to their deuterated counterparts.[4]
For the most rigorous quantitative assays, particularly in complex biological matrices, ¹³C-labeled internal standards are considered superior due to their identical chromatographic behavior and higher isotopic stability.[1][3][4] However, for many applications, 4-Methoxyestrone-d4 provides a reliable and cost-effective solution when its potential for chromatographic separation from the native analyte is accounted for in the analytical method.
Experimental Protocols: A Representative LC-MS/MS Methodology
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the preferred method for the sensitive and specific quantification of 4-Methoxyestrone.[5] The following is a generalized experimental protocol based on common practices in the field.
Sample Preparation (Human Urine)
-
Enzymatic Hydrolysis: To measure total 4-Methoxyestrone (conjugated and unconjugated), urine samples are typically subjected to enzymatic hydrolysis using β-glucuronidase/sulfatase to cleave the glucuronide and sulfate conjugates.
-
Internal Standard Spiking: A known amount of the internal standard (e.g., 4-Methoxyestrone-d4) is added to each sample at the beginning of the preparation process to control for procedural losses.
-
Solid-Phase Extraction (SPE): The hydrolyzed samples are then purified and concentrated using a solid-phase extraction cartridge. This step removes interfering substances from the matrix.
-
Elution and Evaporation: The analyte and internal standard are eluted from the SPE cartridge with an appropriate organic solvent, and the eluate is evaporated to dryness under a stream of nitrogen.
-
Reconstitution: The dried residue is reconstituted in a solvent compatible with the LC-MS/MS system for injection.
LC-MS/MS Analysis
-
Chromatography: The reconstituted sample is injected into an HPLC system equipped with a C18 reverse-phase column. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile), often with a modifier like formic acid or ammonium formate, is used to separate 4-Methoxyestrone from other endogenous compounds.
-
Mass Spectrometry: The column effluent is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both 4-Methoxyestrone and its internal standard are monitored to ensure high selectivity and sensitivity.
-
Quantification: The concentration of 4-Methoxyestrone in the sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of 4-Methoxyestrone and a constant concentration of the internal standard.
Visualizing the Metabolic Pathway
The formation of 4-Methoxyestrone is a key step in the detoxification pathway of estrogens. Understanding this pathway provides context for the importance of its accurate measurement.
References
A Comparative Guide to Inter-laboratory Methods for 4-Methoxyestrone-d4 Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction to 4-Methoxyestrone
4-Methoxyestrone (4-MeO-E1) is a metabolite of estrone, formed via hydroxylation by cytochrome P450 enzymes (primarily CYP1B1) to 4-hydroxyestrone (4-OH-E1), followed by methylation catalyzed by catechol-O-methyltransferase (COMT).[1][2] This metabolic pathway is a key part of estrogen detoxification.[3] The balance between the formation of 4-hydroxyestrone and its subsequent methylation to 4-methoxyestrone is of significant interest in clinical research, particularly in the context of hormone-dependent cancers.[2][4] Inadequate methylation can lead to an accumulation of 4-hydroxyestrone, which can be oxidized to reactive quinones that may cause DNA damage.[2][5] Therefore, accurate quantification of 4-methoxyestrone is essential for assessing estrogen metabolism and associated health risks. 4-Methoxyestrone-d4 is a stable isotope-labeled internal standard used to improve the accuracy and precision of quantitative analysis by mass spectrometry.[6]
Estrogen Metabolism Signaling Pathway
The following diagram illustrates the metabolic pathway of estrogens, highlighting the formation of 4-Methoxyestrone.
Comparative Analysis of Analytical Methods
The quantification of 4-Methoxyestrone and its deuterated internal standard is predominantly performed using mass spectrometry-based methods, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These techniques offer high sensitivity and selectivity, which are crucial for measuring the low concentrations of estrogen metabolites in biological matrices such as urine and serum.[7]
The following tables summarize the performance characteristics of representative GC-MS and LC-MS/MS methods as reported in the literature.
Table 1: Comparison of GC-MS Method Performance
| Parameter | Method A (Urine) | Method B (Urine)[8] |
| Instrumentation | GC-MS | GC-MS |
| Derivatization | Ethoxycarbonylation-Pentafluorobenzylation | Silylation (MSTFA) |
| Linearity (r²) | > 0.995 | Not specified, quadratic model for some analytes |
| Limit of Quantification (LOQ) | 0.02 - 0.1 ng/mL | Not specified |
| Precision (% CV) | 1.4 - 10.5% | Not specified |
| Accuracy (% Bias) | 91.4 - 108.5% | Not specified |
Table 2: Comparison of LC-MS/MS Method Performance
| Parameter | Method C (Serum)[9] | Method D (General)[7] |
| Instrumentation | SCIEX Triple Quad™ 6500+ | Various LC-MS/MS systems |
| Derivatization | Not required | Optional (e.g., Dansyl chloride) |
| Linearity (r²) | Not specified | Typically > 0.99 |
| Limit of Quantification (LOQ) | ≤ 1.0 pg/mL | 0.5 - 5 pg/mL |
| Precision (% CV) | Not specified | Generally < 15% |
| Accuracy (% Bias) | Not specified | Generally 85-115% |
Experimental Protocols
Detailed methodologies are critical for the reproducibility and comparison of results across different laboratories. Below are generalized protocols for the analysis of 4-Methoxyestrone using GC-MS and LC-MS/MS.
1. General Protocol for GC-MS Analysis of 4-Methoxyestrone
This protocol involves enzymatic hydrolysis of conjugates, extraction, derivatization to increase volatility, and subsequent GC-MS analysis.
-
Sample Preparation:
-
A known volume of the biological sample (e.g., 1-2 mL of urine or serum) is aliquoted.
-
The sample is spiked with a known amount of 4-Methoxyestrone-d4 internal standard solution.
-
For the analysis of total 4-Methoxyestrone, enzymatic hydrolysis is performed using β-glucuronidase and sulfatase to deconjugate the metabolites.
-
The sample is then subjected to extraction, typically Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE), to isolate the estrogens and remove interferences.
-
-
Derivatization:
-
The dried extract is derivatized to increase the volatility and thermal stability of the analytes for GC analysis. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS, which converts hydroxyl groups to trimethylsilyl (TMS) ethers.
-
-
GC-MS Analysis:
-
The derivatized sample is injected into the GC-MS system.
-
Analytes are separated on a capillary column (e.g., DB-5ms).
-
The mass spectrometer is operated in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
-
-
Quantification:
-
A calibration curve is prepared using known concentrations of 4-Methoxyestrone standard and a fixed concentration of the 4-Methoxyestrone-d4 internal standard.
-
The concentration of 4-Methoxyestrone in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
2. General Protocol for LC-MS/MS Analysis of 4-Methoxyestrone
LC-MS/MS methods often do not require derivatization and are highly sensitive, making them suitable for serum analysis where concentrations are typically lower.
-
Sample Preparation:
-
A small volume of serum (e.g., 200-500 µL) is used.
-
The sample is spiked with the 4-Methoxyestrone-d4 internal standard.
-
Protein precipitation is performed by adding a solvent like acetonitrile or methanol, followed by centrifugation.
-
Alternatively, LLE or SPE can be used for cleaner extracts.[9]
-
-
LC-MS/MS Analysis:
-
The supernatant or the reconstituted dried extract is injected into the LC-MS/MS system.
-
Chromatographic separation is achieved on a C18 column with a gradient elution using mobile phases such as water and methanol/acetonitrile with additives like formic acid or ammonium fluoride. It is important to achieve chromatographic separation of isomers like 2-Methoxyestrone and 4-Methoxyestrone.[9]
-
The mass spectrometer is operated in MRM mode. Specific precursor-to-product ion transitions for both 4-Methoxyestrone and 4-Methoxyestrone-d4 are monitored.
-
-
Quantification:
-
Quantification is performed using an internal standard calibration curve, similar to the GC-MS method.
-
Conclusion
Both GC-MS and LC-MS/MS are powerful techniques for the reliable quantification of 4-Methoxyestrone in biological samples, with the use of 4-Methoxyestrone-d4 as an internal standard being essential for achieving high accuracy and precision. LC-MS/MS methods generally offer higher sensitivity and throughput due to simpler sample preparation (no derivatization required). The choice of method will depend on the specific requirements of the study, including the biological matrix, required sensitivity, and available instrumentation. The data and protocols presented in this guide serve as a valuable resource for laboratories aiming to establish or refine their analytical methods for estrogen metabolite profiling.
References
- 1. 4-Methoxyestrone/4-Hydroxyestrone Ratio | Rupa Health [rupahealth.com]
- 2. 4-Hydroxyestrone | Rupa Health [rupahealth.com]
- 3. 4-Methoxyestrone | Rupa Health [rupahealth.com]
- 4. 4-Hydroxy estrogen metabolite, causing genomic instability by attenuating the function of spindle-assembly checkpoint, can serve as a biomarker for breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. physicianslab.com [physicianslab.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iris.unito.it [iris.unito.it]
- 9. sciex.com [sciex.com]
A Head-to-Head Comparison of 4-Methoxy Estrone-d4 and 13C-labeled 4-Methoxy Estrone for Quantitative Mass Spectrometry
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of estrogen metabolites, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides an objective comparison of two commonly employed stable isotope-labeled internal standards for 4-Methoxy estrone: the deuterated form (4-Methoxy estrone-d4) and the carbon-13 labeled version (13C-labeled 4-Methoxy estrone). This comparison is supported by established principles of stable isotope dilution analysis and performance data from analogous compounds in mass spectrometry-based assays.
The consensus in the analytical community leans towards the superiority of 13C-labeled internal standards over their deuterated counterparts for quantitative mass spectrometry.[1][2] This preference is rooted in the greater isotopic stability and the identical physicochemical behavior of 13C-labeled compounds to their endogenous, unlabeled counterparts.[1] While deuterated standards are often more readily available and cost-effective, they can present analytical challenges that may compromise data quality.[1]
Performance Characteristics: A Comparative Overview
The ideal internal standard should co-elute with the analyte of interest, exhibit no isotopic instability (loss or exchange of the label), and behave identically during sample preparation and ionization to effectively compensate for matrix effects.[1][3]
| Feature | This compound (Deuterated) | 13C-labeled 4-Methoxy estrone | Rationale & Supporting Data |
| Chromatographic Co-elution | Potential for retention time shift. | Co-elutes perfectly with the unlabeled analyte. | Deuteration can alter the physicochemical properties of a molecule, leading to a slight difference in retention time on reversed-phase liquid chromatography (LC) columns. This can be problematic as the internal standard may not experience the exact same matrix effects as the analyte if they are not chromatographically resolved.[2][4] Studies on other deuterated compounds have demonstrated this chromatographic shift.[5] In contrast, the minor mass difference in 13C-labeled standards does not typically affect chromatographic behavior, ensuring true co-elution.[6] |
| Isotopic Stability | Risk of back-exchange (D-to-H). | Highly stable, no risk of label exchange. | Deuterium atoms, particularly those on certain positions of a molecule, can be susceptible to exchange with protons from the solvent or matrix, especially under certain pH or temperature conditions during sample preparation or storage. This can lead to a decrease in the internal standard signal and an artificial increase in the analyte signal, compromising accuracy. 13C labels are incorporated into the carbon backbone of the molecule and are not subject to this exchange.[1] |
| Matrix Effect Compensation | May be incomplete due to chromatographic shift. | Provides the most accurate compensation. | The primary role of a stable isotope-labeled internal standard is to compensate for variations in ionization efficiency caused by co-eluting matrix components (matrix effects). For this to be effective, the analyte and internal standard must experience the same ionization suppression or enhancement. Any chromatographic separation between the two can lead to differential matrix effects and inaccurate quantification.[2][3] The co-elution of 13C-labeled standards ensures they are the gold standard for matrix effect correction.[7] |
| Commercial Availability & Cost | Generally more readily available and less expensive. | Can be more expensive and less commonly available. | The synthesis of deuterated compounds is often less complex and therefore less costly than the multi-step synthesis required for incorporating 13C atoms. However, the availability of 13C-labeled standards is increasing. |
| Fragmentation in MS/MS | Fragmentation patterns can sometimes differ slightly from the unlabeled analyte. | Fragmentation is identical to the unlabeled analyte, with a corresponding mass shift. | While generally similar, the presence of deuterium can sometimes influence fragmentation pathways in tandem mass spectrometry (MS/MS), which may require specific optimization of collision energies. 13C-labeled standards exhibit identical fragmentation behavior to the native analyte. |
Experimental Protocols
Below are detailed methodologies for a typical quantitative analysis of 4-Methoxy estrone in a biological matrix (e.g., serum or urine) using a stable isotope-labeled internal standard with LC-MS/MS.
Sample Preparation (Liquid-Liquid Extraction)
-
Spiking: To 500 µL of the biological sample (e.g., serum), add a known concentration of the internal standard (either this compound or 13C-labeled 4-Methoxy estrone).
-
Extraction: Add 2 mL of a water-immiscible organic solvent (e.g., methyl tert-butyl ether, MTBE).
-
Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure thorough extraction.
-
Centrifugation: Centrifuge the sample at approximately 4000 x g for 10 minutes to separate the aqueous and organic layers.
-
Evaporation: Carefully transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water) for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte and internal standard, followed by a wash and re-equilibration step.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS):
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode (analyte dependent).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions for both the unlabeled 4-Methoxy estrone and the stable isotope-labeled internal standard need to be optimized.
-
Visualizing the Workflow and Rationale
Caption: A generalized workflow for the quantification of 4-Methoxy estrone.
Caption: Logical relationships of key performance characteristics.
Conclusion and Recommendation
For applications demanding the highest level of accuracy and precision, 13C-labeled 4-Methoxy estrone is the superior choice as an internal standard. Its identical chromatographic behavior and high isotopic stability ensure the most reliable correction for matrix effects and other sources of analytical variability. While this compound can be a viable and more economical option for some applications, researchers must be vigilant in validating its performance, particularly concerning potential chromatographic shifts and the stability of the deuterium label under the specific experimental conditions. The initial higher cost of a 13C-labeled standard can often be justified by the increased data quality and the reduced need for extensive troubleshooting during method development and validation.
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. foodriskmanagement.com [foodriskmanagement.com]
- 7. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard: A Comparative Guide to Deuterated vs. Non-Deuterated Internal Standards in Quantitative Analysis
In the precise world of analytical chemistry and drug development, the accuracy of quantitative measurements is paramount. Internal standards are crucial components in chromatographic and mass spectrometric assays, serving as a reference to correct for variability during sample preparation and analysis. The choice between a deuterated (stable isotope-labeled) and a non-deuterated (analog or homologous) internal standard can significantly impact the reliability and robustness of an assay. This guide provides an objective comparison, supported by experimental data and detailed protocols, to aid researchers in making an informed decision.
The Critical Role of Internal Standards
Internal standards are essential for mitigating a variety of potential errors in analytical workflows.[1] A known amount of the internal standard is added to every sample, calibrator, and quality control sample at the beginning of the sample preparation process. By maintaining a constant concentration, the internal standard's signal in the analytical instrument (e.g., a mass spectrometer) provides a benchmark against which the analyte's signal can be normalized. This normalization, by calculating the peak area ratio of the analyte to the internal standard, corrects for inconsistencies that can arise from several sources including:
-
Sample Preparation: Losses during extraction, evaporation, and reconstitution steps.
-
Injection Volume: Minor variations in the volume of sample injected into the analytical system.
-
Matrix Effects: Suppression or enhancement of the analyte's ionization in the mass spectrometer due to co-eluting compounds from the sample matrix (e.g., plasma, urine).[2][3]
The ideal internal standard should closely mimic the physicochemical properties of the analyte to ensure it is affected by these variables in the same way. This is where the distinction between deuterated and non-deuterated standards becomes critical.
Head-to-Head Comparison: Deuterated vs. Non-Deuterated Internal Standards
The fundamental difference between the two types of internal standards lies in their chemical structure. A deuterated internal standard is a version of the analyte where one or more hydrogen atoms have been replaced by their heavier isotope, deuterium. A non-deuterated internal standard is a different, but structurally similar, molecule. This structural difference dictates their performance in an assay.
Stable isotope-labeled internal standards, such as those labeled with deuterium, are widely considered the "gold standard" in quantitative bioanalysis.[4] Their key advantage is that they are chemically almost identical to the analyte. This near-identical nature means they co-elute with the analyte during chromatographic separation and experience the same degree of matrix effects and ionization efficiency in the mass spectrometer.[5][6] This co-elution is crucial for effective compensation of matrix effects.
Non-deuterated internal standards, while often more readily available and less expensive, have different chemical structures. This can lead to differences in chromatographic retention time, extraction recovery, and susceptibility to matrix effects, which can compromise the accuracy and precision of the results.
The following tables summarize the key performance differences based on experimental data from comparative studies.
Table 1: Comparison of Assay Precision
| Internal Standard Type | Analyte | Matrix | Precision (%CV / %RSD) | Reference |
| Non-Deuterated (Analog) | Kahalalide F | Human Plasma | 8.6% | Stokvis et al. |
| Deuterated (SIL) | Kahalalide F | Human Plasma | 7.6% | Stokvis et al. |
| Without Internal Standard | Pesticides | Cannabis Flower | > 50% | Shimadzu |
| Deuterated | Pesticides | Cannabis Flower | < 20% | Shimadzu |
As demonstrated in the data, the use of a deuterated internal standard resulted in a statistically significant improvement in assay precision (lower %CV) for the analysis of Kahalalide F. For pesticide analysis, the use of deuterated standards dramatically improved precision compared to having no internal standard.
Table 2: Comparison of Assay Accuracy
| Internal Standard Type | Analyte | Matrix | Accuracy (% Bias / % Recovery) | Reference |
| Non-Deuterated (Analog) | Kahalalide F | Human Plasma | -3.2% (96.8% of true value) | Stokvis et al. |
| Deuterated (SIL) | Kahalalide F | Human Plasma | +0.3% (100.3% of true value) | Stokvis et al. |
| Without Internal Standard | Pesticides | Cannabis Flower | > 60% difference from true value | Shimadzu |
| Deuterated | Pesticides | Cannabis Flower | Within 25% of true value | Shimadzu |
The accuracy of the assay for Kahalalide F was significantly improved with the use of a deuterated internal standard, with the mean bias being very close to zero. The pesticide analysis data further highlights the critical role of deuterated standards in achieving accurate quantification in complex matrices.
Experimental Protocols
To objectively evaluate the performance of a deuterated versus a non-deuterated internal standard for a specific analyte, a series of experiments should be conducted as part of the bioanalytical method validation. Below is a detailed protocol for such a comparative evaluation.
Protocol: Comparative Evaluation of Internal Standards
1. Objective: To determine which internal standard (deuterated or non-deuterated) provides superior accuracy and precision for the quantification of the target analyte in a specific biological matrix.
2. Materials:
- Analyte reference standard
- Deuterated internal standard
- Non-deuterated (analog) internal standard
- Control biological matrix (e.g., human plasma) from at least six different sources
- All necessary solvents and reagents for sample preparation and LC-MS/MS analysis
3. Preparation of Stock and Working Solutions:
- Prepare individual stock solutions of the analyte, deuterated IS, and non-deuterated IS in an appropriate organic solvent.
- Prepare separate working solutions for the analyte (for calibration standards and quality controls) and each internal standard at a fixed concentration.
4. Experimental Design:
- The experiment will be conducted as two parallel validations, one using the deuterated IS and the other using the non-deuterated IS.
- For each validation, the following experiments will be performed:
- Calibration Curve: Prepare a series of calibration standards by spiking the control matrix with the analyte at a minimum of six different concentrations. Add the respective internal standard to each calibrator.
- Quality Control (QC) Samples: Prepare QC samples in the control matrix at a minimum of three concentration levels: low, medium, and high.
- Matrix Effect Evaluation:
- Prepare three sets of samples at low and high QC concentrations:
- Set A: Analyte and IS in neat solution (no matrix).
- Set B: Blank matrix extract spiked with analyte and IS post-extraction.
- Set C: Matrix from six different sources spiked with analyte and IS before extraction.
- Accuracy and Precision Batches: Analyze three independent batches on different days, each containing a calibration curve and six replicates of each QC level.
5. Sample Preparation (Example using Protein Precipitation):
- To 100 µL of matrix sample (calibrator, QC, or blank), add 10 µL of the respective internal standard working solution.
- Vortex briefly.
- Add 300 µL of cold acetonitrile to precipitate proteins.
- Vortex for 1 minute.
- Centrifuge at 10,000 x g for 5 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in 100 µL of the mobile phase.
- Inject into the LC-MS/MS system.
6. LC-MS/MS Analysis:
- Develop a suitable chromatographic method to separate the analyte and internal standards from matrix components.
- Optimize the mass spectrometer parameters for the detection of the analyte and both internal standards.
7. Data Analysis and Acceptance Criteria:
- Matrix Factor (MF): Calculate the MF for the analyte and each IS by dividing the peak area in Set B by the peak area in Set A. The coefficient of variation (%CV) of the IS-normalized MF across the six matrix lots should be ≤15%.
- Accuracy: The mean concentration of the QC samples should be within ±15% of the nominal concentration.
- Precision: The %CV of the QC samples should not exceed 15%.
- Compare the accuracy, precision, and matrix effect results obtained with the deuterated and non-deuterated internal standards.
Visualizing the Concepts
To better illustrate the principles discussed, the following diagrams have been generated.
Caption: Workflow of a bioanalytical assay with an internal standard.
References
- 1. scispace.com [scispace.com]
- 2. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 3. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. texilajournal.com [texilajournal.com]
- 5. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 6. chromatographyonline.com [chromatographyonline.com]
Cross-Validation of 4-Methoxy Estrone-d4 with Other Analytical Techniques: A Comparative Guide
For researchers, scientists, and drug development professionals seeking robust and reliable quantification of 4-Methoxy estrone, a critical estrogen metabolite, this guide provides an objective comparison of leading analytical techniques. This document outlines the performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Immunoassays, supported by experimental data and detailed protocols to aid in methodological selection and cross-validation.
The accurate measurement of 4-Methoxy estrone is crucial for understanding its role in various physiological and pathological processes. As a deuterated internal standard, 4-Methoxy estrone-d4 is instrumental in achieving precise quantification. This guide delves into the cross-validation of analytical methods to ensure data integrity and comparability across different platforms.
Performance Comparison of Analytical Techniques
The choice of analytical technique for 4-Methoxy estrone quantification depends on the specific requirements of the study, including sensitivity, specificity, sample matrix, and throughput. Mass spectrometry-based methods, such as LC-MS/MS and GC-MS, are considered the gold standard for their high specificity and sensitivity.[1] Immunoassays, while offering high throughput, may have limitations in terms of specificity due to potential cross-reactivity.
A comparative summary of the key performance parameters for each technique is presented below.
| Parameter | LC-MS/MS | GC-MS | Immunoassay |
| Specificity | Very High | High | Moderate to High |
| Sensitivity (LOQ) | pg/mL to sub-pg/mL | pg/mL | pg/mL to ng/mL |
| Sample Throughput | Moderate to High | Moderate | High |
| Derivatization | Often not required | Required | Not required |
| Matrix Effects | Can be significant | Less common with good chromatography | Can be significant |
| Cross-reactivity | Minimal | Minimal | Potential for significant cross-reactivity with structurally similar compounds |
Table 1: Comparative overview of analytical techniques for 4-Methoxy estrone quantification.
One study comparing LC-MS/MS with Radioimmunoassay (RIA) and Enzyme-Linked Immunosorbent Assay (ELISA) for various urinary estrogens found that while LC-MS/MS measurements were highly correlated with immunoassay results in premenopausal women, the correlation was weaker in postmenopausal women.[2] The study also reported that immunoassays consistently yielded higher absolute concentrations than LC-MS/MS, suggesting potential cross-reactivity or matrix interference.[2] For instance, the concentration of 2-hydroxyestrone measured by ELISA was approximately three-fold higher than that measured by LC-MS/MS in premenopausal women and six-fold higher in postmenopausal women.[2]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical results. Below are representative experimental protocols for the analysis of 4-Methoxy estrone using LC-MS/MS and GC-MS.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This method allows for the direct analysis of 4-Methoxy estrone, often as part of a broader panel of estrogen metabolites, without the need for derivatization.[3][4]
1. Sample Preparation (Serum):
-
Aliquots of serum (e.g., 400 µL) are mixed with an internal standard solution containing this compound.[4]
-
Liquid-liquid extraction is performed using a solvent like methyl tert-butyl ether (MTBE) to isolate the analytes.[4]
-
The organic layer is evaporated to dryness and the residue is reconstituted in a solution compatible with the LC mobile phase.
2. Chromatographic Separation:
-
An HPLC or UHPLC system is used with a C18 column.
-
A gradient elution with a mobile phase consisting of solvents like water with formic acid and methanol is employed to separate 4-Methoxy estrone from other metabolites.[1] A sufficient run time is necessary to ensure the chromatographic resolution of isomers like 2-Methoxyestrone and 4-Methoxyestrone.[3][4]
3. Mass Spectrometric Detection:
-
A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is typically used.
-
Specific precursor-to-product ion transitions for both 4-Methoxy estrone and this compound are monitored for quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS analysis of estrogens, including 4-Methoxy estrone, requires a derivatization step to increase their volatility and improve chromatographic performance.[5]
1. Sample Preparation and Derivatization (Urine):
-
Urine samples undergo enzymatic hydrolysis (e.g., using β-glucuronidase/arylsulfatase) to deconjugate the estrogen metabolites.[6]
-
Solid-phase extraction (SPE) is often used for sample clean-up and concentration.
-
The dried extract is derivatized using a reagent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or a combination of MSTFA/NH4I/dithioerythritol to form trimethylsilyl (TMS) derivatives.[5]
2. Chromatographic Separation:
-
A gas chromatograph equipped with a capillary column (e.g., DB-5ms) is used.
-
A temperature program is applied to the GC oven to separate the derivatized analytes.[5]
3. Mass Spectrometric Detection:
-
A mass spectrometer, often a single quadrupole or a tandem quadrupole, is operated in either full scan or selected ion monitoring (SIM) mode.
-
Characteristic ions of the derivatized 4-Methoxy estrone and its internal standard are monitored for identification and quantification.
Cross-Validation Workflow
A robust cross-validation process is essential to ensure the accuracy and reliability of analytical data, especially when comparing results from different methodologies or laboratories.
Conclusion
The cross-validation of analytical methods for this compound is paramount for generating reliable and comparable data in research and clinical settings. LC-MS/MS and GC-MS stand out as the most specific and sensitive techniques for the quantification of 4-Methoxy estrone. While LC-MS/MS offers the advantage of direct analysis without derivatization, GC-MS remains a robust and well-established method. Immunoassays can be useful for high-throughput screening but may lack the specificity required for definitive quantification, necessitating confirmation by a mass spectrometry-based method. The choice of the most appropriate technique will be dictated by the specific research question, available instrumentation, and the required level of analytical rigor. A thorough cross-validation, as outlined in this guide, is crucial when comparing data across different analytical platforms.
References
- 1. protocols.io [protocols.io]
- 2. Comparison of liquid chromatography-mass spectrometry, radioimmunoassay, and enzyme-linked immunosorbent assay methods for measurement of urinary estrogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MedicalLab Management Magazine [medlabmag.com]
- 4. sciex.com [sciex.com]
- 5. iris.unito.it [iris.unito.it]
- 6. A novel GC-MS method in urinary estrogen analysis from postmenopausal women with osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Robustness of Bioanalytical Methods Using 4-Methoxy Estrone-d4: A Comparative Guide
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of estrogen metabolites is crucial for understanding hormonal balance, disease progression, and drug efficacy. 4-Methoxyestrone (4-MeO-E1) is a key metabolite in the estrogen detoxification pathway. This guide provides an objective comparison of analytical methods for its quantification, focusing on the robustness imparted by using 4-Methoxy estrone-d4 as an internal standard, supported by experimental data and detailed protocols.
Introduction: The Role of 4-Methoxy Estrone and its Deuterated Internal Standard
4-Methoxyestrone is a metabolite of estrone, formed via hydroxylation to 4-hydroxyestrone (4-OH-E1) and subsequent methylation by the enzyme catechol-O-methyltransferase (COMT).[1][2][3] This methylation is a critical detoxification step, as it converts the potentially reactive 4-hydroxyestrone into the less biologically active 4-Methoxyestrone.[2] The ratio of 4-Methoxyestrone to 4-hydroxyestrone can serve as a biomarker for assessing methylation efficiency and has been studied in relation to hormone-dependent conditions.[1][2]
In quantitative analysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is essential to correct for variations during sample processing and analysis.[4] A stable isotope-labeled internal standard, such as this compound, is considered the gold standard.[5] Because it is chemically almost identical to the analyte, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer, thus effectively compensating for matrix effects and improving method precision and accuracy.[6][7]
Comparison of Analytical Methodologies
Historically, estrogen metabolites were measured using immunoassays like radioimmunoassay (RIA) and enzyme-linked immunosorbent assay (ELISA). While cost-effective, these methods often suffer from cross-reactivity with other structurally similar metabolites, leading to overestimated concentrations.[8] Modern analytical platforms, predominantly LC-MS/MS, offer superior specificity and sensitivity for the concurrent measurement of multiple estrogen metabolites.[1][8] The robustness of an LC-MS/MS method is significantly enhanced by the choice of internal standard.
dot
Caption: Comparison of analytical methodologies.
Quantitative Data Presentation
The use of this compound provides significant advantages in method robustness, as reflected in key validation parameters. Below is a summary of typical performance data for an LC-MS/MS method using this internal standard compared to alternatives.
Table 1: Performance Characteristics of an LC-MS/MS Method Using this compound
| Parameter | Typical Performance | Rationale for Robustness |
| Limit of Quantitation (LOQ) | 1-5 pg/mL | High sensitivity allows for accurate measurement of low endogenous levels.[9][10] |
| Linearity (R²) | > 0.99 | Wide dynamic range with excellent linearity ensures accurate quantification across various concentrations.[11] |
| Intra-Assay Precision (%RSD) | < 10% | Co-elution of IS minimizes variability within a single analytical run.[9] |
| Inter-Assay Precision (%RSD) | < 15% | Stable isotope IS corrects for day-to-day variations in instrument performance and sample preparation.[9] |
| Accuracy (% Recovery) | 90-110% | The IS effectively tracks the analyte through extraction and analysis, correcting for losses.[9] |
| Matrix Effect | Minimal (<15%) | The IS co-elutes and experiences the same ion suppression or enhancement as the analyte, normalizing the response.[6][12] |
Table 2: Comparison of Internal Standard Choices in LC-MS/MS
| Internal Standard Type | Example | Advantages | Disadvantages |
| Stable Isotope-Labeled (Ideal) | This compound | Co-elutes with analyte; identical chemical properties; corrects for matrix effects and extraction variability most effectively.[5] | Higher cost; not always commercially available for all analytes. |
| Stable Isotope-Labeled (Analog) | Estrone-d4 | Similar chemical properties; good correction for matrix effects. | May have slight chromatographic separation from the target analyte, potentially leading to differential matrix effects.[12] |
| Structurally Similar (Non-Isotopic) | A related but different estrogen | Lower cost; widely available. | Different retention time and ionization efficiency; does not perfectly correct for matrix effects or extraction recovery. |
| No Internal Standard | N/A (External Calibration) | Simplest approach. | Highly susceptible to matrix effects, injection volume variations, and instrument drift; poor precision and accuracy.[7] |
Experimental Protocols & Workflows
A robust and reliable method requires a well-defined experimental protocol. The following sections detail a typical workflow for the analysis of 4-Methoxyestrone in human plasma.
Estrogen Metabolism Pathway
The quantification of 4-Methoxyestrone is often part of a broader analysis of estrogen metabolism. Understanding this pathway is key to interpreting the results.
dot
References
- 1. 4-Methoxyestrone/4-Hydroxyestrone Ratio | Rupa Health [rupahealth.com]
- 2. 4-Methoxyestrone | Rupa Health [rupahealth.com]
- 3. caymanchem.com [caymanchem.com]
- 4. nebiolab.com [nebiolab.com]
- 5. researchgate.net [researchgate.net]
- 6. texilajournal.com [texilajournal.com]
- 7. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 8. Comparison of liquid chromatography-mass spectrometry, radioimmunoassay, and enzyme-linked immunosorbent assay methods for measurement of urinary estrogens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lcms.cz [lcms.cz]
- 10. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A MALDI-MS-based quantitative analytical method for endogenous estrone in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. myadlm.org [myadlm.org]
A Comparative Guide to 4-Methoxy Estrone-d4 for Proficiency Testing in Clinical Laboratories
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 4-Methoxy estrone-d4 with other common internal standards used in the quantitative analysis of estrone by liquid chromatography-tandem mass spectrometry (LC-MS/MS) in a clinical laboratory setting. The focus is on its application in proficiency testing, where accuracy and lot-to-lot consistency are paramount.
Introduction to Internal Standards in Clinical Mass Spectrometry
In clinical chemistry, particularly in therapeutic drug monitoring and endocrinology, the accuracy of quantitative assays is critical for patient diagnosis and treatment. LC-MS/MS has become the gold standard for the measurement of many small molecules, including steroid hormones like estrone, due to its high sensitivity and specificity. The use of a stable isotope-labeled internal standard (SIL-IS) is a fundamental aspect of developing robust and reliable LC-MS/MS methods. An ideal SIL-IS mimics the analyte of interest throughout the analytical process, compensating for variations in sample preparation, injection volume, and matrix effects, thereby ensuring accurate quantification.
Proficiency testing (PT) is a vital component of laboratory quality assurance, where external agencies provide unknown samples to a group of laboratories to assess their analytical performance. The choice of internal standard is a critical factor that can influence the accuracy and comparability of results among different laboratories participating in PT schemes.
This compound: An Overview
This compound is the deuterated form of 4-methoxy estrone, a metabolite of the endogenous estrogen, estrone. Its structural similarity to estrone, including the core steroid structure, makes it a suitable candidate as an internal standard for estrone quantification. The four deuterium atoms provide a mass shift that allows it to be distinguished from the unlabeled estrone by the mass spectrometer, while its chemical and physical properties remain nearly identical.
Comparison of this compound with Alternative Internal Standards
The most common alternative internal standard for estrone analysis is Estrone-d4. Other deuterated estrogens, such as Estradiol-d5, are also sometimes employed, particularly in methods that simultaneously quantify multiple estrogens. The following table summarizes the key performance characteristics of these internal standards based on data from various validated LC-MS/MS methods.
| Performance Metric | This compound | Estrone-d4 | Estradiol-d5 (for Estrone) | References |
| Structural Similarity | High (Metabolite of Estrone) | Very High (Isotopologue) | Moderate (Related Estrogen) | N/A |
| Co-elution with Analyte | Generally good, but may require chromatographic optimization to ensure baseline separation from endogenous 4-methoxy estrone. | Excellent, typically co-elutes with estrone. | May have different retention time than estrone. | [1] |
| Correction for Matrix Effects | Effective in compensating for matrix-induced signal suppression or enhancement. | Highly effective due to near-identical chemical properties. | Can be effective, but potential for differential matrix effects exists. | [2] |
| Commercial Availability | Readily available from various chemical suppliers. | Widely available from multiple sources. | Widely available. | N/A |
| Use in Published Methods | Utilized in methods for the analysis of estrogen metabolites. | Commonly used in validated clinical assays for estrone. | Frequently used in multi-analyte estrogen panels. | [3] |
| Potential for Crosstalk | Low, due to the mass difference and distinct fragmentation pattern. | Very low, minimal risk of isotopic contribution to the analyte signal. | Low, but requires careful selection of mass transitions. | N/A |
Experimental Protocols
Generic Sample Preparation Protocol for Estrone Analysis in Human Serum
This protocol outlines a typical liquid-liquid extraction (LLE) procedure used for the analysis of estrone in serum.
Materials:
-
Human serum samples, calibrators, and quality control materials.
-
Internal standard working solution (e.g., this compound or Estrone-d4 in methanol).
-
Methyl tert-butyl ether (MTBE).
-
Water, HPLC grade.
-
Methanol, HPLC grade.
-
Reconstitution solution (e.g., 50:50 methanol:water).
Procedure:
-
To 200 µL of serum, calibrator, or QC sample in a polypropylene tube, add 25 µL of the internal standard working solution.
-
Vortex mix for 10 seconds.
-
Add 1 mL of MTBE.
-
Vortex mix vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of reconstitution solution.
-
Vortex mix for 30 seconds.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
Typical LC-MS/MS Parameters for Estrone Analysis
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in methanol.
-
Gradient: Start at 40% B, increase to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
Tandem Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Estrone: Precursor ion (m/z) 269.2 -> Product ion (m/z) 145.1
-
This compound: Precursor ion (m/z) 303.2 -> Product ion (m/z) 162.1
-
Estrone-d4: Precursor ion (m/z) 273.2 -> Product ion (m/z) 147.1
-
-
Collision Energy and other MS parameters: Optimized for the specific instrument used.
Visualizations
Estrogen Metabolism Pathway
The following diagram illustrates the metabolic pathway of estrogens, showing the conversion of estrone to 4-hydroxyestrone and its subsequent methylation to 4-methoxyestrone.
Caption: Simplified metabolic pathway of estrone to 4-methoxyestrone.
Proficiency Testing Workflow
This diagram outlines the typical workflow for a clinical laboratory participating in a proficiency testing program for steroid hormone analysis.
Caption: General workflow for proficiency testing in a clinical laboratory.
Conclusion and Recommendations
The choice of internal standard is a critical decision in the development of a robust and accurate LC-MS/MS method for estrone quantification. Both this compound and Estrone-d4 are suitable choices, with Estrone-d4 being the more common and structurally analogous option.
This compound is a viable alternative, particularly in methods that aim to analyze multiple estrogen metabolites simultaneously. Its use requires careful chromatographic optimization to ensure no interference from the endogenous, unlabeled counterpart.
For routine clinical laboratories focused solely on estrone quantification for proficiency testing, Estrone-d4 is generally the recommended internal standard due to its closer structural and chromatographic similarity to the analyte, which provides the most reliable correction for potential analytical variability.
Ultimately, the selection of an internal standard should be based on a thorough method validation that demonstrates acceptable performance in terms of accuracy, precision, and mitigation of matrix effects for the specific laboratory's analytical platform and sample population. Participation in proficiency testing programs offered by organizations such as the College of American Pathologists (CAP) and the Centers for Disease Control and Prevention (CDC) is essential for ensuring the ongoing accuracy and reliability of clinical steroid hormone assays.
References
Data Presentation: A Comparative Analysis of Supplier Specifications
A comprehensive guide to comparing suppliers of 4-Methoxy estrone-d4, an essential internal standard for mass spectrometry-based quantification of 4-Methoxy estrone. This guide is tailored for researchers, scientists, and professionals in drug development, offering objective criteria and methodologies for supplier evaluation.
When selecting a supplier for a critical reagent like this compound, it is imperative to move beyond simple cost considerations and focus on the quality and reliability of the product. The performance of this deuterated internal standard directly impacts the accuracy and reproducibility of experimental results. Key performance indicators include chemical purity, isotopic enrichment, and the supplier's ability to provide comprehensive quality documentation.
Obtaining a Certificate of Analysis (CoA) for each specific lot of this compound is crucial for a direct comparison of suppliers. While some suppliers may provide general purity information on their websites, the CoA offers detailed quantitative data. Researchers should request and scrutinize these documents from potential suppliers. The following table provides a template for comparing key quality attributes.
Table 1: Comparison of Supplier Specifications for this compound
| Parameter | Supplier A | Supplier B | Supplier C | Supplier D |
| Chemical Purity (%) | Request CoA | Request CoA | Request CoA | Request CoA |
| Method | e.g., HPLC, UPLC | e.g., HPLC, UPLC | e.g., HPLC, UPLC | e.g., HPLC, UPLC |
| Isotopic Purity (%) | Request CoA | Request CoA | Request CoA | Request CoA |
| d4 (%) | ||||
| d3 (%) | ||||
| d2 (%) | ||||
| d1 (%) | ||||
| d0 (%) | ||||
| Method | e.g., LC-MS, NMR | e.g., LC-MS, NMR | e.g., LC-MS, NMR | e.g., LC-MS, NMR |
| Concentration (if solution) | Request CoA | Request CoA | Request CoA | Request CoA |
| Method | e.g., qNMR, Gravimetric | e.g., qNMR, Gravimetric | e.g., qNMR, Gravimetric | e.g., qNMR, Gravimetric |
| Format | e.g., Solid, Solution | e.g., Solid, Solution | e.g., Solid, Solution | e.g., Solid, Solution |
| Availability of CoA | Yes/No | Yes/No | Yes/No | Yes/No |
Note: This table is a template. The user must request Certificates of Analysis from suppliers to populate the data.
Experimental Protocols for Product Evaluation
The following are detailed methodologies for key experiments to verify the quality of this compound.
Determination of Chemical Purity by High-Performance Liquid Chromatography (HPLC)
This method is designed to separate and quantify the main compound from any structurally related impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength appropriate for 4-Methoxy estrone (e.g., 280 nm).
-
Procedure:
-
Prepare a standard solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Inject the solution onto the HPLC system.
-
Run the gradient to separate the main peak from any impurities.
-
Calculate the area of all peaks.
-
The chemical purity is determined by the ratio of the main peak area to the total area of all peaks.
-
Assessment of Isotopic Enrichment by Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol determines the distribution of deuterated species (d4, d3, d2, d1) and the presence of the unlabeled compound (d0).
-
Instrumentation: A high-resolution mass spectrometer coupled with a liquid chromatography system.
-
Column: A C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile and water with a small amount of formic acid to aid ionization.
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode.
-
Mass Analyzer: A high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap.
-
Procedure:
-
Prepare a dilute solution of this compound.
-
Infuse the solution directly into the mass spectrometer or inject it onto the LC system.
-
Acquire the full scan mass spectrum in the region of the molecular ion.
-
Determine the relative intensities of the peaks corresponding to the d4, d3, d2, d1, and d0 species.
-
Calculate the percentage of each species to determine the isotopic enrichment.
-
Quantification by Quantitative Nuclear Magnetic Resonance (qNMR)
For accurate concentration determination of a solid standard, qNMR is a powerful technique.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known concentration and a distinct NMR signal (e.g., maleic acid).
-
Solvent: A deuterated solvent in which both the sample and the internal standard are soluble (e.g., DMSO-d6).
-
Procedure:
-
Accurately weigh a known amount of the this compound and the internal standard.
-
Dissolve both in the deuterated solvent.
-
Acquire a proton NMR spectrum with appropriate relaxation delays to ensure quantitative signals.
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculate the concentration of the this compound based on the integral ratio, the known concentration of the internal standard, and the molecular weights of both compounds.
-
Mandatory Visualizations
The following diagrams illustrate key workflows and concepts relevant to the use and evaluation of this compound.
Safety Operating Guide
Personal protective equipment for handling 4-Methoxy estrone-d4
Essential Safety and Handling of 4-Methoxy estrone-d4
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of this compound. The following procedures are designed to minimize exposure risk and ensure a safe laboratory environment. 4-Methoxy estrone is an active metabolite of the endogenous estrogen, estrone.[1][2][3] Due to its biological activity, this compound and its deuterated form should be handled with care to avoid potential hormonal effects.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is essential to minimize exposure through inhalation, skin contact, and eye contact.[4][5] The following table summarizes the required PPE.
| PPE Category | Item | Specification | Purpose |
| Hand Protection | Chemical Resistant Gloves | Nitrile or Neoprene, double-gloving recommended. Check manufacturer's chemical resistance guide.[5] | Prevents skin contact and absorption. |
| Eye Protection | Safety Glasses with Side Shields or Goggles | ANSI Z87.1 certified | Protects eyes from splashes and airborne particles. |
| Body Protection | Laboratory Coat | Fully buttoned, long-sleeved | Protects skin and personal clothing from contamination. |
| Respiratory Protection | N95 Respirator or higher (e.g., PAPR) | NIOSH-approved | Recommended when handling the powder form outside of a containment hood to prevent inhalation.[4] |
Operational Plan: Step-by-Step Handling Procedures
Follow these detailed steps to ensure the safe handling of this compound from receipt to use.
-
Receiving and Inspection:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Wear appropriate PPE (gloves and safety glasses) during inspection.
-
Confirm the product identity and quantity against the order.
-
-
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6]
-
Keep away from incompatible materials.
-
The storage area should be clearly labeled with a warning for potent compounds.
-
-
Weighing and Aliquoting (Powder Form):
-
Crucially, all handling of the powdered compound must be performed in a certified chemical fume hood or a powder containment hood to minimize inhalation exposure. [4]
-
Before starting, decontaminate the work surface.
-
Wear full PPE, including double gloves and a respirator if not in a containment hood.
-
Use dedicated spatulas and weighing boats.
-
Handle the powder gently to avoid creating dust.
-
Close the primary container tightly immediately after use.
-
-
Dissolving the Compound:
-
Add the solvent to the vial containing the weighed compound slowly to avoid splashing.
-
Cap the vial and mix by vortexing or gentle agitation.
-
If sonication is required, ensure the vial is securely capped and placed in a secondary container within the sonicator.
-
-
Use in Experiments:
-
When adding the compound to experimental setups, continue to wear all required PPE.
-
Work over a spill tray to contain any potential leaks.
-
Avoid direct contact with the solution.
-
Disposal Plan: Managing Contaminated Waste
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Solid Waste:
-
All disposable items that have come into contact with the compound (e.g., gloves, weighing boats, pipette tips, paper towels) must be collected in a dedicated, clearly labeled hazardous waste container.
-
This waste should be disposed of through an approved chemical waste management service.
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a sealed, labeled hazardous waste container.
-
Do not pour any of this waste down the drain.[6]
-
Follow your institution's guidelines for chemical waste disposal.
-
-
Decontamination:
-
Wipe down all work surfaces and equipment with a suitable deactivating solution (e.g., a solution of sodium hypochlorite followed by a rinse with 70% ethanol and then water) after each use.
-
Dispose of all cleaning materials as solid hazardous waste.
-
Experimental Workflow Diagram
The following diagram outlines the key steps and decision points for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. 4-Methoxyestrone - Wikipedia [en.wikipedia.org]
- 3. glpbio.com [glpbio.com]
- 4. Reducing Exposure to Airborne Hormones during Compounding - Sentry Air Systems, Inc. [sentryair.com]
- 5. About Personal Protective Equipment | Reproductive Health | CDC [cdc.gov]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
